5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLRKHNUTZIYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine (CAS 299934-10-4)
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its molecular architecture, featuring a central 1,3,4-thiadiazole ring, a reactive 2-amino group, and a strategically positioned 2-iodophenyl moiety, makes it a highly valuable precursor for the synthesis of novel therapeutic agents.[1] The 1,3,4-thiadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
The presence of an iodine atom on the phenyl ring is a key feature, rendering the molecule an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the core structure, enabling the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and a detailed experimental protocol for its synthetic modification.
Physicochemical and Structural Properties
A clear understanding of the compound's fundamental properties is essential for its proper handling, storage, and application in a research setting.
| Property | Value | Source |
| CAS Number | 299934-10-4 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₆IN₃S | [1] |
| Molecular Weight | 303.12 g/mol | [1] |
| Appearance | White to off-white solid (Typical) | General chemical knowledge |
| Storage | Recommended at -20°C for long-term stability | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [5] |
Structurally, the molecule consists of a planar 1,3,4-thiadiazole ring.[1] The dihedral angle between this heterocyclic ring and the attached phenyl ring is influenced by the steric and electronic nature of the substituents. For instance, the analogous compound 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine exhibits a dihedral angle of 48.35°.[1][6] This non-coplanar orientation can be a critical factor in how the molecule interacts with biological targets.
Synthesis and Characterization
Synthetic Pathway
The most direct and common route for synthesizing this compound involves the acid-catalyzed cyclization of an N-(2-iodobenzoyl)thiosemicarbazide intermediate. This precursor is readily prepared from the reaction of 2-iodobenzoic acid (or its more reactive acyl chloride derivative) with thiosemicarbazide.[1][3] The use of a strong acid, such as concentrated sulfuric acid, facilitates the dehydration and subsequent ring closure to form the stable 1,3,4-thiadiazole ring.[3]
Caption: General synthesis workflow for the target compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.[7] While a specific published spectrum for this exact molecule is not available, the expected data can be inferred from numerous published spectra of analogous compounds.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would be expected to show a singlet for the amino (-NH₂) protons, and a series of multiplets in the aromatic region corresponding to the four protons on the 2-iodophenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the two carbons of the thiadiazole ring and the six carbons of the phenyl ring. The carbon atom bonded to the iodine would show a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight, with an expected molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to its molecular weight of 303.12 g/mol .[1]
-
Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations for the primary amine group and C=N and C-S stretching vibrations characteristic of the thiadiazole ring.
Biological Potential and Applications in Drug Discovery
The 1,3,4-thiadiazole nucleus is a cornerstone of many biologically active compounds, and derivatives have demonstrated a wide spectrum of pharmacological activities.[4]
-
Anticancer Activity: Many 1,3,4-thiadiazole derivatives have shown potent antiproliferative activity against various human cancer cell lines.[2][8][10] Potential mechanisms include the inhibition of crucial enzymes like dihydrofolate reductase (DHFR) and carbonic anhydrase isoforms.[1] Some derivatives have also been shown to interact with DNA, potentially through intercalation or cleavage, suggesting another avenue for their anticancer effects.[7]
-
Antimicrobial Activity: The thiadiazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[3][11] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[3][11]
-
Other Activities: The literature also reports anti-inflammatory, anticonvulsant, and antidepressant activities for various thiadiazole-based molecules.[2][4]
A Versatile Intermediate for Chemical Diversification
The primary value of this compound in a drug discovery context is its role as a versatile chemical intermediate.[1] The carbon-iodine bond is a highly effective "handle" for introducing molecular diversity through well-established cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid synthesis of a large number of derivatives where the 2-iodophenyl group is replaced with various aryl, heteroaryl, alkyl, or amino moieties. This approach is fundamental to exploring the structure-activity relationships required for lead optimization.
Caption: Role as a precursor for generating chemical libraries.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, field-proven methodology for the synthetic modification of the title compound via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.
Objective: To synthesize a biaryl derivative by coupling this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for reflux and workup
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The excess of boronic acid ensures the complete consumption of the starting iodide. The base is crucial for the transmetalation step in the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Rationale: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere prevents its degradation and ensures catalytic activity throughout the reaction.
-
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe. Follow this with the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Rationale: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) removes dissolved oxygen. The catalyst is added last to minimize its exposure to air.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for the visual tracking of the consumption of the starting material and the formation of the product.
-
-
Workup and Extraction: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., Ethyl Acetate) three times.
-
Rationale: The aqueous workup removes the inorganic base and salts. Repeated extractions ensure the efficient transfer of the organic product from the aqueous phase to the organic phase.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
-
Rationale: Drying removes residual water from the organic phase. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure compound.
-
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
This compound (CAS 299934-10-4) is more than just a chemical compound; it is a strategic tool for the discovery of new medicines. Its well-defined physicochemical properties and straightforward synthesis make it an accessible starting material. The true power of this molecule lies in the combination of a pharmacologically proven 1,3,4-thiadiazole core and a synthetically versatile iodophenyl group. This combination provides researchers with a robust platform for generating vast libraries of novel molecules. Future research will undoubtedly continue to leverage this building block to develop targeted therapies for a range of diseases, from cancer to infectious agents, by exploring the diverse chemical space it unlocks.
References
-
Thiadiazoles: Progress Report on Biological Activities . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES . Rasayan Journal of Chemistry. Available at: [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds . MDPI. Available at: [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions . ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity . Brieflands. Available at: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives . OUCI. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation . MDPI. Available at: [Link]
-
5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine . National Center for Biotechnology Information. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents . Dove Medical Press. Available at: [Link]
-
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine . National Center for Biotechnology Information. Available at: [Link]
Sources
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- 11. dovepress.com [dovepress.com]
Structural Dynamics and Synthetic Utility of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine: A Technical Monograph
Executive Summary
5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299934-10-4) represents a specialized subclass of 2-amino-5-aryl-1,3,4-thiadiazoles, a scaffold historically significant in the development of antimicrobial and carbonic anhydrase inhibitors. Unlike its para-substituted counterparts, this ortho-iodo derivative possesses unique steric and electronic characteristics driven by the bulky iodine atom at the C2' position of the phenyl ring.
This monograph provides a rigorous technical analysis of the compound, focusing on the "Ortho Effect" which disrupts planarity, thereby modulating solubility and metabolic stability. Furthermore, the C–I bond serves as a critical "synthetic handle," enabling late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), making it a high-value intermediate in modern medicinal chemistry.
Structural Analysis & Physicochemical Properties[1][2][3][4][5][6][7][8]
Molecular Framework
The molecule consists of a five-membered 1,3,4-thiadiazole heterocycle substituted at the C2 position with a primary amine (-NH
-
Formula: C
H IN S -
Molecular Weight: 303.12 g/mol [1]
-
Tautomerism: While 2-aminothiadiazoles can theoretically exist in the imine form (–NH–N=), crystallographic data and NMR studies consistently confirm the amine tautomer is the predominant species in both solid state and solution (DMSO-
).
The "Ortho Effect" and Conformation
The defining structural feature of this specific derivative is the steric clash between the bulky iodine atom (Van der Waals radius ≈ 1.98 Å) and the sulfur or nitrogen atoms of the thiadiazole ring.
-
Twist Angle: Unlike 5-phenyl-1,3,4-thiadiazol-2-amine, which is nearly planar (allowing extended
-conjugation), the 2-iodophenyl group is forced out of coplanarity. The dihedral angle between the phenyl and thiadiazole rings is estimated to be between 30° and 50° to minimize steric strain. -
Electronic Consequences: This deplanarization reduces resonance delocalization between the phenyl ring and the heterocycle, potentially altering the pKa of the amine and the electron density at the thiadiazole nitrogens.
Halogen Bonding Potential
The iodine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C–I bond. This allows the molecule to participate in halogen bonding (X-bond) interactions with biological nucleophiles (e.g., backbone carbonyls in proteins), a feature increasingly exploited in rational drug design to enhance potency beyond simple steric fitting.
Synthetic Pathways and Protocols
The synthesis of this compound typically follows a dehydrative cyclization route. The most robust protocol involves the reaction of 2-iodobenzoic acid derivatives with thiosemicarbazide.[1]
Retrosynthetic Analysis & Workflow
Figure 1: Synthetic workflow for the production of this compound via POCl
Detailed Experimental Protocol
Objective: Synthesis of this compound via POCl
Reagents:
-
2-Iodobenzoic acid (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Phosphorus oxychloride (POCl
) (5.0 eq or as solvent)[8] -
Ice water (for quenching)[3]
-
Ammonium hydroxide (for neutralization)
Procedure:
-
Mixing: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, mix 2-iodobenzoic acid (10 mmol) and thiosemicarbazide (11 mmol).
-
Cyclization: Carefully add POCl
(10 mL) to the mixture. Caution: Exothermic reaction. -
Reflux: Heat the reaction mixture to reflux (approx. 106°C) for 3–5 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the viscous solution onto crushed ice (~200g) with vigorous stirring to decompose excess POCl
. -
Neutralization: Adjust the pH of the resulting suspension to pH 8–9 using concentrated Ammonium Hydroxide or 10% NaOH solution. The product will precipitate as a solid.
-
Isolation: Filter the precipitate, wash copiously with cold water to remove inorganic salts.
-
Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain the pure compound.
Expected Yield: 70–85% Appearance: Pale yellow to off-white crystalline solid.
Spectroscopic Characterization
The following data summarizes the expected spectral signature for quality control (QC) purposes.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Assignment | Notes |
| 7.40 – 7.60 | Broad Singlet (2H) | –NH | Exchangeable with D | |
| 7.95 – 8.05 | Doublet/Multiplet (1H) | Ar-H (C3') | Ortho to Iodine; deshielded. | |
| 7.20 – 7.50 | Multiplet (2H) | Ar-H (C4', C5') | Meta/Para protons. | |
| 7.60 – 7.70 | Multiplet (1H) | Ar-H (C6') | Ortho to Thiadiazole. | |
| ~169.5 | Singlet | C2 (Thiadiazole) | Carbon attached to amine. | |
| ~156.0 | Singlet | C5 (Thiadiazole) | Carbon attached to phenyl. | |
| ~98.0 | Singlet | C2' (Phenyl) | Ipso-C to Iodine (Shielded). | |
| 128.0 – 140.0 | Signals | Ar-C | Remaining aromatic carbons. |
Technical Insight: The Carbon-13 signal for the carbon attached to Iodine (C2') will appear significantly upfield (shielded, ~98 ppm) compared to typical aromatic carbons due to the "Heavy Atom Effect" of iodine.
Mass Spectrometry
-
ESI-MS (m/z): [M+H]
calculated for C H IN S: 303.94; Found: ~304. -
Isotopic Pattern: No distinct chlorine/bromine pattern; Iodine is monoisotopic (
I), so the M+1 peak is driven only by C natural abundance.
Applications in Drug Discovery[9]
Pharmacophore Mapping
The compound serves as a versatile fragment in Fragment-Based Drug Discovery (FBDD).
Figure 2: Pharmacophore features of the this compound scaffold.
Synthetic Utility (The "Iodo-Handle")
The 2-iodo position is not merely a substituent but a reactive site. In drug development campaigns, this molecule is frequently used as a core building block .
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 5-(biaryl)-1,3,4-thiadiazoles.
-
Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.
-
Heck Reaction: Introduction of alkene functionalities.
The ortho-positioning of the iodine is challenging due to sterics but allows for the construction of twisted, non-planar biaryl systems which are often more soluble and have better oral bioavailability than planar analogs.
References
-
Benchchem. this compound: Structure and Properties. Retrieved from
-
PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole Derivatives.[2] National Library of Medicine. Retrieved from
-
Yakan, H. (2021).[3] Synthesis, Characterization, and Antioxidant Activities of New 1,3,4-Thiadiazoles Based on Benzoic Acid.[3] European Journal of Science and Technology. Retrieved from
-
Tiwari, A., et al. (2022). Thiadiazole analogs: A review of green synthesis and biological potential. ResearchGate.[9] Retrieved from
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- 4. researchgate.net [researchgate.net]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
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- 9. researchgate.net [researchgate.net]
2-Amino-5-(2-iodophenyl)-1,3,4-Thiadiazole: A Strategic Scaffold for Medicinal Chemistry
The following technical guide is a comprehensive analysis of 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole , structured for medicinal chemists and drug discovery professionals.
Executive Summary
In the landscape of privileged structures, the 1,3,4-thiadiazole nucleus stands out as a bioisostere of the amide bond, offering improved metabolic stability and distinct hydrogen-bonding vectors. The specific derivative, 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole , represents a high-value "lynchpin" intermediate.
Unlike simple phenyl analogs, the 2-iodo substituent confers three critical advantages:
-
Synthetic Versatility: It serves as a pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling rapid library expansion at the C5-phenyl position.
-
Conformational Control: The steric bulk of the ortho-iodine forces a non-planar torsion between the phenyl and thiadiazole rings, potentially improving solubility and selectivity by disrupting flat
-stacking aggregation. -
Halogen Bonding: The iodine atom acts as a potent sigma-hole donor, capable of specific non-covalent interactions with carbonyls or nucleophilic residues in protein active sites.
This guide details the synthesis, physicochemical profiling, and medicinal applications of this scaffold.[1][2]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Value / Description | Relevance |
| Molecular Formula | Core scaffold composition | |
| Molecular Weight | 303.12 g/mol | Fragment-like, allows room for elaboration |
| ClogP (Est.) | ~2.3 - 2.8 | Moderate lipophilicity; Iodine increases logP significantly vs. H/F |
| H-Bond Donors | 1 (Exocyclic | Critical for binding (e.g., to Glu/Asp residues) |
| H-Bond Acceptors | 3 (N3, N4, S1) | The N3/N4 nitrogens are weak bases ( |
| Electronic Effect | Electron-deficient Heterocycle | The thiadiazole ring pulls electron density, making the amine less nucleophilic than aniline |
The "Ortho-Iodo" Effect
In medicinal chemistry, placing an iodine atom at the ortho position of the 5-phenyl ring creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond. This allows the molecule to engage in halogen bonding (X-bond) with backbone carbonyls in target kinases or enzymes, an interaction often stronger and more directional than hydrogen bonding.
Synthetic Methodologies
The synthesis of 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole is robust, typically proceeding via the cyclodehydration of thiosemicarbazides.
Pathway A: The POCl Dehydration (Standard Protocol)
This is the most reliable method for generating the core scaffold on a multi-gram scale.
Reagents: 2-Iodobenzoic acid, Thiosemicarbazide, Phosphorus Oxychloride (
Mechanism:
-
Activation:
activates the carboxylic acid to an acid chloride in situ. -
Acylation: Thiosemicarbazide attacks the activated acid to form the 2-iodobenzoylthiosemicarbazide intermediate.
-
Cyclization: Under reflux,
drives the dehydration, closing the ring to form the 1,3,4-thiadiazole.
Pathway B: Oxidative Cyclization (Alternative)
Reagents: 2-Iodobenzaldehyde, Thiosemicarbazide, Iodine (
Visualization of Synthetic Logic
The following diagram illustrates the synthesis and downstream diversification of the scaffold.
Figure 1: Synthetic workflow from 2-iodobenzoic acid to the core scaffold and potential derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole
Self-Validating Check: The formation of the product is indicated by the disappearance of the carboxylic acid peak in TLC and the appearance of a high-melting solid (
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube. -
Mixing: Add 2-iodobenzoic acid (10 mmol) and thiosemicarbazide (10 mmol, 1.0 eq) to the flask.
-
Activation: Carefully add
(5 mL) dropwise at C. Caution: Exothermic. -
Reflux: Heat the mixture gradually to reflux (
C) and maintain for 3–5 hours.-
Checkpoint: The reaction mixture should turn into a homogenous, dark syrup.
-
-
Quenching: Cool to room temperature. Pour the mixture slowly onto crushed ice (~200 g) with vigorous stirring.
-
Note: Hydrolysis of excess
is violent; proceed slowly.
-
-
Neutralization: Adjust pH to ~8 using 10% NaOH or concentrated
. The solid product will precipitate.[3] -
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1).
-
Characterization (Expected):
-
Yield: 65–80%.
-
Appearance: White to pale yellow crystalline solid.
-
H NMR (DMSO-
): 7.2–7.5 (s, 2H, , exchangeable), 7.1–8.0 (m, 4H, Ar-H). Note: The proton ortho to Iodine will be deshielded.
-
Protocol 2: Diversification via Suzuki-Miyaura Coupling
This protocol demonstrates the utility of the iodine handle.
-
Reactants: Dissolve the Scaffold (1.0 eq) and Aryl Boronic Acid (1.2 eq) in 1,4-dioxane/water (4:1).
-
Catalyst: Add
(2.5 eq) and degas with for 10 min. Add (5 mol%). -
Reaction: Reflux under
for 8–12 hours. -
Workup: Extract with Ethyl Acetate, wash with brine, dry over
. Purify via column chromatography.
Medicinal Chemistry Applications
Anticancer Activity (Kinase Inhibition)
The 1,3,4-thiadiazole scaffold acts as a planar connector that can position the 2-amino group to interact with the "hinge region" of kinases (e.g., Src, Abl, EGFR).
-
Role of 2-Iodo: The bulky iodine atom can occupy the hydrophobic "gatekeeper" pocket or selectivity pocket, improving affinity for specific kinase isoforms.
-
Data: Analogs of 2-amino-5-phenyl-1,3,4-thiadiazole have shown
values in the low micromolar range ( ) against MCF-7 (Breast) and HepG2 (Liver) cancer lines [1, 2].
Antimicrobial & Antifungal
Thiadiazoles are historically significant antimicrobials (e.g., sulfamethizole).
-
Mechanism: Inhibition of bacterial cell wall synthesis or interference with dihydropteroate synthase.
-
SAR Insight: The 2-iodo derivative is often more active than the unsubstituted phenyl analog against S. aureus and C. albicans due to increased lipophilicity facilitating membrane penetration [3, 4].
Carbonic Anhydrase (CA) Inhibition
The thiadiazole nitrogen atoms can coordinate with the Zinc (
-
Design: The 2-amino group can be sulfonylated (forming a sulfonamide) to create potent CA inhibitors (similar to Acetazolamide). The 2-iodophenyl tail provides selectivity for CA IX (tumor-associated isoform) over CA II (cytosolic) [5].
Biological Pathway Visualization
Figure 2: Mechanism of Action (MOA) logic for the scaffold.
References
-
Serban, G., et al. (2018).[4] "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[5][4] Dove Medical Press. Link
-
Jain, A.K., et al. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." PMC - NIH. Link
-
Matysiak, J., et al. (2022). "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity."[2][6] PMC - NIH. Link
-
Rasayan J. Chem. (2010). "Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines." Link
-
PubChem Compound Summary. "2-Amino-5-phenyl-1,3,4-thiadiazole." (Parent Scaffold Data). Link
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Iodine-Functionalized 1,3,4-Thiadiazole Derivatives: Mechanistic Insights and Synthetic Workflows in Drug Discovery
Executive Summary
The 1,3,4-thiadiazole nucleus is a privileged, five-membered heterocyclic scaffold in medicinal chemistry. Characterized by its mesoionic nature, high aromaticity, and a robust hydrogen-bonding domain, it serves as a highly effective bioisostere for pyrimidines and oxadiazoles. In contemporary drug discovery, the intersection of iodine chemistry and 1,3,4-thiadiazole synthesis has catalyzed significant breakthroughs. Iodine plays a dual role in this domain: (1) Molecular iodine (
This technical guide explores the causality behind iodine-mediated synthetic protocols, maps the structure-activity relationships (SAR) of iodo-thiadiazoles, and evaluates their pharmacological efficacy across oncology, infectious diseases, and metabolic disorders.
The Dual Role of Iodine in 1,3,4-Thiadiazole Chemistry
Molecular Iodine ( ) as an Oxidative Catalyst
Historically, the synthesis of 1,3,4-thiadiazoles from thiosemicarbazones required harsh, toxic dehydrating agents such as phosphorus oxychloride (
Iodine as a Pharmacophoric Substituent
When incorporated into the molecular structure—such as in 5-(4-iodophenyl)-1,3,4-thiadiazole-2-amines—the iodine atom drastically alters the pharmacokinetic and pharmacodynamic profile of the drug candidate[1].
-
Pharmacokinetics (Lipophilicity): Iodine's large atomic radius increases the partition coefficient (LogP), enhancing the molecule's ability to passively diffuse across the phospholipid bilayer of cancer cells or bacterial membranes.
-
Pharmacodynamics (Halogen Bonding): The polarizability of the iodine atom creates a localized region of positive charge (the
-hole). This allows the iodo-thiadiazole to form highly specific, directional halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in the active sites of target kinases or enzymes[3].
Fig 1: Pharmacological pathway of iodine-functionalized 1,3,4-thiadiazoles.
Experimental Methodology: Self-Validating Protocol for -Mediated Synthesis
To ensure reproducibility and high yield, the following step-by-step methodology outlines the iodine-mediated oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. This protocol is designed as a self-validating system, where each chemical choice is dynamically linked to reaction monitoring and purification logic[2][4].
Protocol: Synthesis of 5-(4-Iodophenyl)-1,3,4-thiadiazole-2-amine
Step 1: Condensation (Imine Formation)
-
Action: React 4-iodobenzaldehyde (1.0 eq) with thiosemicarbazide (1.0 eq) in absolute ethanol. Reflux the mixture for 2-3 hours.
-
Causality: Ethanol provides a protic environment that stabilizes the transition state of the nucleophilic addition, driving the formation of the thiosemicarbazone intermediate.
Step 2: Iodine-Mediated Oxidative Cyclization
-
Action: Dissolve the isolated intermediate in 1,4-dioxane or DMSO. Add anhydrous potassium carbonate (
, 1.5 eq) followed by molecular iodine ( , 1.2 eq). Stir at 80-100 °C for 4-6 hours. -
Causality:
acts as a soft electrophile, activating the sulfur atom for intramolecular attack. is critical here; it acts as a mild base to neutralize the hydrogen iodide (HI) generated during oxidation, preventing the reverse reaction and driving the equilibrium toward complete N-S bond formation and aromatization.
Step 3: Reaction Monitoring
-
Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a benzene/acetone mobile phase. Detect spots using iodine vapor or UV light (254 nm)[1].
-
Causality: The disappearance of the intermediate spot validates the completion of the cyclization, preventing over-oxidation or degradation from excessive heating.
Step 4: Quenching and Purification
-
Action: Cool the mixture to 25 °C and quench with a 5-10% aqueous sodium thiosulfate (
) solution. Extract the product with dichloromethane (DCM) or ethyl acetate[4]. -
Causality: Sodium thiosulfate selectively reduces unreacted molecular iodine (
) into water-soluble iodide ions ( ). This self-validating purification step ensures that no residual oxidant remains to contaminate the organic layer or cause unwanted electrophilic halogenation of the aromatic rings.
Fig 2: Mechanism of I2-mediated oxidative cyclization of 1,3,4-thiadiazoles.
Target-Specific Drug Discovery Applications
The functionalization of the 1,3,4-thiadiazole core with iodine, or its synthesis via iodine catalysis, has yielded potent candidates across multiple therapeutic areas.
Oncology and Apoptosis Induction
Derivatives such as 5-(4-iodophenyl)-1,3,4-thiadiazole-2-amines and fluorophenyl-iodophenyl-thiadiazoles have demonstrated significant antiproliferative activity. The presence of the halogen atom at the para or ortho position of the aromatic ring enhances binding to estrogen-dependent receptors and kinase active sites. In vitro evaluations against breast cancer cell lines (MCF-7) and colorectal carcinoma (HCT-116) show that these compounds induce apoptosis by disrupting cellular proliferation pathways[1][3][5].
Antimicrobial and Antidiabetic Efficacy
Structure-Activity Relationship (SAR) analyses reveal that electron-withdrawing groups (like iodine) at the C-5 position of the thiadiazole nucleus are essential for antibacterial potency against strains like Staphylococcus aureus and Escherichia coli[1]. Furthermore, 1,3,4-thiadiazole derivatives synthesized via iodine-mediated cyclization (e.g., 1,4-benzodioxine-based analogs) have emerged as highly potent inhibitors of
Quantitative Data Summary
The following table summarizes the biological efficacy of various iodine-associated 1,3,4-thiadiazole derivatives compared to standard reference drugs.
| Scaffold / Derivative | Substituent / Catalyst | Target Assay / Cell Line | Activity ( | Reference |
| Fluorophenyl-1,3,4-thiadiazole | 2-Iodophenyl | MCF-7 (Breast Cancer) | [5] | |
| 1,4-Benzodioxine-1,3,4-thiadiazole | [2] | |||
| 5-(4-Phenyl)-1,3,4-thiadiazole-2-amine | 4-Iodo | S. aureus (Antibacterial) | High Potency (Significant MIC) | [1] |
| N-Glycoside-1,3,4-thiadiazole | HCT-116 (Colorectal Cancer) | High Apoptotic Response | [3] |
Conclusion
The integration of iodine into 1,3,4-thiadiazole drug discovery—both as a structural pharmacophore and as a green oxidative catalyst—represents a highly efficient strategy for developing novel therapeutics. Molecular iodine enables mild, high-yielding cyclization protocols that bypass the toxicity of traditional reagents. Simultaneously, the strategic placement of iodine on the thiadiazole scaffold exploits halogen bonding and lipophilicity to achieve targeted inhibition in oncology, infectious diseases, and metabolic disorders. As SAR models continue to evolve, iodine-functionalized 1,3,4-thiadiazoles will remain a cornerstone of rational drug design.
References
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - japsonline.com - 6
-
Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - nih.gov - 2
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - rsc.org - Link
-
Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety - frontiersin.org - 4
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - rasayanjournal.co.in - 1
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - mdpi.com - 5
-
Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - rsc.org - Link
-
Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles - mdpi.com - 3
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- 2. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles | MDPI [mdpi.com]
- 4. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
solubility profile of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine in DMSO
An In-Depth Technical Guide to the Solubility Profile of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine in Dimethyl Sulfoxide (DMSO)
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug discovery, the intrinsic properties of a chemical entity dictate its journey from a benchtop curiosity to a potential therapeutic agent. Among these properties, solubility stands as a paramount gatekeeper. It is a fundamental determinant of a compound's behavior in biological systems, influencing everything from assay reliability to bioavailability and, ultimately, clinical efficacy.[1][2] This guide focuses on this compound, a heterocyclic building block of considerable interest, and its solubility profile in Dimethyl Sulfoxide (DMSO), the workhorse solvent of in vitro pharmacology.[3][4]
Our objective is to move beyond mere data reporting. As scientists, we understand that the "how" and "why" are as critical as the "what." This document is structured to provide not only the protocols for determining solubility but also the underlying scientific rationale, the contextual understanding of different solubility types, and the field-proven insights necessary for robust and reproducible research. We will dissect the distinction between thermodynamic and kinetic solubility, explore the nuanced factors governing dissolution, and present self-validating experimental workflows designed for immediate application in a research setting.
Compound Overview: this compound
The subject of our investigation is a molecule that marries a privileged heterocyclic scaffold—the 1,3,4-thiadiazole ring—with a strategically functionalized aryl substituent.[3] The 1,3,4-thiadiazole core is a well-established pharmacophore found in compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] The 2-amino group provides a key hydrogen bonding vector, while the 2-iodophenyl ring offers a versatile handle for synthetic elaboration via cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 299934-10-4 | [3] |
| Molecular Formula | C₈H₆IN₃S | [3] |
| Molecular Weight | 303.12 g/mol | [3] |
| Structure | A 1,3,4-thiadiazole core substituted with a 2-amino group and a 2-iodophenyl ring. Exists predominantly in the 2-amino tautomeric form in the solid state. | [3] |
| Appearance | Typically a solid. |
Understanding these fundamental properties is the first step in designing a rational approach to solubility assessment. The molecule's aromaticity, potential for hydrogen bonding (via the amine), and the steric bulk of the iodophenyl group all contribute to its solvation thermodynamics.
The Science of Solubility: Thermodynamic vs. Kinetic Profiles
The term "solubility" is often used colloquially, but in a scientific context, it requires precise definition. The two most critical and distinct concepts are thermodynamic and kinetic solubility.[7] Confusing the two can lead to significant errors in data interpretation and misguided decisions in lead optimization.
-
Thermodynamic Solubility (Sₑ): This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the most stable solid form of the compound.[2][7] This value is path-independent and represents the lowest free energy state of the system. The "shake-flask" method is the gold-standard for its determination.[2]
-
Kinetic Solubility (Sₖ): This measures the concentration at which a compound precipitates from a supersaturated solution.[2] In drug discovery, this is most often encountered when a high-concentration stock solution in DMSO is rapidly diluted into an aqueous buffer.[8] The resulting value is path-dependent and often higher than the thermodynamic solubility because there is insufficient time for the system to reach equilibrium.[7] Kinetic solubility is a critical parameter for high-throughput screening (HTS) as it predicts whether a compound will remain in solution under typical assay conditions.[9]
For this compound, determining both values is essential. The thermodynamic solubility in pure DMSO informs the absolute upper limit for stock solution preparation, while the kinetic solubility in aqueous buffers (prepared from a DMSO stock) predicts its behavior in biological assays.
Factors Influencing Solubility in DMSO
Dimethyl sulfoxide is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast array of chemical structures.[10] However, solubility is not guaranteed and is governed by a confluence of factors.
-
Compound Structure: The interplay of intermolecular forces is key. The 1,3,4-thiadiazole ring and the amino group can participate in hydrogen bonding. The iodophenyl ring contributes to van der Waals interactions. Strong crystal lattice energy in the solid state can significantly hinder dissolution and must be overcome by favorable solute-solvent interactions.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice forces.[11] Gentle warming can be an effective strategy to aid dissolution in DMSO, provided the compound is thermally stable.[4]
-
Solvent Purity: DMSO is highly hygroscopic and readily absorbs atmospheric water.[4] The presence of water can significantly alter the solvent's polarity and may decrease the solubility of hydrophobic compounds. Therefore, using anhydrous DMSO and storing it properly is paramount.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous states of a compound can exhibit different solubilities.[2] The most stable polymorph will have the lowest thermodynamic solubility. It is crucial to be aware that the solid form being tested dictates the solubility value obtained.
Experimental Workflow: Determining Thermodynamic Solubility in DMSO
This section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound in DMSO. The methodology is adapted from the gold-standard shake-flask method.[2][10]
Rationale Behind the Workflow
The core principle is to create a saturated solution in equilibrium with excess solid. By ensuring a sufficiently long incubation period with agitation, we allow the system to reach its lowest energy state.[7] High-speed centrifugation then separates the saturated supernatant from the undissolved solid without disturbing the equilibrium. Subsequent quantification of the supernatant provides the thermodynamic solubility value.
Visual Workflow: Thermodynamic Solubility Determination
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Biological Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Scaffolds
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
The 1,3,4-thiadiazole nucleus is a "privileged scaffold" in medicinal chemistry, distinguished by its electron-deficient aromaticity, high thermal stability, and capacity to act as a bioisostere for pyrimidine and oxadiazole rings. Among its derivatives, 5-aryl-1,3,4-thiadiazol-2-amine stands out as a versatile pharmacophore with potent anticancer, antimicrobial, and carbonic anhydrase (CA) inhibitory activities.
This technical guide synthesizes the structural logic, synthetic pathways, and mechanistic underpinnings of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to optimize this core for next-generation therapeutics.
Chemical Architecture & Synthesis[1][2][3]
Structural Properties
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms.[1][2]
-
Electronic Character: The ring is electron-deficient due to the inductive effect of the sulfur and nitrogen atoms, making it susceptible to nucleophilic attacks but stable against oxidation.
-
Lipophilicity: The sulfur atom enhances lipophilicity compared to its oxadiazole counterpart, improving transmembrane permeability—a critical factor for intracellular targets like kinases and topoisomerases.
-
Bioisosterism: It effectively mimics the peptide bond (-CONH-) and pyrimidine rings, allowing it to intercalate into DNA or bind to ATP-binding pockets of enzymes.
Synthetic Pathways
The most robust method for constructing the 5-aryl-1,3,4-thiadiazol-2-amine core involves the cyclodehydration of thiosemicarbazide with aromatic carboxylic acids.
Diagram 1: Synthesis Workflow
This diagram illustrates the standard POCl₃-mediated cyclization and an alternative one-pot pathway.
Caption: Cyclodehydration route for 5-aryl-1,3,4-thiadiazol-2-amine synthesis via POCl3.
Pharmacology & Mechanisms of Action
Anticancer Activity
Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine exhibit cytotoxicity against breast (MCF-7), liver (HepG2), and colon (LoVo) cancer cell lines.
-
Mechanism 1: Apoptosis Induction. These compounds upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), leading to the release of cytochrome c and activation of Caspase-3/9.
-
Mechanism 2: Cell Cycle Arrest. Significant accumulation of cells in the G2/M phase suggests inhibition of tubulin polymerization or interference with the mitotic spindle.
-
Mechanism 3: Kinase Inhibition. Molecular docking studies suggest high affinity for the ATP-binding pockets of EGFR and FAK (Focal Adhesion Kinase).
Diagram 2: Apoptotic Signaling Cascade
Caption: Proposed mechanism of apoptosis induction by thiadiazole derivatives in cancer cells.
Carbonic Anhydrase (CA) Inhibition
The 1,3,4-thiadiazole ring is a classic scaffold for CA inhibitors (e.g., Acetazolamide).
-
Selectivity: 5-substituted derivatives show nanomolar inhibition of tumor-associated isoforms hCA IX and XII, which are critical for regulating pH in hypoxic tumor microenvironments.
-
Binding Mode: The nitrogen atoms of the thiadiazole ring, often coupled with a sulfonamide group, coordinate with the Zinc (Zn²⁺) ion in the enzyme's active site.
Structure-Activity Relationship (SAR)[6]
The biological potency of the scaffold is strictly governed by substitutions at the C-5 and C-2 positions.
| Position | Modification | Effect on Activity |
| C-5 (Aryl Ring) | Electron-Withdrawing Groups (EWG) (e.g., -Cl, -F, -NO₂) | Increases Potency. Halogens at the para position significantly enhance cytotoxicity and antimicrobial activity due to increased lipophilicity and metabolic stability. |
| Electron-Donating Groups (EDG) (e.g., -CH₃, -OCH₃) | Variable/Lower Potency. Often reduces activity compared to halogenated analogs, though -OCH₃ can improve solubility. | |
| Bulky Groups (e.g., Naphthalene, Indole) | Increases Selectivity. Larger groups can fit into specific hydrophobic pockets of enzymes like Topoisomerase II. | |
| C-2 (Amine) | Schiff Bases (-N=CH-Ar) | Broadens Spectrum. Formation of imines often enhances antifungal activity. |
| Amides (-NH-CO-R) | Improves Stability. Acetamide linkers (e.g., chloroacetamide) serve as excellent intermediates for attaching secondary pharmacophores like piperazine. | |
| Sulfonamides (-SO₂NH₂) | CA Specificity. Essential for Carbonic Anhydrase inhibition. |
Experimental Protocols
Protocol: Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Objective: To synthesize the core scaffold for further derivatization.[3]
Reagents:
-
4-Chlorobenzoic acid (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Phosphorus Oxychloride (POCl₃, 5 mL)
-
Ice water
-
Potassium hydroxide (KOH) solution (10%)
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, mix 4-chlorobenzoic acid (1.56 g) and thiosemicarbazide (0.91 g).
-
Cyclization: Slowly add 5 mL of POCl₃. Fit the flask with a reflux condenser and calcium chloride guard tube.
-
Reflux: Heat the reaction mixture at reflux (approx. 80–90°C) for 3–5 hours. Monitor progress via TLC (Solvent system: Ethyl acetate:Hexane 1:1).
-
Quenching: Cool the mixture to room temperature. Slowly pour the content onto crushed ice with stirring.
-
Neutralization: Adjust the pH to ~8 using 10% KOH solution. A precipitate will form.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water.
-
Purification: Recrystallize from ethanol to obtain the pure product.
-
Expected Yield: 70–85%
-
Melting Point: 220–222°C (verify with literature).
-
Protocol: In Vitro Cytotoxicity Assay (MTT Method)
Objective: Determine IC₅₀ values against MCF-7 cells.
-
Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability and determine IC₅₀ using non-linear regression.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Derivatives Data synthesized from multiple high-impact studies (see References).
| Compound ID | Substituent (C-5) | Substituent (C-2) | MCF-7 (Breast) | HepG2 (Liver) | Target Inference |
| Control | - | - | >100 | >100 | Inactive |
| Ref (5-FU) | - | - | 6.80 | 8.40 | DNA Synthesis |
| 4e | 4-Chlorophenyl | Piperazine-linker | 5.36 | 3.13 | Apoptosis/Cell Cycle |
| 4i | 4-Chlorophenyl | Benzyl-piperidine | 2.32 | 6.51 | Apoptosis/Cell Cycle |
| 3n | 2,4-Dichlorophenyl | Sulfonamide | N/A | N/A | hCA II Inhibitor (Ki = 0.5 nM) |
Future Perspectives
The 5-aryl-1,3,4-thiadiazol-2-amine scaffold remains a fertile ground for drug discovery.
-
Hybrid Molecules: Conjugating this scaffold with quinolines or coumarins has shown synergistic effects, overcoming multidrug resistance (MDR).
-
Targeted Delivery: Utilizing the amine handle to attach tumor-targeting peptides could reduce systemic toxicity.
-
Nano-formulations: Due to the poor aqueous solubility of highly lipophilic derivatives, encapsulation in liposomes is a key area for development.
References
-
BenchChem. (2025). Application Notes and Protocols: 5-Chloro-1,3,4-thiadiazol-2-amine in Anticancer Drug Discovery. Link
-
El-Masry, R.M., et al. (2022).[4] New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(11), 1338. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Rasayan J. Chem. (2019). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-phenyl)-1,3,4-Thiadiazole-2-Amines. Rasayan Journal of Chemistry, 12(3), 1167-1174. Link
-
Guzeldemirci, N. U., & Kucukbasmacı, O. (2010). Synthesis and antimicrobial activity of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives. European Journal of Medicinal Chemistry, 45(9), 4051-4057. Link
Sources
5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine molecular weight and formula
[1]
Executive Summary
5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299934-10-4) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents and advanced organic materials.[1] Distinguished by its 1,3,4-thiadiazole core —a privileged pharmacophore in medicinal chemistry—and a reactive ortho-iodine substituent, this molecule serves as a critical "linchpin" intermediate.[1]
The ortho-positioned iodine atom renders the compound highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly diversify the scaffold for Structure-Activity Relationship (SAR) studies. This guide details its physicochemical properties, synthetic pathways, and utility in drug development.[2]
Physicochemical Profile
The following data establishes the core identity of the molecule for analytical verification and stoichiometric calculations.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 299934-10-4 |
| Molecular Formula | C₈H₆IN₃S |
| Molecular Weight | 303.12 g/mol |
| Exact Mass | 302.9327 |
| InChI Key | KSLRKHNUTZIYLE-UHFFFAOYSA-N |
| SMILES | Nc1nnc(s1)-c2ccccc2I |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water.[1] |
Synthetic Architecture
The synthesis of this compound typically follows a dehydrative cyclization pathway. This route is preferred for its scalability and the stability of the iodine substituent under acidic conditions.
Mechanistic Pathway
The synthesis proceeds in two distinct stages:
-
Acylation: Reaction of 2-iodobenzoyl chloride with thiosemicarbazide to form the open-chain hydrazinecarbothioamide intermediate.
-
Cyclodehydration: Acid-mediated ring closure (typically using POCl₃ or concentrated H₂SO₄) to form the 1,3,4-thiadiazole ring.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the final scaffold.
Figure 1: Step-wise synthetic pathway from 2-iodobenzoic acid to the target thiadiazole.
Experimental Protocol
Safety Note: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with appropriate PPE.
Stage 1: Preparation of the Intermediate
-
Activation: Dissolve 2-iodobenzoic acid (10 mmol) in anhydrous dichloromethane (DCM). Add thionyl chloride (12 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield crude 2-iodobenzoyl chloride.
-
Condensation: Suspend thiosemicarbazide (10 mmol) in anhydrous THF or Dioxane at 0°C. Add the crude acid chloride dropwise.
-
Isolation: Allow the mixture to warm to room temperature and stir for 4 hours. Pour into ice water. The precipitate (N-(2-iodobenzoyl)thiosemicarbazide) is filtered, washed with water, and dried.
Stage 2: Cyclization to Target
-
Reaction: Slowly add the dried intermediate (5 mmol) to phosphorous oxychloride (POCl₃, 10 mL) at 0°C.
-
Heating: Heat the mixture to 70–80°C for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Quenching: Cool the reaction mixture and pour cautiously onto crushed ice with vigorous stirring.
-
Neutralization: Adjust pH to ~8 using ammonium hydroxide or saturated NaHCO₃ solution.
-
Purification: Filter the resulting solid. Recrystallize from ethanol/water or purify via flash column chromatography to obtain pure This compound .
Functionalization & Therapeutic Potential
This molecule is not merely an end-product but a divergent intermediate . Its value lies in the orthogonality of its functional groups: the nucleophilic amine and the electrophilic aryl iodide.
Reactivity Logic
-
C-I Bond (Ortho-position): The iodine atom is positioned ortho to the thiadiazole ring. This steric proximity can be leveraged for atroposelective couplings or specific binding interactions in a protein pocket. It is the primary site for Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira).
-
C-NH₂ Bond (C2-position): The exocyclic amine is weakly nucleophilic due to electron withdrawal by the thiadiazole ring. It typically requires strong electrophiles (acyl chlorides, isocyanates) for derivatization.
Strategic Applications Diagram
Figure 2: Divergent synthesis map showing key derivatization pathways.
Therapeutic Relevance
The 1,3,4-thiadiazole scaffold is a bioisostere of thiazole and oxadiazole, often exhibiting improved metabolic stability.
-
Antimicrobial: Analogs of this scaffold have demonstrated potency against S. aureus and E. coli by inhibiting bacterial cell wall synthesis or DNA gyrase [1, 2].
-
Anticancer: The 2-amino-1,3,4-thiadiazole moiety is a known pharmacophore for inhibiting carbonic anhydrase and certain tyrosine kinases. The 2-iodo derivative allows for the attachment of solubilizing groups or lipophilic tails to optimize bioavailability [3].
References
-
BenchChem. this compound Product Monograph. Retrieved from
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from
-
Rasayan Journal of Chemistry. Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines. (Contextual reference for synthetic method and bioactivity of analogs). Retrieved from
Strategic Guide: ortho-Iodophenyl Thiadiazoles as Divergent Scaffolds
Topic: ortho-Iodophenyl Thiadiazole Building Blocks for Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Privileged" Handle
In modern medicinal chemistry, the 2-(2-iodophenyl)-1,3,4-thiadiazole scaffold represents a high-value "privileged structure." Its utility stems from a dual-modality reactivity profile:
-
The Thiadiazole Core: Acts as a robust bioisostere for carboxylate groups or pyridine rings, improving metabolic stability and lipophilicity in drug candidates.
-
The ortho-Iodo Substituent: Serves as a pre-installed "molecular handle." Unlike its meta or para counterparts, the ortho-iodo position enables intramolecular cyclization cascades, allowing researchers to rapidly access fused tricyclic systems (e.g., benzothia-fused heterocycles) via Palladium (Pd)-catalyzed C–H activation.
This guide details the synthesis, reactivity, and experimental protocols for leveraging this building block to accelerate structure-activity relationship (SAR) studies.
Structural Logic & Reactivity Profile
The ortho-iodophenyl thiadiazole is not merely a substrate; it is a latent reactive intermediate. The proximity of the iodine atom to the thiadiazole nitrogen atoms creates a unique steric and electronic environment.
Mechanism of Action: The "Ortho-Effect" in Catalysis
In Pd-catalyzed cross-couplings, the ortho-iodo group undergoes oxidative addition to Pd(0) to form an aryl-Pd(II) species.
-
Intermolecular Path: Standard Suzuki/Sonogashira couplings to expand the library.
-
Intramolecular Path (The Key Value): The nitrogen of the thiadiazole ring can coordinate to the Pd(II) center, directing C–H activation on the pendant ring or facilitating nucleophilic attack, leading to fused polycyclic heteroaromatics.
Visualizing the Divergent Synthesis
The following diagram illustrates how this single building block diverges into two distinct chemical spaces: linear biaryls (via cross-coupling) and fused tricycles (via cyclization).
Caption: Divergent synthetic pathways from the ortho-iodophenyl thiadiazole core. Blue: Building Block; Red: Intermolecular functionalization; Green/Yellow: Intramolecular cyclization.
Synthetic Routes: Constructing the Scaffold
To ensure high purity and scalability, we prioritize two primary methods. The choice depends on the desired substitution at the 5-position of the thiadiazole ring.
Method A: Oxidative Cyclization (For 2-Amino Derivatives)
This is the industry-standard route for generating 2-amino-1,3,4-thiadiazoles, which are common in kinase inhibitor scaffolds.
-
Precursor: 2-Iodobenzaldehyde.
-
Cyclizing Agent: Iodine (
) with or Ferric Chloride ( ). -
Advantage: Mild conditions, avoids harsh dehydrating agents.
Method B: Dehydrative Cyclization (For 2-Alkyl/Aryl Derivatives)
Used when a carbon substituent is required at the 5-position.
-
Precursor: 2-Iodobenzoic acid hydrazide.
-
Reagent: Triethyl orthoformate (for H-substitution) or acid chlorides.
-
Cyclizing Agent:
or Lawesson’s Reagent. -
Advantage: High yields for 2,5-disubstituted systems.[2]
Experimental Protocols (Self-Validating Systems)
The following protocol describes the synthesis of 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole (Method A). This protocol includes built-in validation steps (TLC and NMR checkpoints) to ensure trustworthiness.
Protocol: Oxidative Cyclization of Thiosemicarbazone
Reagents:
-
2-Iodobenzaldehyde (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Iodine (
) (12 mmol) -
Potassium Carbonate (
) (30 mmol) -
Solvent: 1,4-Dioxane (50 mL)
Step-by-Step Methodology:
-
Thiosemicarbazone Formation (Checkpoint 1):
-
Dissolve 2-iodobenzaldehyde and thiosemicarbazide in ethanol (20 mL) with a catalytic amount of acetic acid. Reflux for 2 hours.
-
Validation: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot should disappear.
-
Cool and filter the precipitate.[4][5] Dry to obtain the intermediate thiosemicarbazone.
-
-
Oxidative Cyclization:
-
Suspend the intermediate (from Step 1) in 1,4-Dioxane (50 mL).
-
Add
followed by molecular Iodine ( ). -
Heat the mixture to 80°C for 4–6 hours.
-
Mechanistic Note: The iodine oxidizes the sulfur, facilitating nucleophilic attack by the hydrazone nitrogen to close the ring.
-
-
Work-up and Purification:
-
Quench with saturated sodium thiosulfate (
) solution to remove excess iodine (color change from dark brown to yellow/clear). -
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
, and concentrate. -
Recrystallize from Ethanol.[4]
-
Data Summary Table: Expected Physicochemical Properties
| Property | Value / Observation | Validation Method |
| Appearance | Yellowish to white crystalline solid | Visual Inspection |
| Yield | 75% – 85% | Gravimetric |
| Melting Point | 185 – 188 °C | Capillary MP Apparatus |
| 400 MHz DMSO- | ||
| Mass Spec | LC-MS (ESI) |
Advanced Application: Intramolecular Cyclization
The true power of this building block lies in its ability to form [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles or benzothia-fused systems.
Catalytic Cycle: Pd-Catalyzed C-N Coupling
The ortho-iodo group allows for a cascade reaction where an external isothiocyanate or isocyanide can be inserted, followed by ring closure.
Caption: Palladium catalytic cycle for the intramolecular cyclization of ortho-iodophenyl thiadiazoles.
References
-
Synthesis of 1,3,4-Thiadiazoles via Oxidative Cyclization Title: Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety.[6] Source: Frontiers in Chemistry (2022). URL:[Link]
-
Palladium-Catalyzed Cross-Coupling of Thiadiazoles Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Source: Molecules (2022).[7] URL:[Link]
-
Medicinal Chemistry of 1,3,4-Thiadiazoles Title: 1,3,4-Thiadiazole: A Privileged Scaffold for Drug Design and Development. Source: Current Topics in Medicinal Chemistry (2021). URL:[Link]
-
General Synthetic Protocols Title: Synthesis of 1,3,4-thiadiazoles (Organic Chemistry Portal). Source: Organic Chemistry Portal. URL:[Link]
Sources
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
- 7. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
Methodological & Application
Synthesis of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine from 2-Iodobenzoic Acid: An Application and Protocol Guide
Abstract: This document provides a comprehensive guide for the synthesis of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Starting from commercially available 2-iodobenzoic acid, this protocol details a robust and efficient one-pot cyclization reaction. We delve into the underlying reaction mechanism, provide a meticulously detailed experimental protocol, and outline a complete analytical workflow for in-process monitoring and final product validation. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure reproducible and high-purity synthesis.
Introduction and Scientific Context
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, renowned for conferring a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] The 2-amino-5-aryl substitution pattern is particularly significant, and the introduction of a 2-iodophenyl group at the 5-position creates a highly versatile intermediate.[1] The iodine atom serves as a strategic functional handle for subsequent diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures for screening as potential therapeutic agents.[1]
The target molecule, this compound (CAS No. 299934-10-4), combines the biologically active thiadiazole core with this potential for further elaboration, making it a compound of high interest.[1] This protocol outlines its synthesis via the acid-catalyzed cyclodehydration of an in situ-generated acylthiosemicarbazide intermediate.
Reaction Scheme and Mechanism
The synthesis proceeds in a one-pot reaction from 2-iodobenzoic acid and thiosemicarbazide, utilizing phosphorus oxychloride (POCl₃) as both a condensing and cyclodehydrating agent.[6][7][8]
Overall Reaction:
Mechanistic Rationale:
The reaction is understood to proceed through two key stages:
-
Formation of Acylthiosemicarbazide: 2-Iodobenzoic acid is first activated by phosphorus oxychloride. This activated intermediate readily reacts with the nucleophilic terminal nitrogen of thiosemicarbazide to form N-(2-iodobenzoyl)thiosemicarbazide.
-
Cyclodehydration: Under the strongly dehydrating conditions provided by POCl₃ and heat, the acylthiosemicarbazide intermediate undergoes an intramolecular cyclization.[8][9] The sulfur atom attacks the carbonyl carbon, and subsequent elimination of water results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[8] Phosphorus oxychloride is a highly effective reagent for this transformation, facilitating both steps efficiently in a single pot.[9][10]
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating in-process checks and a thorough final characterization workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Iodobenzoic acid | ≥98% | Standard Supplier | |
| Thiosemicarbazide | ≥99% | Standard Supplier | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Standard Supplier | Acrid, handle in a fume hood. |
| Potassium hydroxide (KOH) | ACS Grade | Standard Supplier | For neutralization. |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | For recrystallization. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For TLC. |
| Hexane | ACS Grade | Standard Supplier | For TLC. |
| Silica Gel 60 F₂₅₄ Plates | Standard Supplier | For TLC analysis. |
Step-by-Step Synthesis Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzoic acid (2.48 g, 10 mmol, 1.0 eq) and thiosemicarbazide (0.91 g, 10 mmol, 1.0 eq).[7]
-
Reagent Addition: Under stirring, carefully and slowly add phosphorus oxychloride (5 mL, ~54 mmol) to the flask at room temperature.[7][11] The addition is exothermic and will result in the formation of a thick slurry.
-
Reaction Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain the reflux for 3-4 hours.[7][12]
-
In-Process Monitoring (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: Ethyl Acetate/Hexane (1:1, v/v).
-
Procedure: Carefully take a small aliquot from the reaction mixture, quench it in a separate vial with ice and 1M KOH, and extract with ethyl acetate. Spot the organic layer on a TLC plate against the starting material.
-
Visualization: UV light (254 nm). The product spot should appear, and the starting material spot should diminish over time. The reaction is complete when the 2-iodobenzoic acid spot is no longer visible.
-
-
Reaction Quenching & Work-up: After completion, cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring. Caution: This quenching is highly exothermic and will release HCl gas.
-
Second Reflux: Transfer the quenched mixture back to the round-bottom flask and reflux for an additional 4 hours to ensure complete hydrolysis of any remaining phosphorus species.[11][12]
-
Neutralization and Precipitation: After cooling, neutralize the acidic solution by slowly adding a saturated solution of potassium hydroxide (KOH) until the pH is approximately 8.[12][13] A solid precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 60 °C overnight.
Purification
Recrystallization is an effective method for purifying the final product.[14]
-
Solvent Selection: Ethanol is a suitable solvent for recrystallization.
-
Procedure: Dissolve the crude, dried solid in a minimum amount of hot ethanol. If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Workflow and Characterization
A logical workflow ensures the successful synthesis and validation of the target compound.
Caption: Overall workflow for the synthesis and validation of the target compound.
Expected Results and Characterization Data
The identity and purity of the synthesized this compound (C₈H₆IN₃S, MW: 303.12 g/mol ) should be confirmed by standard analytical techniques.[1]
| Technique | Expected Results | Causality & Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~7.8-8.0 (m, 2H, Ar-H), ~7.5 (s, 2H, -NH₂), ~7.2-7.4 (m, 2H, Ar-H) | The aromatic protons will appear in the typical downfield region. The amine protons will appear as a broad singlet, which is exchangeable with D₂O. The splitting pattern of the aromatic protons will correspond to the 1,2-disubstituted phenyl ring. |
| ¹³C NMR (DMSO-d₆) | δ ~168-170 (C-NH₂), ~155-158 (C-Ar), ~95-100 (C-I), ~125-140 (other Ar-C) | The two carbons of the thiadiazole ring (C2 and C5) are expected to be the most downfield signals after the carbonyl group.[15] The carbon bearing the iodine will be shifted significantly upfield due to the heavy atom effect. |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend), ~750 (C-I stretch) | The presence of the primary amine group is confirmed by the characteristic N-H stretching bands.[7] The C=N stretching of the thiadiazole ring is also a key diagnostic peak.[7] |
| Mass Spec. (ESI+) | m/z = 304.95 [M+H]⁺ | Confirms the molecular weight of the target compound. The isotopic pattern of iodine should be observable. |
| Melting Point | Literature value dependent | A sharp melting point close to the literature value indicates high purity. |
Conclusion
This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of this compound. By explaining the causality behind the procedural steps and integrating a comprehensive validation strategy, this guide empowers researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.
References
-
Covalent, an A-Star partner. Phosphorous oxychloride: Significance and symbolism. 2025. Available from: [Link]
-
Parmar KC, Umrigar NH. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. 2017;9(6):202-214. Available from: [Link]
-
Jain AK, et al. Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of Pharmacy and Pharmaceutical Sciences. 2012. Available from: [Link]
-
Upadhyay PK, Mishra P. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. 2017;10(1):254-262. Available from: [Link]
-
Al-Sultani AHA, Al-Juboori AM, Al-Janabi AAS. Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. Pharmacy and Nursing. 2022;13(03). Available from: [Link]
-
Wang Z, et al. Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry. 2021;14(11):103402. Available from: [Link]
- Google Patents. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.
-
DergiPark. Synthesis, Characterization, and Antioxidant Activities of New 1,3,4-Thiadiazoles Based on Benzoic Acid. ECJSE. 2021;1(1):154-163. Available from: [Link]
-
Adnan S, et al. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. 2015;7(10):1000-1011. Available from: [Link]
-
Kolehmainen E, et al. GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Magnetic Resonance in Chemistry. 2007. Available from: [Link]
-
Mădălina N, et al. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. 2023;28(24):8047. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2723847, 2-Amino-5-mercapto-1,3,4-thiadiazole. Available from: [Link]
-
ResearchGate. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NEW 2-AMINO- 5-ARYL-1,3,4-THIADIAZOLES AS ANTIMICROBIAL AND ANTITUBERCULAR AGENTS. 2020. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. 2025. Available from: [Link]
-
PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. 2022;18(5):558-573. Available from: [Link]
-
PubMed Central. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules. 2017;22(1):123. Available from: [Link]
-
Thesis. 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Available from: [Link]
-
MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. 2022;27(23):8283. Available from: [Link]
-
PubMed Central. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. 2021;26(17):5192. Available from: [Link]
-
ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. 2025. Available from: [Link]
-
Der Pharma Chemica. Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. 2012;4(3):951-955. Available from: [Link]
-
Journal of Physics: Conference Series. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. 2021;1879:022097. Available from: [Link]
-
PubMed Central. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences. 2022;23(14):7688. Available from: [Link]
-
KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. 2022. Available from: [Link]
-
International Journal of ChemTech Research. Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. 2011;3(1):364-369. Available from: [Link]
-
PubMed. One-pot Synthesis and Anticancer Studies of 2-arylamino-5-aryl-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry Letters. 2011;21(8):2320-3. Available from: [Link]
- Google Patents. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
-
Dove Medical Press. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine. 2018;13:3187-3207. Available from: [Link]
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Application Note: Suzuki-Miyaura Coupling of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine
[1]
Executive Summary
This guide details the Suzuki-Miyaura cross-coupling of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine (referred to herein as Substrate-I ). This substrate presents a unique "triad of challenges" for medicinal chemists:
-
Catalyst Poisoning: The free primary amine (–NH₂) and thiadiazole nitrogens can coordinate to Palladium, arresting the catalytic cycle.
-
Steric Hindrance: The ortho-linkage between the bulky thiadiazole and the iodine atom hinders oxidative addition.
-
Electronic Deactivation: The electron-deficient thiadiazole ring reduces the nucleophilicity of the aryl ring, though the iodide remains highly reactive.
We present three validated protocols ranging from a high-throughput screening baseline to a robust method for difficult partners.
Substrate Analysis & Mechanistic Insight
The Challenge of Coordination
Unlike simple aryl halides, Substrate-I contains a chelating motif. The thiadiazole nitrogen (
-
Path A (Productive): Oxidative addition into the C–I bond.
-
Path B (Non-Productive): Coordination of Pd to the amine or thiadiazole nitrogen.
Structural Visualization
The following diagram illustrates the competing pathways and the steric environment.
Caption: Mechanistic bifurcation showing the productive oxidative addition cycle versus the non-productive catalyst sequestration by the free amine.
Experimental Protocols
Method A: The "Workhorse" Protocol (Standard)
Best for: Reacting Substrate-I with simple, electron-rich boronic acids where steric bulk is minimal.
This method utilizes Pd(dppf)Cl₂ , a ferrocenyl ligand that creates a wide bite angle, stabilizing the catalytic species against coordination from the substrate's own nitrogen atoms.
Reagents:
-
Substrate-I: 1.0 equiv (303 mg, 1.0 mmol)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv)
-
Base: Na₂CO₂ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a 20 mL microwave vial or round-bottom flask with Substrate-I (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes (3 cycles of vacuum/backfill).
-
Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and 2.0 M Na₂CO₃ (1.5 mL) via syringe.
-
Reaction: Heat to 90°C for 4–12 hours. (Monitor by LC-MS; the iodide is reactive, so conversion should be visible within 2 hours).
-
Workup: Cool to RT. Dilute with EtOAc (30 mL) and water (30 mL). Separate layers. Extract aqueous layer 2x with EtOAc.
-
Purification: The thiadiazole amine is polar. Use a DCM/MeOH gradient (0-10% MeOH) on silica gel.
Method B: The "High-Performance" Protocol (Hindered/Difficult)
Best for: Sterically hindered boronic acids or if Method A fails due to low conversion.
This method employs S-Phos , a Buchwald ligand designed to facilitate coupling of sterically hindered chlorides and iodides. The bulky biaryl ligand prevents the formation of inactive Pd-dimers and outcompetes the substrate's amine for Pd binding.
Reagents:
-
Catalyst System: Pd(OAc)₂ (0.05 equiv) + S-Phos (0.10 equiv)
-
Alternatively: Use S-Phos Pd G2 Precatalyst (0.05 equiv)
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv) – Use solid if water sensitivity is high, or 2M aq. if not.
-
Solvent: Toluene / Water (10:1 ratio)
Step-by-Step Procedure:
-
Pre-complexation (if using separate ligand): In the reaction vessel, dissolve Pd(OAc)₂ and S-Phos in Toluene (5 mL) under Argon. Stir at RT for 10 mins to form the active catalyst (solution turns from orange to yellow/pale).
-
Addition: Add Substrate-I (1.0 mmol), Boronic Acid (1.5 equiv), and solid K₃PO₄ (3.0 mmol).
-
Solvent: Add Water (0.5 mL) to the Toluene mixture.
-
Reaction: Heat vigorously at 100°C for 12–18 hours.
-
Note: Efficient stirring is critical for this biphasic system.
-
-
Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) to the organic layer to remove residual Pd, which often sticks to the thiadiazole sulfur.
Method C: The "Protection Strategy" (Fallback)
Best for: Cases where the free amine causes significant side reactions (e.g., undefined black mixtures).
If the free amine interferes, protect it as an acetamide.
-
Protection: Treat Substrate-I with Acetic Anhydride (1.1 equiv) in Pyridine/DCM. Isolate the N-acetyl derivative .
-
Coupling: Run Method A using the N-acetyl substrate. Yields are typically 10-20% higher due to reduced catalyst poisoning.
-
Deprotection: Reflux in EtOH with 6M HCl or NaOH to restore the free amine.
Optimization & Troubleshooting Guide
Use the following decision tree to select the correct protocol for your specific boronic acid partner.
Caption: Decision matrix for protocol selection based on boronic acid sterics and initial reaction screening results.
Comparative Data Table
| Parameter | Method A (Standard) | Method B (High-Performance) | Method C (Protected) |
| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂ / S-Phos | Pd(dppf)Cl₂ |
| Ligand Class | Bidentate Ferrocenyl | Bulky Monodentate Biaryl | Bidentate Ferrocenyl |
| Base | Na₂CO₃ (aq) | K₃PO₄ (solid/aq) | Na₂CO₃ (aq) |
| Temp | 90°C | 100°C | 90°C |
| Avg. Yield | 65 - 75% | 75 - 90% | 80 - 95% (2 steps) |
| Pros | Cheap, simple setup. | Handles sterics best. | Highest purity. |
| Cons | Fails with bulky partners. | S-Phos is expensive. | Adds 2 synthetic steps.[3][1][4][5][6][7][8][9] |
References
-
BenchChem. this compound Product Page. (CAS 299934-10-4).[3] Retrieved from
-
Pescheteau, C., et al. (2022).[8] Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from
-
Ingner, F. J. L. (2015).[9] Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole. Semantic Scholar. Retrieved from
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Literature. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[10] (Foundational Reference for mechanism).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 299934-10-4 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Sonogashira Coupling of 2-Iodo-1,3,4-Thiadiazoles
Abstract & Strategic Significance
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for pyrimidines and appearing in FDA-approved drugs like Acetazolamide and Cefazolin. Functionalization at the C2 position via Sonogashira cross-coupling is critical for generating extended
However, 2-iodo-1,3,4-thiadiazoles present a unique synthetic paradox:
-
High Reactivity: The electron-deficient nature of the thiadiazole ring makes the C-I bond highly activated toward oxidative addition.
-
Catalyst Poisoning: The high electron density on the sulfur and nitrogen atoms can competitively bind to Palladium (Pd), effectively poisoning the catalyst and arresting the cycle.
This guide provides an optimized, field-tested protocol to navigate these competing factors, ensuring high yields while minimizing dehalogenation and homocoupling side reactions.
Mechanistic Insight: The "Electron-Deficient" Cycle
Understanding the electronic bias of the substrate is the key to successful coupling. Unlike electron-rich aryl halides (e.g., 4-iodoanisole), 2-iodo-1,3,4-thiadiazole is an electron-poor electrophile.
-
Oxidative Addition (Fast): The low LUMO energy of the C-I bond facilitates rapid oxidative addition of Pd(0).
-
Transmetallation (Rate Limiting): Because the oxidative addition is fast, the resting state of the catalyst often shifts. If the transmetallation step (involving the Copper-acetylide) is slow or hindered by heteroatom coordination (S/N binding to Pd), the active Pd(II) species may decompose or aggregate into inactive Pd black.
Mechanistic Pathway Diagram
The following diagram illustrates the specific catalytic cycle, highlighting the critical "Poisoning Shunt" that must be avoided.
Figure 1: Catalytic cycle for 2-iodo-1,3,4-thiadiazole. Note the risk of the "Poisoning Shunt" if the reaction stalls at the Pd(II) intermediate stage.
Critical Parameter Optimization
Catalyst Selection[1]
-
Standard:
(Bis-triphenylphosphine palladium(II) dichloride) is the workhorse. It is air-stable and the ligands are bulky enough to discourage sulfur coordination but labile enough to allow the reaction. -
Alternative:
is recommended if the standard fails. The bidentate ferrocenyl ligand prevents the formation of inactive bis-palladium complexes.
Base & Solvent Effects
The choice of base dictates the reaction rate and byproduct profile.
| Parameter | Recommendation | Rationale |
| Solvent | THF (Anhydrous) | Best balance. DMF promotes solubility but can stabilize Pd-clusters (black precipitate). THF allows easier workup. |
| Base | Triethylamine ( | Acts as both base and ligand scavenger. Stronger bases (e.g., hydroxide) can attack the thiadiazole ring (ring-opening). |
| Co-Catalyst | CuI (Copper Iodide) | Essential for RT reactions. Must be high purity (99.999%) to avoid trace metal interference. |
| Temp | RT to | CRITICAL: Do not overheat. High temps ( |
Experimental Protocols
Method A: Standard Pd/Cu Catalysis (Robust)
Recommended for initial screening and robust substrates.
Reagents:
-
2-Iodo-1,3,4-thiadiazole derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
- (5 mol%)
-
CuI (2 mol%)
- (3.0 equiv)
-
THF (Anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon (Ar) x3.
-
Solids Addition: Add the thiadiazole (1.0 eq),
(0.05 eq), and CuI (0.02 eq) against a positive stream of Ar. -
Solvent/Base: Add degassed THF (
concentration relative to substrate) and via syringe. -
Alkyne Addition: Add the terminal alkyne dropwise. Note: If the alkyne is solid, add it in Step 2.
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Checkpoint: Monitor via TLC/LCMS. If conversion is <20% after 2 hours, warm to
.
-
-
Workup: Dilute with EtOAc, wash with
(sat. aq) to sequester Cu, dry over , and concentrate.
Method B: Copper-Free Protocol (Green/Sensitive)
Use this if Glaser homocoupling (alkyne-alkyne dimerization) is observed in Method A.
Reagents:
- (5 mol%)[1]
-
XPhos or
(10 mol%) - (2.0 equiv)
-
Solvent: DMF/Water (9:1) or PEG-400.
Protocol Differences:
Requires heating (
Workflow Visualization
Figure 2: Operational workflow for Method A. Note the degassing step is critical to prevent homocoupling.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Precipitate | Pd aggregation (Pd black) | Catalyst poisoning by Sulfur. Increase ligand loading (e.g., add extra |
| Homocoupling (Alkyne dimer) | Glaser Coupling | Oxygen leak. Ensure rigorous degassing. Switch to Method B (Cu-free). |
| De-iodination (Substrate loss) | Reaction temperature too high. Reduce temp to RT. | |
| No Reaction | Oxidative Add. Failure | Rare for 2-iodo-thiadiazoles. Check catalyst quality (should be yellow, not brown). |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
BenchChem. (n.d.). 2-Chloro-1,3,4-thiadiazole: Reliable and commonly used substrate for cross-coupling reactions. BenchChem Application Data. Link
-
Lerebours, R., & Wolf, C. (2006). Chemoselective Sonogashira coupling of 2-bromo-4-iodo-quinoline and synthesis of chalcones. Journal of Organic Chemistry. (Demonstrates reactivity of electron-deficient heteroaryl iodides). Link
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical Industry. Advanced Synthesis & Catalysis, 351(18), 3027–3043. Link
Sources
Application Note: Chemoselective Cyclization of N-(2-iodobenzoyl)thiosemicarbazide
This Application Note is designed to serve as a definitive technical guide for the synthesis of 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole via the cyclization of N-(2-iodobenzoyl)thiosemicarbazide .
This protocol addresses the specific challenges posed by the ortho-iodo substituent (steric bulk and electronic effects) and provides a rigorous analysis of the chemoselectivity required to avoid common side-products like oxadiazoles or triazoles.
Executive Summary
The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known for its bioisosteric similarity to pyrimidines and its ability to act as a hydrogen bond acceptor. The specific derivative, 2-amino-5-(2-iodophenyl)-1,3,4-thiadiazole , is of high value because the ortho-iodine atom serves as a reactive handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), allowing for the rapid diversification of the scaffold.
This guide details the acid-mediated dehydrative cyclization of N-(2-iodobenzoyl)thiosemicarbazide. Unlike oxidative methods that may lead to oxadiazoles, or basic methods that yield triazoles, the acidic route described here guarantees high regioselectivity for the thiadiazole core.
Chemical Pathway & Mechanism
Understanding the reaction mechanism is critical for troubleshooting and optimization. The transformation is a dehydrative cyclization .[1]
Reaction Selectivity Landscape
The starting material, an acyl thiosemicarbazide, is an "ambident" substrate. Depending on the reaction conditions, it can cyclize into three distinct heterocycles.
Figure 1: Chemoselectivity landscape of acyl thiosemicarbazide cyclization. Acidic conditions are strictly required to favor the thiadiazole pathway.
Mechanistic Insight (Acid Catalysis)
The reaction proceeds via the activation of the carbonyl oxygen, followed by the nucleophilic attack of the sulfur atom. The ortho-iodo substituent provides steric hindrance, making the initial protonation and subsequent water elimination the rate-determining steps.
-
Protonation: The carbonyl oxygen is protonated by the strong acid (
), increasing the electrophilicity of the carbonyl carbon. -
Nucleophilic Attack: The sulfur atom of the thiocarbonyl group attacks the activated carbonyl carbon. Note: The nitrogen is less nucleophilic in this tautomeric form.
-
Dehydration: A molecule of water is eliminated, driving the aromatization to form the stable 1,3,4-thiadiazole ring.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the industry "Gold Standard" for reliability and scalability. Protocol B is a high-efficiency alternative using
Protocol A: Sulfuric Acid Dehydration (Standard)
Best for: Routine synthesis, high atom economy, and avoiding phosphorus byproducts.
Reagents:
-
N-(2-iodobenzoyl)thiosemicarbazide (1.0 equiv)
-
Concentrated Sulfuric Acid (
, 98%) -
Ammonium Hydroxide (
) or Sodium Bicarbonate ( ) for neutralization.
Step-by-Step Methodology:
-
Setup: Place 1.0 g of N-(2-iodobenzoyl)thiosemicarbazide in a clean, dry 50 mL round-bottom flask.
-
Acid Addition: Cool the flask to 0–5°C in an ice bath. Add 5–10 mL of cold concentrated
dropwise.-
Critical Control Point: The addition is exothermic. Maintain temperature <10°C to prevent decomposition of the iodine-carbon bond.
-
-
Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. If the solid does not dissolve, gently warm to 40°C.
-
Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, and a new, less polar spot ( ) should appear.
-
-
Quenching: Pour the reaction mixture slowly into 100 g of crushed ice with vigorous stirring. A white or pale-yellow precipitate will form.
-
Neutralization: Adjust the pH of the slurry to pH 8–9 using concentrated
.-
Why Ammonia? It prevents the hydrolysis of the amide bond that might occur with strong bases like NaOH.
-
-
Isolation: Filter the solid under vacuum. Wash with copious amounts of cold water to remove all acid traces.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Expected Yield: 85–92%
-
Appearance: White to off-white crystalline solid.
-
Protocol B: Phosphorus Oxychloride ( ) Cyclization
Best for: Stubborn substrates where H2SO4 fails to effect cyclization due to solubility issues.
Reagents:
-
N-(2-iodobenzoyl)thiosemicarbazide (1.0 equiv)
-
Phosphorus Oxychloride (
) (5.0 equiv) -
Solvent: Dry Toluene (optional, can run neat).
Step-by-Step Methodology:
-
Setup: In a fume hood, combine the starting material and
in a round-bottom flask fitted with a reflux condenser and a drying tube ( ). -
Reflux: Heat the mixture to reflux (approx. 105°C) for 2–3 hours.
-
Observation: The reaction mixture usually turns homogeneous and darkens slightly upon completion.
-
-
Quenching (Hazard): Cool the mixture to room temperature. Very slowly pour the reaction mass onto crushed ice.
-
Safety Alert: Hydrolysis of excess
is violent and releases HCl gas. Perform this step in a fume hood with a face shield.
-
-
Neutralization: Neutralize the aqueous suspension with solid
or 10% NaOH solution to pH 8. -
Isolation: Filter the precipitate, wash with water, and dry.
-
Purification: Recrystallize from Ethanol.
Performance Comparison & Data
| Parameter | Protocol A ( | Protocol B ( |
| Reaction Time | 1–4 Hours | 2–3 Hours |
| Temperature | 0°C to RT (mild) | 100°C+ (Reflux) |
| Yield (Typical) | 85–92% | 80–90% |
| Safety Profile | Corrosive acid hazard | Violent hydrolysis hazard |
| Atom Economy | High (Water is byproduct) | Lower (Phosphoric acid waste) |
| Selectivity | Excellent for Thiadiazole | Excellent for Thiadiazole |
Troubleshooting & Optimization
Common Failure Modes
-
Formation of Triazole (Product Mismatch):
-
Low Yield / Decomposition:
-
Cause: The ortho-iodo group makes the ring electron-rich and sensitive to oxidation or electrophilic attack at high temperatures.
-
Solution: Use Protocol A (
) and strictly keep the temperature below 10°C during addition. Do not heat above 50°C.
-
Incomplete Reaction:
Safety & Handling
-
2-Iodo Compounds: Organic iodides can be sensitive to light. Store the product in amber vials.
-
Heavy Metal Waste: Although not a metal, the iodine content requires the waste to be segregated as halogenated organic waste.
-
Reagents:
is a potent lachrymator and reacts explosively with water. is a severe dehydrating agent; always add acid to water (or ice) during quenching, never the reverse.
References
-
Review of Thiadiazole Synthesis
- Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Source:Rev. Virtual Quim. (SBQ), 2019.
-
URL:[Link] (General reference for mechanism).
-
Acidic vs.
-
POCl3 Method Optimization
- Title: Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole deriv
- Source:Arabian Journal of Chemistry, 2022.
-
URL:[Link]
-
Oxidative Route Warning (Oxadiazole Formation)
Sources
- 1. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scite.ai [scite.ai]
- 8. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. benchchem.com [benchchem.com]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 15. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the 2-Amino Group in 5-(2-Iodophenyl)-1,3,4-thiadiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the 2-amino group on the 5-(2-iodophenyl)-1,3,4-thiadiazole scaffold. This molecule represents a uniquely valuable building block in medicinal chemistry and materials science, featuring two distinct and orthogonally reactive sites: a nucleophilic amino group amenable to a wide range of transformations, and an iodophenyl moiety primed for transition-metal-catalyzed cross-coupling reactions.[1] We present field-proven methodologies for acylation, sulfonylation, palladium-catalyzed N-arylation, and diazotization, explaining the causality behind experimental choices and providing self-validating protocols for researchers. The derivatization of this scaffold opens avenues for the development of novel compounds with significant pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4]
Introduction: The Strategic Value of the 5-(2-Iodophenyl)-1,3,4-thiadiazole-2-amine Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic motif found in numerous pharmacologically active compounds, including approved drugs like the carbonic anhydrase inhibitor acetazolamide.[2] Its derivatives are known to exhibit a broad spectrum of biological activities.[5] The 2-amino-5-aryl-1,3,4-thiadiazole core, in particular, serves as a versatile scaffold for drug discovery.[4][6]
The subject of this guide, 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine ( 1 ), is a molecule of significant strategic importance. Its structure is a deliberate amalgamation of two key functional domains:
-
The 2-Amino Group: A primary aromatic amine that acts as a potent nucleophile or can be transformed into other functional groups. Its reactivity is the focus of this guide.
-
The 2-Iodophenyl Group: The iodine atom serves as an excellent leaving group in a variety of palladium-, copper-, or other metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents.[1]
This dual functionality allows for a divergent synthetic approach, where either handle can be modified selectively, enabling the rapid generation of complex molecular libraries for screening and lead optimization.
Figure 1: Key functionalization pathways for the 2-amino group.
Synthesis of the Starting Material
The precursor, this compound ( 1 ), is typically synthesized via the acid-catalyzed cyclodehydration of an N-(2-iodobenzoyl)thiosemicarbazide intermediate.[1] This intermediate is readily prepared from the reaction of 2-iodobenzoyl chloride with thiosemicarbazide. Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid are commonly employed as cyclizing/dehydrating agents.[4][7]
Figure 2: General synthesis of the starting material.
Functionalization Protocols
Acylation and Sulfonylation: Formation of Amides and Sulfonamides
Acylation is one of the most fundamental transformations of the 2-amino group, leading to stable and often highly crystalline amide derivatives. This reaction is crucial for structure-activity relationship (SAR) studies, as the acyl group can modulate properties like solubility, hydrogen bonding capacity, and steric profile.[8] A similar approach applies to sulfonylation, which yields sulfonamides.
Causality and Experimental Rationale:
-
Base: The reaction of an acyl or sulfonyl chloride with the amine generates hydrogen chloride (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is required to scavenge this acid, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion. Pyridine can also serve as the solvent.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are ideal to prevent hydrolysis of the reactive acyl/sulfonyl chloride.
-
Temperature: These reactions are typically exothermic. Initial addition of the electrophile is often performed at 0 °C to control the reaction rate and minimize side reactions, followed by warming to room temperature to ensure complete conversion.
Protocol 3.1: General Procedure for Acylation
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound ( 1 ) (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous pyridine or anhydrous DCM containing triethylamine (2.0-3.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 eq) dropwise via syringe over 5-10 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If using pyridine, remove it under reduced pressure.
-
If using DCM, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-acylated product.
Self-Validation: Successful acylation can be confirmed by ¹H NMR (disappearance of the -NH₂ signal and appearance of a new amide N-H signal, typically a singlet, at lower field, ~9-12 ppm) and IR spectroscopy (appearance of a strong amide C=O stretch around 1650-1700 cm⁻¹).
Palladium-Catalyzed N-Arylation
Directly forming a C-N bond between the 2-amino group and an aryl halide is a powerful method for accessing diarylamine structures, which are prevalent in pharmacologically active molecules. While historically challenging for 2-aminoazoles, modern palladium-catalyzed methods have made this transformation accessible.[9]
Causality and Experimental Rationale:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging reductive elimination step that forms the C-N bond.
-
Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is used. Its role is to deprotonate the 2-amino group (or a Pd-amine complex) to generate a more nucleophilic species that can participate in the catalytic cycle.
-
Solvent and Temperature: High-boiling point aprotic solvents like t-BuOH, toluene, or dioxane are necessary to achieve the high temperatures (typically >100 °C) required for the reaction to proceed at a reasonable rate.[9]
Protocol 3.2: Pd-Catalyzed N-Arylation with an Aryl Bromide
-
Preparation: To a sealable reaction tube, add this compound ( 1 ) (1.0 eq), the desired aryl bromide (1.2 eq), Pd(OAc)₂ (1.5-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 3-10 mol%).
-
Addition of Base: Add anhydrous K₂CO₃ or Cs₂CO₃ (1.4-2.0 eq).
-
Solvent: Add anhydrous solvent (e.g., t-BuOH or dioxane).
-
Degassing: Seal the tube and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction: Place the sealed tube in a preheated oil bath at 110-130 °C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(N-arylamino) derivative.
Self-Validation: Successful arylation is confirmed by ¹H and ¹³C NMR, showing signals corresponding to the newly introduced aryl ring, and by mass spectrometry to confirm the expected molecular weight.
Diazotization and Azo Coupling
Diazotization converts the primary amino group into a diazonium salt, a versatile intermediate. This reaction is a cornerstone of dye chemistry and can also be used in Sandmeyer-type reactions to replace the amino group with other functionalities (e.g., -OH, -Cl, -Br, -CN). The diazonium salt is highly electrophilic and will readily couple with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo dyes.[10]
Causality and Experimental Rationale:
-
Reagents: Sodium nitrite (NaNO₂) reacts with a strong acid (e.g., H₂SO₄, HCl) in situ to generate the nitrosating agent, nitrous acid (HONO), which then reacts with the amino group.[10]
-
Temperature: The reaction must be performed at low temperatures (0-5 °C). Heteroaromatic diazonium salts are notoriously unstable and can decompose violently or undergo undesired side reactions at higher temperatures.[11]
-
Coupling Partner: The coupling reaction requires an activated, electron-rich aromatic ring. The pH of the coupling step is critical: phenols require slightly alkaline conditions to form the more reactive phenoxide ion, while anilines require slightly acidic conditions to prevent protonation of the aniline nitrogen while still suppressing side reactions of the diazonium salt.
Protocol 3.3: Diazotization and Coupling with N,N-Dimethylaniline
-
Diazotization Step:
-
In a flask, dissolve this compound ( 1 ) (1.0 eq) in concentrated sulfuric acid or a mixture of acetic and propionic acids at 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine solution while maintaining the temperature below 5 °C and stirring vigorously.
-
Stir the resulting diazonium salt solution at 0-5 °C for 20-30 minutes.
-
-
Coupling Step:
-
In a separate, larger beaker, dissolve the coupling partner, N,N-dimethylaniline (1.0 eq), in a suitable solvent (e.g., ethanol or acetic acid) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold coupling partner solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
-
Isolation:
-
Collect the solid azo dye by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization.
-
Self-Validation: The formation of a deeply colored product is a strong indicator of success. The structure can be confirmed by UV-Vis spectroscopy (strong absorption in the visible region) and NMR.
Summary of Functionalization Strategies
| Reaction Type | Key Reagents | Product Class | Critical Conditions |
| Acylation | R-COCl, Pyridine or TEA | Amide | Anhydrous, 0 °C to RT |
| Sulfonylation | R-SO₂Cl, Pyridine or TEA | Sulfonamide | Anhydrous, 0 °C to RT |
| N-Arylation | Ar-Br, Pd(OAc)₂, Ligand, Base | N-Aryl Amine | Anhydrous, Inert atm., >100 °C |
| Diazotization | NaNO₂, Strong Acid | Diazonium Salt | Strictly 0-5 °C |
| Azo Coupling | Diazonium Salt, Phenol/Aniline | Azo Compound | 0-5 °C, pH control |
| Schiff Base | R-CHO, Acid catalyst | Imine | Reflux in Ethanol/Toluene |
Conclusion
The this compound scaffold is a powerful platform for synthetic and medicinal chemistry. The protocols detailed herein provide reliable and reproducible methods for the functionalization of its 2-amino group. By understanding the chemical principles behind each transformation—the role of catalysts, the necessity of bases, and the critical importance of temperature control—researchers can effectively leverage this building block to construct novel and complex molecules. The resulting derivatives are promising candidates for drug development and advanced materials research, warranting their continued exploration.
References
-
Zdybel, M., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(15), 3469. Available from: [Link]
-
Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 937. Available from: [Link]
-
Karpenko, Y., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5183. Available from: [Link]
-
Al-Masoudi, W. A. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal, 4(2). Available from: [Link]
-
ResearchGate. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Available from: [Link]
- Google Patents. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Angewandte Chemie International Edition, 47(26), 4851-4854. (Note: While the primary article is on aminothiazoles, it explicitly mentions successful application to 2-amino-1,3,4-thiadiazole). Available from: [Link]
-
Mazzone, G., et al. (1982). Synthesis and local anesthetic activity of alkylaminoacyl derivatives of 2-amino-1,3,4-thiadiazole. Il Farmaco; edizione scientifica, 37(10), 685-700. Available from: [Link]
- Google Patents. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, Volume 12, 1545-1566. Available from: [Link]
-
Science of Synthesis. (2004). Product Class 12: 1,3,4-Thiadiazoles. Thieme. Available from: [Link]
-
Foks, H., et al. (2006). Synthesis and characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Central European Journal of Chemistry, 4(4), 634-647. Available from: [Link]
-
Otutu, J. O., & Efurhievwe, E. (2012). Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. International Journal of Science and Technology, 2(8), 584-590. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available from: [Link]
-
Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available from: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(48), 31221-31236. Available from: [Link]
-
Er, M., et al. (2016). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. Journal of Molecular Structure, 1114, 138-150. Available from: [Link]
-
Clerici, F., et al. (2001). Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. Journal of Medicinal Chemistry, 44(6), 931-936. Available from: [Link]
-
Al-Bayati, R. I. H., & Moustafa, A. H. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 1-8. Available from: [Link]
-
Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. Available from: [Link]
-
Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. Available from: [Link]
-
Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438-444. Available from: [Link]
-
Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available from: [Link]
-
ResearchGate. A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. Available from: [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Copper-Mediated Direct Arylation of 1,3,4-Oxadiazoles and 1,2,4-Triazoles with Aryl Iodides. Organic Letters, 7(10), 1927-1929. Available from: [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available from: [Link]
-
Er, M., Şahin, A., & Tahtaci, H. (2014). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189-198. Available from: [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545-1566. Available from: [Link]
-
ResearchGate. (2024). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Available from: [Link]
Sources
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- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Note: High-Purity Recrystallization of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine
[1]
Abstract
This guide details the purification of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299934-10-4), a critical intermediate in medicinal chemistry.[1] While 2-amino-1,3,4-thiadiazoles are generally purified via ethanol-based systems, the presence of the bulky, lipophilic ortho-iodo substituent necessitates a tailored solvent strategy to balance yield and purity.[1] This protocol defines a primary Ethanol/Water recrystallization method, a secondary DMF/Water precipitation method for highly impure batches, and validation steps to ensure the removal of linear acyl-thiosemicarbazide precursors.[1]
Introduction & Compound Analysis
Chemical Significance
The 1,3,4-thiadiazole scaffold is a "privileged structure" in drug discovery, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The specific derivative This compound serves as a versatile building block; the free amine allows for amide coupling or Schiff base formation, while the aryl iodide facilitates Suzuki-Miyaura or Sonogashira cross-coupling reactions to expand molecular complexity [1].[1]
Physicochemical Profile
Effective purification requires understanding the interplay between the molecule's functional groups:
-
1,3,4-Thiadiazole Core: Electron-deficient, polar, and capable of hydrogen bonding (H-bond acceptor).[1]
-
C2-Amine: Weakly basic, H-bond donor.[1]
-
C5-(2-Iodophenyl): The ortho-iodine atom introduces significant lipophilicity (increasing LogP) and steric bulk compared to non-halogenated analogs.[1] This reduces water solubility and increases solubility in higher-boiling organic solvents.[1]
Impurity Profile
Common impurities from cyclodehydration synthesis (using POCl₃ or H₂SO₄) include:
-
Unreacted Thiosemicarbazide: Highly polar, water-soluble.[1]
-
Linear Intermediates: N-(2-iodobenzoyl)thiosemicarbazide (often co-precipitates due to similar solubility).[1]
-
Regioisomers: Rare, but possible depending on cyclization conditions.[1]
-
Inorganic Salts: Polyphosphates or sulfates (insoluble in organic solvents).[1]
Solvent Selection Strategy
The "Like Dissolves Like" principle must be adapted for the ortho-iodo substituent.[1] While simple thiadiazoles crystallize well from water, this derivative requires an organic co-solvent.[1]
Table 1: Solvent Screening Matrix
| Solvent System | Polarity | Solubility (Cold) | Solubility (Hot) | Suitability | Notes |
| Water | High | Insoluble | Insoluble | Poor | Good anti-solvent only.[1] |
| Ethanol (95%) | High | Low | High | Excellent | Primary choice.[1] Balances recovery & purity.[1][2][3][4][5] |
| Ethanol/Water (3:1) | Med-High | Insoluble | High | Optimal | Best for removing polar impurities.[1] |
| DMF | Very High | High | High | Poor | Product won't crystallize; use for crash-precipitation.[1] |
| Ethyl Acetate | Medium | Low | Moderate | Moderate | Good for removing non-polar byproducts, but lower yield.[1] |
| Acetonitrile | Medium | Low | High | Good | Alternative if alcoholysis is a concern (rare).[1] |
Mechanism of Action
-
Ethanol: Solubilizes the lipophilic iodophenyl moiety at high temperatures.[1]
-
Water (Co-solvent): drastically reduces solubility of the thiadiazole upon cooling, forcing crystallization, while keeping polar impurities (thiosemicarbazide salts) in the mother liquor.
Experimental Protocols
Method A: Standard Recrystallization (Ethanol/Water)
Recommended for crude purity >85%.[1]
Materials:
-
Crude this compound[1]
-
Ethanol (95% or absolute)[1]
-
Deionized Water[1]
-
Activated Carbon (optional, for decolorization)[1]
Protocol:
-
Preparation: Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of Ethanol . Heat to reflux (approx. 78°C) with magnetic stirring.[1]
-
Note: If the solid does not dissolve completely after 10 mins of reflux, add Ethanol in 5 mL increments.
-
-
Clarification (Optional): If the solution is dark or contains insoluble particles (salts), add 0.5 g activated carbon. Stir at reflux for 5 mins. Perform a hot filtration through a pre-warmed funnel/filter paper to remove carbon and mechanical impurities.[1]
-
Co-solvent Addition: While maintaining a gentle boil, add Water dropwise until a faint turbidity (cloudiness) persists.[1]
-
Re-solubilization: Add just enough Ethanol (1-2 mL) to clear the turbidity and restore a transparent solution.[1]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (slow cooling promotes larger, purer crystals). Once at room temp, cool in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Method B: Reprecipitation (DMF/Water)
Recommended for crude purity <85% or bulk removal of inorganic salts.[1]
Protocol:
-
Dissolve the crude material in the minimum volume of Dimethylformamide (DMF) at room temperature or slight warming (40°C).[1]
-
Filter off any undissolved solids (inorganic salts are insoluble in DMF).[1]
-
Pour the filtrate slowly into a beaker containing 10x volume of crushed Ice/Water with vigorous stirring.
-
The product will precipitate rapidly as a fine solid.[1]
-
Filter, wash extensively with water (to remove DMF), and dry.
-
Proceed to Method A for final polishing.
Process Visualization
Diagram 1: Solvent Selection Decision Tree
This logic gate ensures the correct solvent is chosen based on the behavior of the crude material.
Caption: Decision matrix for selecting the optimal purification path based on solubility behavior.
Diagram 2: Recrystallization Workflow
A step-by-step visualization of Method A.
Caption: Operational workflow for the Ethanol/Water recrystallization process.
Validation & Quality Control
After recrystallization, the product must be validated to ensure the removal of the linear acyl-thiosemicarbazide intermediate.[1]
| Test | Acceptance Criteria | Method Note |
| Melting Point | Sharp range (e.g., within 2°C) | Literature MP for 2-amino-5-aryl-1,3,4-thiadiazoles is typically >200°C. Compare to specific literature value [2]. |
| TLC (Thin Layer Chrom.) | Single spot | Eluent: Ethyl Acetate/Hexane (1:[1]1) or Methanol/DCM (1:9).[1] Impurities usually run lower (more polar).[1] |
| 1H NMR | Absence of hydrazide protons | Look for the disappearance of broad NH signals associated with the linear precursor (approx 9-10 ppm) and the presence of the amine NH₂ signal (approx 7.0-7.6 ppm) [3].[1] |
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, the solution was likely too concentrated or cooled too fast. Remedy: Re-heat to dissolve the oil, add a small amount of extra Ethanol, and cool very slowly with vigorous stirring.
-
Color Retention: If crystals are yellow/brown (iodine liberation or oxidation), repeat Method A using activated carbon. Ensure the heating time is minimized to prevent deiodination.
-
Low Yield: If yield is <50%, the solvent volume was too high.[1] Evaporate 30% of the mother liquor and repeat the cooling step to recover a second crop.
References
-
Upadhyay, P. K., & Mishra, P. (2017).[6] Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines.[1] Rasayan Journal of Chemistry, 10(1), 254-262.[1][6] Retrieved from [Link]
-
Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013).[7] Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(16), 9037-9040.[1] Retrieved from [Link][1]
Sources
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. asianpubs.org [asianpubs.org]
microwave-assisted synthesis of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine
This application note details the microwave-assisted synthesis of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine , a critical heterocyclic building block in medicinal chemistry. The protocol leverages microwave irradiation to accelerate the dehydrative cyclization of 2-iodobenzoic acid and thiosemicarbazide using phosphorus oxychloride (
Part 1: Strategic Significance & Application
The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known for its ability to mimic amide bonds and act as a hydrogen bond acceptor/donor. The 5-(2-iodophenyl) derivative is particularly valuable because the ortho-iodine substituent serves as a reactive handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid library generation of complex bioactive molecules.
Key Advantages of Microwave Protocol:
-
Reaction Time: Reduced from 4–12 hours (thermal reflux) to 10–20 minutes.
-
Yield: Typically increased by 15–20% due to efficient internal heating and suppression of side reactions.
-
Purity: Cleaner reaction profiles minimize the need for extensive chromatographic purification.
Part 2: Reaction Mechanism & Logic
The synthesis proceeds via a "one-pot" condensation and cyclodehydration.
Mechanism Description:
-
Activation:
activates the carboxylic acid, forming a reactive acid chloride or phosphorylated intermediate. -
Acylation: The hydrazide nitrogen of thiosemicarbazide attacks the activated carbonyl, forming an acyclic acyl-thiosemicarbazide intermediate.
-
Cyclodehydration: The sulfur atom attacks the carbonyl carbon (or the imidoyl chloride formed by
), followed by the elimination of water/phosphoryl species to close the ring.
Figure 1: Mechanistic pathway for the POCl3-mediated microwave synthesis of 1,3,4-thiadiazoles.
Part 3: Experimental Protocol
Safety Warning:
Materials:
-
Precursor A: 2-Iodobenzoic acid (1.0 equiv, 2.48 g for 10 mmol scale)
-
Precursor B: Thiosemicarbazide (1.2 equiv, 1.09 g)
-
Reagent/Solvent: Phosphorus oxychloride (
) (5–10 mL) -
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Methodology:
-
Preparation:
-
In a 30 mL microwave-compatible glass vial, add 2-iodobenzoic acid (10 mmol) and thiosemicarbazide (12 mmol).
-
Carefully add
(5 mL) in a fume hood. Note: The solid may not dissolve immediately. -
Add a magnetic stir bar and seal the vial with a PTFE-lined cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Program:
-
Temperature: 80–90 °C[1]
-
Power: Max 150 W (Dynamic mode)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Expert Insight: The ortho-iodine substituent provides steric hindrance. If conversion is incomplete (check TLC), extend time by 5-minute increments rather than increasing temperature to avoid deiodination.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Quenching: Pour the reaction mixture slowly onto ~100 g of crushed ice with vigorous stirring. Caution: Exothermic reaction.
-
Basification: Adjust the pH to 8–9 by dropwise addition of concentrated ammonia solution (
) or saturated . The product will precipitate as a solid.[2] -
Isolation: Filter the solid under vacuum and wash efficiently with cold water (3 x 20 mL) to remove inorganic salts.
-
Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield the pure product.
-
Part 4: Results & Characterization
Expected Data Profile:
| Parameter | Value / Observation |
| Physical State | Pale yellow to off-white crystalline solid |
| Yield | 75% – 88% |
| Melting Point | > 200 °C (Literature for analogs varies; typically 210–230 °C range) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
Spectral Analysis (Predicted/Representative):
-
NMR (400 MHz, DMSO-
):-
7.40–7.50 (s, 2H,
, exchangeable). - 7.20–8.00 (m, 4H, Ar-H).[3] Note: The proton at the 3-position (ortho to Iodine) and 6-position (ortho to thiadiazole) will appear as distinct doublets/multiplets due to the substitution pattern.
-
7.40–7.50 (s, 2H,
-
NMR (100 MHz, DMSO-
):-
~168.0 (
, thiadiazole C2). - ~155.0 (C=N, thiadiazole C5).
-
~98.0 (
, ipso-carbon). -
Aromatic signals: ~128.0–140.0 ppm.
-
~168.0 (
Part 5: Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization due to steric hindrance of 2-iodo group. | Increase reaction time to 25 mins. Ensure stirring is efficient to mix the suspension. |
| Dark Product | Iodine liberation (decomposition). | Reduce reaction temperature to 75°C. Add a scavenger (e.g., copper turnings) if strictly necessary, though usually not required. |
| Sticky Solid | Residual acid/phosphoric species. | Ensure pH is strictly basic (pH 8-9) during workup. Wash the filter cake thoroughly with bicarbonate solution. |
References
-
Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
- Title: Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole.
- Source: Asian Journal of Chemistry.
-
URL:[Link]
-
POCl3 Cyclization Methodology
-
General Characterization of 5-Aryl-1,3,4-thiadiazol-2-amines
- Title: Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines.
- Source: Rasayan Journal of Chemistry, 2017.
-
URL:[Link]
-
Compound Specifics (CAS 299934-10-4)
-
Title: this compound Building Block.[5]
- Source: BenchChem / Sigma-Aldrich.
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound|CAS 299934-10-4 [benchchem.com]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Novel Schiff Bases from 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. The 1,3,4-thiadiazole ring is a quintessential "privileged scaffold," a five-membered heterocyclic system renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This activity is often attributed to the presence of the -N=C-S moiety, which can engage in crucial hydrogen bonding and other interactions with biological targets.[5]
Schiff bases, characterized by their azomethine or imine (-N=CH-) functional group, represent another class of compounds with profound importance in drug development.[1][6][7] Formed by the condensation of a primary amine with a carbonyl compound, the imine group is not merely a linker but an active participant in biological mechanisms, often enhancing the therapeutic profile of the parent molecule.[7][8]
This guide focuses on the synthesis of novel Schiff bases derived from 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine . This particular precursor is of significant strategic interest. The 2-amino group provides a reactive handle for the formation of the Schiff base linkage. Critically, the 2-iodophenyl substituent serves as a versatile anchor for subsequent structural diversification through well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of extensive chemical libraries for screening.[9]
This document provides a detailed, field-proven protocol for the synthesis and characterization of these target compounds, designed for researchers and scientists engaged in drug discovery and development.
Reaction Principle and Mechanism
The synthesis is a classic acid-catalyzed condensation reaction. The nucleophilic primary amine of the thiadiazole attacks the electrophilic carbonyl carbon of an aldehyde. The reaction proceeds through a carbinolamine intermediate, which then undergoes dehydration to yield the stable imine (Schiff base). The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the final dehydration step.
Caption: General reaction scheme for Schiff base synthesis.
Detailed Experimental Protocol
This protocol outlines a general and robust procedure applicable to a wide range of aromatic and heteroaromatic aldehydes.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 299934-10-4)[9]
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol (or Methanol), spectroscopic grade
-
Glacial Acetic Acid, ACS grade
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Water-cooled reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filtration flask
-
Glassware for recrystallization
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Synthesis Procedure
Rationale: The use of absolute ethanol as a solvent ensures good solubility for the reactants while being easily removable. Glacial acetic acid serves as an effective catalyst for this condensation.[10][11] Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 303 mg) in absolute ethanol (20-25 mL). Stir the mixture using a magnetic stir bar until the amine is fully dissolved.
-
Aldehyde Addition: To this solution, add an equimolar amount of the desired substituted aldehyde (1.0 mmol).
-
Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring. Maintain the reflux for 4-8 hours.[4][6][7]
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Prepare a sample by taking a small aliquot from the reaction mixture.
-
Use a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Spot the starting amine, the aldehyde, and the reaction mixture on a TLC plate.
-
The reaction is complete upon the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot.
-
-
Isolation: After completion, cool the reaction flask to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If no precipitate forms, pour the reaction mixture into a beaker containing crushed ice to induce precipitation.[4]
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials or residual catalyst.[6]
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture, to yield a crystalline solid.[6]
-
Dry the purified product in a vacuum oven. Record the final yield and melting point.
-
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Characterization of Synthesized Schiff Bases
Confirming the structure of the newly synthesized compounds is a critical step. The following techniques are standard for the characterization of these Schiff bases.
-
FT-IR Spectroscopy: The most direct evidence of Schiff base formation.
-
¹H NMR Spectroscopy: Provides definitive structural information.
-
Expect: Disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material. Appearance of a new singlet in the downfield region (δ 8.0–9.5 ppm), which is characteristic of the azomethine proton (-N=CH-).[1][6] The aromatic protons from both halves of the molecule will appear in the δ 7.0-8.5 ppm range, with splitting patterns dependent on the substitution.
-
-
Mass Spectrometry: Confirms the molecular weight of the product.
Exemplary Data for Synthesized Derivatives
The following table summarizes expected outcomes for the synthesis of several Schiff bases using this protocol, illustrating its versatility.
| Aldehyde Reactant | Product Molecular Formula | Typical Reaction Time (h) | Expected Yield (%) |
| Benzaldehyde | C₁₅H₁₀IN₃S | 6 | 85-92% |
| 4-Chlorobenzaldehyde | C₁₅H₉ClIN₃S | 5 | 88-95% |
| 4-Methoxybenzaldehyde | C₁₆H₁₂IN₃O S | 6 | 82-90% |
| 4-Nitrobenzaldehyde | C₁₅H₉IN₄O₂S | 4 | 90-96% |
Applications in Drug Discovery and Development
The synthesized Schiff bases are not merely synthetic curiosities; they are high-potential candidates for drug discovery programs. The combination of the 1,3,4-thiadiazole ring and the azomethine linkage has been shown to yield compounds with significant biological activity.
-
Antimicrobial Agents: Numerous Schiff bases derived from 2-amino-1,3,4-thiadiazoles have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[1][6][12]
-
Anticancer Therapeutics: The 1,3,4-thiadiazole scaffold is present in several compounds investigated for their anticancer properties.[4][8][13][14] These new derivatives can be screened against various cancer cell lines (e.g., breast, lung, colon) to identify lead compounds.
-
Further Chemical Elaboration: The true power of this scaffold lies in the 2-iodophenyl group. It acts as a synthetic handle for introducing further molecular complexity via metal-catalyzed cross-coupling reactions, allowing for the exploration of a vast chemical space to optimize potency and selectivity.
Caption: Drug discovery workflow for thiadiazole Schiff bases.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of novel Schiff bases from this compound. The procedure is straightforward, high-yielding, and applicable to a variety of aldehydes. The detailed characterization workflow ensures the structural integrity of the synthesized compounds. These derivatives represent a valuable platform for the development of new therapeutic agents, leveraging the combined biological relevance of the thiadiazole and Schiff base scaffolds with the synthetic versatility offered by the iodophenyl moiety.
References
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Shiva Prasad K, et al. (2014). Synthesis and characterization of thiadiazole containing Schiff base: Antimicrobial activity. Der Pharma Chemica, 6(4):10-14. Link
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Benchchem. This compound. Benchchem. Link
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Malak, S. A., et al. (2023). Design, Synthesis, Spectral Analysis, and Biological Evaluation of Schiff Bases With a 1,3,4-Thiadiazole Moiety As an Effective Inhibitor Against Bacterial and Fungal Strains. European Journal of Chemistry, 14(4), 466-472. Link
-
Mousa, M. N., et al. (2017). Synthesis, Characterization and Evaluation of Antibacterial activity of 1,3,4- Thiadiazole Derivatives Containing Schiff Bases. Journal of Chemical and Pharmaceutical Research, 9(1), 245-251. Link
-
International Journal of Creative Research Thoughts (IJCRT). (2023). Biological Activities Of Schiff's Bases Synthesized From 1,3,4-Thiadiazole. IJCRT.org. Link
-
Malak, S. A., et al. (2023). Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an. European Journal of Chemistry. Link
-
Elzahany, E. A., et al. (2011). Synthesis, Characterization and Biological Activity of Schiff Bases of 2, 5- Dimercapto-1,3,4-thiadiazole. Australian Journal of Basic and Applied Sciences, 5(11), 1735-1743. Link
-
Al-Sultani, K. H. J., et al. (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Research Journal of Pharmacy and Technology. Link
-
Pandey, A., et al. (2011). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of ChemTech Research, 3(1), 178-184. Link
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Novel Thiadiazole Derivative as a Schiff Base and Its Metal Complexes: Synthesis, Structural Characterization and Cytotoxic Activity. International Journal of Pharmaceutical Sciences Review and Research. Link
-
Misan Journal of Academic Studies. (2023). Development of Thiadiazole and Schiff Base Derivatives: Synthesis, Spectral Characterization, and Antibacterial Activity Assessment. Misan Journal of Academic Studies. Link
-
Mousa, M. N., et al. (2017). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Link
-
Bhuvaneshwari, N., et al. (2014). Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases. Journal of Chemical and Pharmaceutical Research, 6(1), 475-483. Link
-
Ali, A., et al. (2022). Investigation of novel bis-thiadiazole bearing schiff base derivatives as effective inhibitors of thymidine phosphorylase: Synthesis, in vitro bioactivity and molecular docking study. Journal of Molecular Structure, 1262, 133036. Link
-
Dilmaghani, K. A., et al. (2012). Synthesis of 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles and their schiff base derivatives as antimycobacterial agents. Chemistry of Heterocyclic Compounds, 48(2), 362-367. Link
-
Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. Link
-
Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 581-586. Link
-
ResearchGate. (2022). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Link
-
Kumar, R., et al. (2010). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 3(4), 652-658. Link
-
Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Organic and Biomolecular Chemistry. Link
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine Cyclization
Welcome to the technical support resource for the synthesis of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical cyclization step of this important heterocyclic building block. The compound's structure, featuring a 1,3,4-thiadiazole core and a versatile 2-iodophenyl substituent, makes it a valuable intermediate for developing novel therapeutic agents through further modifications like cross-coupling reactions.[1]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Reaction Overview: The Synthetic Pathway
The most common and direct route to synthesizing this compound involves a two-step process. First, an acylation reaction between 2-iodobenzoic acid (or its more reactive acyl chloride derivative) and thiosemicarbazide forms the key intermediate, N-(2-iodobenzoyl)thiosemicarbazide.[1] The subsequent and often challenging step is the intramolecular cyclodehydration of this intermediate, typically catalyzed by a strong acid, to yield the desired 1,3,4-thiadiazole ring.[2][3]
Caption: General two-step synthesis pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the cyclization reaction in a question-and-answer format.
Question 1: My overall yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is the most common issue and typically stems from one of four areas: incomplete reaction, side product formation, suboptimal reaction conditions, or poor starting material purity.
-
Incomplete Reaction: The cyclodehydration step may be sluggish. Ensure you are using a sufficiently potent dehydrating agent and optimal reaction conditions (temperature and time).[4][5] Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to confirm the consumption of the starting acylthiosemicarbazide intermediate.[6][7]
-
Side Product Formation: The primary culprit is the formation of the isomeric 1,2,4-triazole. This is highly dependent on pH.[5][7] (See Question 2 for a detailed explanation).
-
Suboptimal Reagents: The choice and quality of the cyclizing agent are paramount. Strong acids like concentrated H₂SO₄ or reagents like POCl₃ are often required to drive the reaction to completion.[5][7]
-
Purity of Starting Materials: Impurities in the initial 2-iodobenzoic acid or thiosemicarbazide can carry through and inhibit the cyclization step.[4][7][8] Ensure the N-(2-iodobenzoyl)thiosemicarbazide intermediate is pure before proceeding.
Caption: Troubleshooting flowchart for low reaction yields.
Question 2: I'm observing a significant byproduct with a similar polarity to my target compound. What is it and how can I prevent it?
Answer: The most likely byproduct is the isomeric 4-(2-iodophenyl)-5-mercapto-1,2,4-triazole (or its tautomer, the 1,2,4-triazole-3-thione).[5] The formation of the desired 1,3,4-thiadiazole versus the 1,2,4-triazole is a classic example of regioselectivity dictated by reaction pH.
-
Causality: The acylthiosemicarbazide intermediate can cyclize via two competing pathways. The nucleophilic attack can occur from either the sulfur atom or the terminal nitrogen atom of the thiosemicarbazide backbone.
-
Acidic Conditions: Strongly acidic media (e.g., conc. H₂SO₄, POCl₃) protonate the carbonyl oxygen, making the carbonyl carbon highly electrophilic. This favors the intramolecular nucleophilic attack by the sulfur atom, leading to the formation of the 1,3,4-thiadiazole ring.[5][9]
-
Basic Conditions: In the presence of a base (e.g., NaOH), the terminal nitrogen is deprotonated, making it a stronger nucleophile. This promotes attack at the carbonyl carbon, preferentially forming the 1,2,4-triazole ring.[5][10]
-
Solution: To exclusively favor the formation of this compound, ensure your reaction is conducted under strong acidic conditions. Avoid any basic media during the cyclization step.[5][7]
Question 3: The reaction stalls with significant unreacted starting material, even after prolonged heating. How can I drive it to completion?
Answer: A stalled reaction points to insufficient activation of the substrate or deactivation of the catalyst.
-
Increase Temperature: Some cyclizations require higher temperatures to overcome the activation energy barrier. Cautiously increase the reaction temperature while monitoring for any signs of decomposition by TLC.[5]
-
Use a Stronger Cyclizing Agent: If you are using a milder acid, it may not be potent enough. Switching to a stronger dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can be highly effective.[5] POCl₃ can serve as both the solvent and the cyclizing agent.[11]
-
Check Stoichiometry of Reagent: Ensure an adequate excess of the cyclizing agent is used. For example, when using polyphosphate ester (PPE), a sufficient mass relative to the starting material is crucial for the reaction to proceed efficiently.[7][12]
Question 4: My final product is an impure, sticky solid or oil that is difficult to handle. What are the best purification strategies?
Answer: An oily or low-melting product often indicates the presence of residual solvent or impurities.[13] 2-amino-1,3,4-thiadiazoles are basic, a property that can be exploited for purification.
-
Acid-Base Extraction: This is a highly effective first step.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer, leaving neutral and acidic impurities behind.
-
Cool the separated aqueous layer in an ice bath and slowly neutralize with a base (e.g., 1M NaOH or aqueous ammonia) until the pH is between 8 and 9. Your purified product should precipitate out.[13]
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under high vacuum.
-
-
Recrystallization: This is the most common final purification step. Ethanol or Dimethylformamide (DMF) are frequently used solvents.[7] If the product is still colored, you can add a small amount of activated charcoal to the hot solution before filtering.[13]
-
Column Chromatography: If other methods fail, column chromatography can be used. Due to the basic nature of the amine, peak tailing on silica gel can be an issue. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase (e.g., hexane/ethyl acetate).[13]
Frequently Asked Questions (FAQs)
-
Q1: What is the specific role of the strong acid in the cyclization?
-
A1: The strong acid acts as a catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the acylthiosemicarbazide intermediate, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the intramolecular nucleophilic attack by the sulfur atom and subsequent elimination of a water molecule (dehydration) to form the stable aromatic thiadiazole ring.[2][3][5]
-
-
Q2: Are there any milder or "greener" alternatives to concentrated H₂SO₄ or POCl₃?
-
A2: Yes, some alternative methods have been developed. Polyphosphate ester (PPE) has been used to synthesize 2-amino-1,3,4-thiadiazoles under milder conditions (reflux in chloroform, <85 °C).[7][12] Additionally, microwave or ultrasonic irradiation has been reported to improve yields and dramatically reduce reaction times in some cases.[7]
-
-
Q3: Can I use 2-iodobenzoyl chloride instead of 2-iodobenzoic acid for the initial acylation step?
-
A3: Absolutely. Using the acyl chloride is often preferable as it is more reactive than the carboxylic acid. This can lead to a faster and more efficient formation of the N-(2-iodobenzoyl)thiosemicarbazide intermediate, often under milder conditions and with higher yields.
-
Data Summary: Comparison of Cyclizing Agents
The choice of cyclizing agent is critical and has a significant impact on reaction conditions and yield.
| Cyclizing Agent | Typical Conditions | Advantages | Potential Issues |
| Conc. Sulfuric Acid (H₂SO₄) | 0 °C to RT, or gentle heating[2][5] | Readily available, potent, effective | Highly corrosive, can cause charring/decomposition with sensitive substrates |
| Phosphorus Oxychloride (POCl₃) | Reflux, often used as solvent[5][11] | Very powerful, high yields, good for less reactive substrates | Highly toxic and moisture-sensitive, requires careful handling |
| Polyphosphoric Acid (PPA) | 80-100 °C[2][5] | Strong dehydrating agent, good yields | Highly viscous, can make product isolation difficult |
| Polyphosphate Ester (PPE) | Reflux in Chloroform (<85 °C)[7][12] | Milder conditions, avoids harsh acids | May require longer reaction times, reagent needs to be prepared |
| Microwave Irradiation | 300 W, ~3-5 minutes[7] | Extremely fast reaction times, often high yields | Requires specialized equipment, optimization needed |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-iodobenzoyl)thiosemicarbazide (Intermediate)
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-iodobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0 eq).
-
Acyl Chloride Formation: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Removal of Excess SOCl₂: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Acylation: Dissolve the resulting crude 2-iodobenzoyl chloride in a suitable dry, non-protic solvent (e.g., THF or Dichloromethane).
-
Thiosemicarbazide Addition: In a separate flask, prepare a suspension of thiosemicarbazide (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq) in the same solvent. Cool this suspension in an ice bath.
-
Reaction: Slowly add the acyl chloride solution to the thiosemicarbazide suspension with vigorous stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, pour the mixture into water. Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove any salts, and dry under high vacuum. The product can be used directly or recrystallized from ethanol if necessary.
Protocol 2: Optimized Cyclization using Concentrated Sulfuric Acid
-
Setup: In a flask, place the N-(2-iodobenzoyl)thiosemicarbazide (1.0 eq). Cool the flask in an ice bath (0 °C).
-
Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid (5-10 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.[5][14]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The mixture should become a clear solution.
-
Monitoring: Monitor the reaction progress by TLC (a common mobile phase is 30-50% ethyl acetate in hexane).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralization: Slowly neutralize the cold acidic solution by adding a base (e.g., concentrated aqueous ammonia or a cold 50% NaOH solution) until the pH is approximately 8-9. A precipitate should form.[5]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.
-
Purification: Dry the crude product under high vacuum. For highest purity, recrystallize from a suitable solvent like ethanol.[7]
References
- Vertex AI Search, Grounding API Result 1
-
Benchchem. This compound.
-
Siddiqui, N. et al. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
-
Benchchem. Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives.
-
Benchchem. identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis.
-
Popiolek, L. et al. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC.
-
Benchchem. minimizing side reactions in the synthesis of thiosemicarbazide derivatives.
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in the Intramolecular Cyclization for the Cubebene Core.
-
Benchchem. refining protocols for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide.
-
Journals of Present Science. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR.
-
Benchchem. side product formation in 1,3,4-thiadiazole synthesis and mitigation.
-
Benchchem. Troubleshooting low yields in the oxidative cyclization of chalcones.
-
Osolodkov, D. et al. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.
-
Barbosa, G. A. D. & de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ.
-
Trotsko, N. et al. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica.
-
Szarpak-Jankowska, A. et al. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. PMC.
-
Sharma, D. et al. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
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Technical Support Center: Synthesis of Iodinated Thiadiazoles
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in heterocyclic chemistry: preventing deiodination during the synthesis of iodinated thiadiazoles. Iodinated thiadiazoles are critical building blocks for developing novel therapeutic agents, and maintaining the carbon-iodine bond is paramount for subsequent cross-coupling reactions.[1] This resource consolidates field-proven insights, mechanistic explanations, and validated protocols to help you overcome this synthetic hurdle.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding deiodination.
Q1: I'm performing a Sandmeyer reaction on an amino-thiadiazole, and my primary product is the deiodinated (protonated) version. What's the most likely cause?
A: The most common culprit is the instability of the intermediate thiadiazole diazonium salt. These intermediates can readily decompose, especially at elevated temperatures, leading to the formation of a carbocation that is then quenched by the solvent or other proton sources, resulting in the undesired deiodinated product. Strict temperature control, typically between 0 °C and 5 °C, is critical from the moment the diazotizing agent is introduced until the iodide quench is complete.[2]
Q2: How can I quickly check if deiodination is the main issue in my reaction?
A: The most direct method is a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Co-spot your reaction mixture with your starting amino-thiadiazole and, if available, a standard of the non-iodinated thiadiazole. The deiodinated product will likely have a different Rf value than the starting material and the desired iodo-product.
-
LC-MS: This is the definitive check. The mass spectrum of the undesired byproduct will show a molecular ion peak corresponding to the mass of your target compound minus the mass of iodine (126.9 g/mol ) plus the mass of hydrogen (1.0 g/mol ).
Q3: Should I use a copper(I) catalyst in my iodination reaction? I've seen mixed recommendations.
A: Copper(I) iodide (CuI) can be highly beneficial, but its use depends on the specific substrate and conditions. It facilitates the reaction by promoting a single-electron transfer (SET) mechanism, which can be more efficient than the direct nucleophilic attack of I⁻ on the diazonium salt.[3][4] However, improper use or excessive amounts of copper salts can sometimes catalyze side reactions. A good starting point is to use catalytic amounts (5-10 mol%) of CuI along with a stoichiometric amount of a more soluble iodide source like potassium iodide (KI).[3]
Q4: Can my choice of acid for the diazotization step influence deiodination?
A: Absolutely. While strong mineral acids like H₂SO₄ or HCl are traditional, they can create harsh conditions that promote diazonium salt decomposition.[2] Using a milder, non-nucleophilic acid like p-toluenesulfonic acid (TsOH) in an aqueous or non-aqueous medium can be a greener and more effective alternative, often leading to cleaner reactions and higher yields of the desired iodo-thiadiazole.[2]
Section 2: Troubleshooting Guides
This section provides a deeper dive into specific experimental problems, outlining the underlying causes and providing step-by-step corrective actions.
Guide 1: Low Yield of Iodinated Product in Sandmeyer Reaction
-
Symptom: Your reaction yields less than 40% of the desired 2-iodo-1,3,4-thiadiazole, with the major byproduct confirmed as the 2-H-1,3,4-thiadiazole.
-
Underlying Issue: Inefficient trapping of the diazonium salt by the iodide nucleophile, driven by competing decomposition and reduction pathways.
Causality: The C-N₂ bond in a diazonium salt is inherently weak. At temperatures above 5-10 °C, the molecule can spontaneously eject nitrogen gas (N₂), a highly favorable process, leaving behind a reactive thiadiazolyl cation. This cation is rapidly quenched by water or other proton sources in the medium, leading directly to the deiodinated byproduct.
Corrective Protocol:
-
Pre-cool All Solutions: Before starting, chill the solution of your amino-thiadiazole in acid and your sodium nitrite solution to 0-5 °C using an ice-salt bath.
-
Slow, Dropwise Addition: Add the chilled sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal reaction temperature never exceeds 5 °C. Use a low-temperature thermometer to monitor this constantly.
-
Maintain Cold Quench: Add the resulting cold diazonium salt solution portion-wise or via a cannula to a vigorously stirred, pre-chilled solution of your iodide source (e.g., KI or KI/CuI). Do not add the iodide solution to the diazonium salt, as this can create localized "hot spots."[3]
-
Slow Warming: Only after the addition is complete should the reaction be allowed to warm slowly to room temperature.
Causality: For the substitution to be effective, the iodide ion must be readily available to react with the diazonium salt. Poor solubility of the iodide salt or using a non-optimal combination of reagents can lower the effective concentration of the nucleophile, allowing the slower decomposition pathway to dominate.
Corrective Protocol:
-
Optimize Iodide Source: Compare the efficacy of different iodide sources. A combination of a soluble salt (KI, CsI) with a catalytic amount of a less soluble but more reactive source (CuI) often provides the best results.[5]
-
Add Elemental Iodine (I₂): Adding a small amount of elemental iodine (I₂) to the potassium iodide solution can be beneficial. This generates the triiodide ion (I₃⁻), which is a softer, more effective nucleophile in these reactions.
-
Consider Non-Aqueous Conditions: If aqueous reactions consistently fail, switch to a non-aqueous system. Forming the diazonium salt with an alkyl nitrite (e.g., isopentyl nitrite) in a solvent like acetonitrile or DME, followed by quenching with KI or CuI/I₂, can significantly suppress water-related side reactions.[5]
| Iodide Source(s) | Typical Conditions | Pros | Cons | Key Reference |
| KI (aq.) | 1.5-3.0 eq., 0-5 °C | Inexpensive, readily available. | Can be a sluggish nucleophile; risk of aqueous side-reactions. | [2] |
| KI / CuI (cat.) | 1.5 eq. KI, 0.1 eq. CuI | Cu(I) catalyzes the reaction, improving yield and rate. | Copper can be difficult to remove; potential for other side-reactions. | [3][4] |
| CsI / I₂ | 1.0 eq. CsI, 0.5 eq. I₂ | Highly effective, especially in non-aqueous systems; promotes smooth reaction. | Higher cost of cesium iodide. | [5] |
Section 3: Prophylactic Strategies & Alternative Synthetic Routes
Preventing deiodination begins with selecting the right synthetic strategy. Below are validated approaches designed to minimize this side reaction from the outset.
Strategy 1: Optimized Non-Aqueous Sandmeyer Protocol
This protocol is designed for sensitive substrates where traditional aqueous methods fail. It leverages an organic-soluble diazotizing agent and iodide source to create a more controlled reaction environment.
Workflow Diagram: Optimized Non-Aqueous Iodination
Caption: Workflow for non-aqueous Sandmeyer iodination.
Step-by-Step Protocol:
-
To a flame-dried, three-neck flask under an argon atmosphere, add the 2-amino-1,3,4-thiadiazole substrate (1.0 eq), cesium iodide (1.0 eq), elemental iodine (0.5 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous ethylene glycol dimethyl ether (DME) and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add isopentyl nitrite (1.2 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Slowly warm the reaction to 60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-iodo-1,3,4-thiadiazole.
This protocol is adapted from methodologies developed for purine synthesis, which face similar challenges.[5]
Strategy 2: Iodine-Mediated Oxidative Cyclization
For certain substitution patterns, it is possible to construct the iodinated thiadiazole ring directly, completely avoiding the Sandmeyer reaction. This method is often milder and can be performed as a one-pot synthesis.
Reaction Principle: This approach typically involves the reaction of a precursor like a thiosemicarbazone or a thiohydrazide with molecular iodine. The iodine acts as both an oxidant and an electrophile to mediate the cyclization and ring formation, incorporating iodine in the process.[6][7]
Troubleshooting Workflow: Deiodination Issues
Caption: A decision tree for troubleshooting deiodination.
Section 4: Analytical Confirmation of Deiodination
Properly identifying and quantifying the deiodinated byproduct is crucial for effective troubleshooting.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column) with a water/acetonitrile gradient is typically effective. The more polar, non-iodinated compound will usually have a shorter retention time than the desired, heavier iodinated product. UV detection is standard.[8]
-
Proton NMR (¹H NMR): The most telling sign is the appearance of a signal in the aromatic region (typically 7-9 ppm) for the proton that has replaced the iodine atom. In the desired product, this signal would be absent.
-
Carbon NMR (¹³C NMR): The carbon atom bonded to iodine exhibits a characteristic low-field chemical shift. Its absence and the appearance of a C-H signal (identified by DEPT-135) confirms deiodination.
-
Mass Spectrometry (MS): As mentioned in the FAQs, look for the mass difference of ~126 units between your desired product and the byproduct. Also, look for the characteristic isotopic pattern of iodine in the molecular ion of your desired product, which will be absent in the deiodinated species.
By understanding the mechanisms of deiodination and employing these targeted troubleshooting and prophylactic strategies, researchers can significantly improve the reliability and yield of their iodinated thiadiazole syntheses, accelerating the development of next-generation pharmaceuticals.
References
-
Pham, E. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Bentham Science. Available at: [Link]
-
Pham, E. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
-
Barbooti, M., Al-Bayati, R., & Hussain, A. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. Scirp.org. Available at: [Link]
-
Boulhaoua, M., Torvisco, A., & Pasinszki, T. (2019). Toward the synthesis of thiadiazole-based therapeutic agents: synthesis, spectroscopic study, X-ray analysis, and cross-coupling reactions of the key intermediate 3,5-diiodo-1,2,4-thiadiazole. ResearchGate. Available at: [Link]
-
Santens, P., et al. (2000). HPLC analysis of deiodination products of T4 formed during incubation... ResearchGate. Available at: [Link]
-
Barabanov, V. I., & Trusova, E. A. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Thieme. Available at: [Link]
-
Reddit User Discussion. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Reddit. Available at: [Link]
-
Wadsworth, S. J., et al. (2024). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Organic Letters. Available at: [Link]
-
Çetinkaya, Y., & Ceylan, Ş. (2021). Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]
-
Ogawa, T., et al. (2024). Mechanistic Insights into the Effect of Sodium Iodide on Copper-Mediated Iododeboronation. Chemistry – A European Journal. Available at: [Link]
-
Pilania, M., et al. (2023). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Publishing. Available at: [Link]
-
Hatzidimitriou, A. G., et al. (2014). Fundamental chemistry of iodine. The reaction of di-iodine towards thiourea and its methyl-derivative: formation of aminothiazoles and aminothiadiazoles through dicationic disulfides. PubMed. Available at: [Link]
-
Sato, N., et al. (2000). A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine. Tetrahedron Letters. Available at: [Link]
- CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. Google Patents.
-
Tlahuext-Aca, A., et al. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Khan, I., et al. (2022). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[6][9][10]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers. Available at: [Link]
-
Orozco, A., et al. (2013). HPLC analysis of the deiodination of [125 I]TA 3 (A), [125 I]... ResearchGate. Available at: [Link]
-
Wójtowicz-Koman, I., & Kasprzyk, I. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. MDPI. Available at: [Link]
Sources
- 1. Amanote [app.amanote.com]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. reddit.com [reddit.com]
- 4. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine in Cell Assays
Topic: Solubility & Stability Optimization in Biological Assays Compound: 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine CAS: 299934-10-4 Role: Senior Application Scientist[1]
Introduction: The "Brick Dust" Challenge
Welcome to the technical support center. If you are working with This compound , you are likely encountering variability in your IC50 data or visible precipitation in your cell culture plates.[1]
From a medicinal chemistry perspective, this molecule presents a "perfect storm" for solubility issues.[1] The 1,3,4-thiadiazole core is planar and polar, encouraging strong intermolecular stacking (crystallization).[1] The addition of the 2-iodophenyl group introduces a heavy, highly lipophilic halogen that drastically increases the LogP (partition coefficient) while offering no hydrogen bonding capability to water.
This guide moves beyond generic advice to address the specific physicochemical behaviors of iodo-thiadiazoles in aqueous buffers.
Part 1: Critical Troubleshooting (FAQs)
Issue 1: The "Crash" Phenomenon
Q: Why does the compound precipitate immediately when I add it to the cell media, even at low concentrations (e.g., 10 µM)?
The Science: This is a classic "Solvent Shock" failure. Your compound is dissolved in 100% DMSO (a polar aprotic solvent). When you pipette this directly into cell media (a polar protic environment), the water molecules immediately form a hydration shell around the DMSO, stripping the solvent away from your hydrophobic compound faster than the compound can disperse. The iodine atom makes this molecule particularly "greasy," causing it to aggregate and crash out of solution instantly.
The Fix: Acoustic Dispensing or Intermediate Dilution
-
Gold Standard: Use an acoustic liquid handler (e.g., Labcyte Echo) to shoot nanoliter droplets directly into the well. This maximizes surface area for dissolution.
-
Manual Alternative: You must use an Intermediate Dilution Step . Never go from 100% DMSO directly to the assay plate. (See Protocol A below).
Issue 2: The Potency Shift (Serum Effect)
Q: My IC50 is 500 nM in serum-free media but >10 µM in media with 10% FBS. Is the compound degrading?
The Science: Likely not degradation, but Protein Binding . The iodine substituent on the phenyl ring acts as a "lipophilic anchor." Serum albumin (BSA/HSA) has large hydrophobic binding pockets that avidly bind halo-aromatic compounds. In 10% FBS, >99% of your compound may be bound to albumin, leaving very little "free drug" to enter the cell and hit the target.
The Fix:
-
Run a Serum Shift Assay: Determine IC50 in 0% FBS vs. 10% FBS to quantify the shift.
-
Correction: You cannot "fix" the binding, but you must report it. If the shift is >20-fold, consider running assays in low-serum media (1% FBS) or using a defined serum substitute to maintain cell health without the albumin sink.
Issue 3: Photostability
Q: My results vary depending on how long the plate sits on the bench.
The Science: Carbon-Iodine (C-I) bonds are the weakest among common halo-aromatic bonds. They are susceptible to photolytic cleavage under strong fluorescent lab lights, potentially releasing free iodide radicals or ions and altering the core structure.
The Fix:
-
Protect stock solutions and assay plates from direct light.
-
Use amber tubes for storage.
-
Perform liquid handling in low-light conditions if variability persists.
Part 2: Validated Protocols
Protocol A: The "Intermediate Plate" Serial Dilution
Prevents "Solvent Shock" precipitation.
Concept: Instead of a 1:1000 dilution step (shock), we use two smaller steps to gradually acclimate the compound to the aqueous environment.
Materials:
-
Source Plate: Compound in 100% DMSO (e.g., 10 mM).
-
Intermediate Plate: Polypropylene (V-bottom) plate.
-
Assay Plate: Cell culture plate with cells in 90 µL media.
Step-by-Step:
-
Preparation: Fill the Intermediate Plate with culture media (or PBS) containing 5% DMSO .
-
First Transfer: Transfer compound from the Source Plate to the Intermediate Plate at a 1:20 dilution.
-
Result: Compound is now at 500 µM in 10% DMSO (approx). The presence of DMSO in the diluent prevents immediate crashing.
-
-
Mix: Mix thoroughly by pipetting up and down 5 times.
-
Second Transfer: Transfer from Intermediate Plate to the Assay Plate (containing cells) at a 1:10 dilution.
-
Final Assay Conditions: 50 µM compound in 1% DMSO.
-
Protocol B: Nephelometry Solubility Check
Verifies if "invisible" aggregates are skewing your data.
-
Prepare a mock assay plate (media + compound) without cells.
-
Incubate at 37°C for 2 hours (mimicking assay start).
-
Read Absorbance at 650nm (or use a Nephelometer).
-
Data Analysis: Any OD650 > 0.005 above the DMSO blank indicates precipitation/aggregation.
Part 3: Visualizing the Workflow
The following diagram illustrates the Intermediate Dilution Strategy required to maintain solubility for lipophilic iodo-thiadiazoles.
Caption: Figure 1. The "Intermediate Plate" workflow mitigates solvent shock. Direct transfer (dotted red line) often leads to immediate precipitation of lipophilic iodo-compounds.[1]
Part 4: Data Summary & Solubility Thresholds
The following table summarizes expected solubility behaviors based on the structural properties of the this compound scaffold.
| Parameter | Value / Behavior | Impact on Assay |
| LogP (Predicted) | ~2.5 - 3.2 | Moderate-High lipophilicity.[1] Drives binding to plastic and proteins. |
| Aq. Solubility | < 10 µM (PBS, pH 7.[1]4) | High Risk. Likely to precipitate at screening concentrations >10 µM. |
| DMSO Tolerance | High (>100 mM) | Soluble in stock, but unstable upon rapid dilution.[1] |
| Protein Binding | > 95% | Significant potency shift in high-serum media. |
| Aggregation | Colloidal Former | Can cause false-positive inhibition via enzyme sequestration. |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Solubility in Drug Discovery. [Link]
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Waybright, T. J., et al. (2009).[1] Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]
Sources
removing unreacted thiosemicarbazide from thiadiazole product
Answering in German as per the user's request.
Verfasst von: Dr. Evelyn Reed, leitende Anwendungswissenschaftlerin
Willkommen im dedizierten Support-Center für Forschende, die sich mit der Synthese von Thiadiazol-Derivaten beschäftigen. Diese Ressource bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen, um eine gängige Herausforderung in diesem Syntheseweg zu bewältigen: die Entfernung von nicht umgesetztem Thiosemicarbazid aus dem finalen Thiadiazol-Produkt. Unser Ziel ist es, Ihnen das Wissen und die praktischen Techniken zu vermitteln, um die Reinheit Ihrer Verbindungen sicherzustellen – ein entscheidender Faktor für nachgelagerte Anwendungen in der medizinischen Chemie und den Materialwissenschaften.
Die Herausforderung: Co-Elution und ähnliche Löslichkeiten
Ein häufiges Hindernis bei der Synthese von 1,3,4-Thiadiazolen aus Thiosemicarbaziden ist das Vorhandensein von nicht umgesetztem Ausgangsmaterial im Rohprodukt. Die polare Natur sowohl des Thiosemicarbazids als auch vieler Thiadiazol-Produkte kann zu ähnlichen Löslichkeitsprofilen und chromatographischem Verhalten führen, was die Trennung zu einer anspruchsvollen Aufgabe macht. Dieser Leitfaden führt Sie durch effektive Strategien zur Isolierung Ihres gewünschten Thiadiazols mit hoher Reinheit.
Häufig gestellte Fragen (FAQs)
F1: Warum ist es schwierig, nicht umgesetztes Thiosemicarbazid aus meinem Thiadiazol-Produkt zu entfernen?
A1: Die primäre Herausforderung liegt in den ähnlichen physikochemischen Eigenschaften von Thiosemicarbazid und vielen Thiadiazol-Derivaten. Beide können eine hohe Polarität aufweisen, was zu vergleichbaren Löslichkeiten in gängigen organischen Lösungsmitteln und ähnlichen Retentionsfaktoren in der Normalphasen-Chromatographie führt.[1][2] Dies führt oft zu Co-Elution oder Co-Präzipitation, was eine einfache Trennung erschwert.
F2: Ich habe eine Standardaufarbeitung mit Wasser und einem organischen Lösungsmittel versucht, sehe aber immer noch Thiosemicarbazid in meinem NMR. Was sollte ich als Nächstes tun?
A2: Dies ist ein häufiges Problem. Während eine einfache Flüssig-Flüssig-Extraktion einen Teil des nicht umgesetzten Thiosemicarbazids entfernen kann, kann seine teilweise Löslichkeit in einigen organischen Lösungsmitteln die Wirksamkeit einschränken.[3] Anspruchsvollere Reinigungstechniken wie Säulenchromatographie mit einem sorgfältig ausgewählten Eluentensystem, Umkristallisation aus einem spezifischen Lösungsmittelgemisch oder eine Säure-Base-Extraktion sind wahrscheinlich erforderlich.[4][5][6]
F3: Kann ich eine saure Wäsche verwenden, um das basische Thiosemicarbazid zu entfernen?
A3: Ja, eine Säure-Base-Extraktion kann eine sehr effektive Methode sein. Thiosemicarbazid ist eine basische Verbindung, die durch eine verdünnte Säure (z. B. 1M HCl) protoniert wird und ein wasserlösliches Salz bildet.[7][8] Dies ermöglicht eine selektive Extraktion in die wässrige Phase, während das typischerweise weniger basische Thiadiazol-Produkt in der organischen Phase verbleibt. Sie müssen jedoch zuerst sicherstellen, dass Ihr Thiadiazol-Produkt unter sauren Bedingungen stabil ist und nicht ebenfalls in die wässrige Schicht übergeht.[9][10]
F4: Was sind die besten chromatographischen Bedingungen zur Trennung von Thiosemicarbazid und Thiadiazol?
A4: Für die Normalphasen-Kieselgel-Chromatographie ist eine Gradientenelution oft am effektivsten.[11] Beginnen Sie mit einem weniger polaren Eluentensystem (z. B. Hexan/Ethylacetat) und erhöhen Sie allmählich die Polarität, indem Sie den Anteil des polareren Lösungsmittels (z. B. Ethylacetat oder Methanol) erhöhen. Dies hilft, zuerst Ihr wahrscheinlich weniger polares Thiadiazol-Produkt zu eluieren, während das polarere Thiosemicarbazid stärker am Kieselgel adsorbiert bleibt. Dünnschichtchromatographie (DC) sollte verwendet werden, um das optimale Lösungsmittelsystem vor dem Scale-up zur Säulenchromatographie zu bestimmen.
Anleitung zur Fehlerbehebung: Isolierung Ihres Thiadiazol-Produkts
Dieser Abschnitt bietet detaillierte Protokolle für gängige Reinigungsherausforderungen.
Szenario 1: Anhaltende Thiosemicarbazid-Kontamination nach anfänglicher Extraktion
Wenn eine einfache wässrige Aufarbeitung nicht das gesamte nicht umgesetzte Thiosemicarbazid entfernt hat, können die folgenden Methoden angewendet werden.
Diese Technik nutzt die Basizität von Thiosemicarbazid, um es selektiv vom neutralen oder weniger basischen Thiadiazol-Produkt zu trennen.[7]
Protokoll:
-
Lösen Sie das Rohprodukt in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat, Dichlormethan).
-
Überführen Sie die Lösung in einen Scheidetrichter.
-
Fügen Sie ein gleiches Volumen einer verdünnten wässrigen Säurelösung (z. B. 1M HCl) hinzu.
-
Schütteln Sie den Trichter 1-2 Minuten lang kräftig und entlüften Sie ihn häufig.
-
Lassen Sie die Phasen sich trennen. Das protonierte Thiosemicarbazid-Salz befindet sich in der wässrigen Phase.[8]
-
Lassen Sie die untere wässrige Phase ab.
-
Wiederholen Sie die Extraktion mit der verdünnten Säurelösung noch zweimal, um eine vollständige Entfernung zu gewährleisten.
-
Waschen Sie die organische Phase mit einer gesättigten Natriumbicarbonatlösung, um verbleibende Säure zu neutralisieren, gefolgt von einer Wäsche mit gesättigter Kochsalzlösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat oder Magnesiumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Analysieren Sie das Produkt auf Reinheit mittels DC, NMR oder LC-MS.
Diagramm: Arbeitsablauf der Säure-Base-Extraktion
Bildunterschrift: Arbeitsablauf zur selektiven Entfernung von Thiosemicarbazid.
Die Umkristallisation ist eine leistungsstarke Reinigungstechnik, wenn ein geeignetes Lösungsmittel oder Lösungsmittelsystem gefunden werden kann, in dem sich die Löslichkeit des Thiadiazol-Produkts und des Thiosemicarbazids signifikant unterscheidet.[5][12]
Protokoll:
-
Lösungsmittelscreening: Testen Sie die Löslichkeit Ihres Rohprodukts und von reinem Thiosemicarbazid in einer Reihe von Lösungsmitteln bei Raumtemperatur und bei deren Siedepunkten. Das ideale Lösungsmittel löst Ihr Thiadiazol-Produkt bei hohen Temperaturen, aber nicht bei Raumtemperatur, während Thiosemicarbazid bei beiden Temperaturen löslich bleibt oder in beiden unlöslich ist.[5]
-
Lösen Sie das Rohprodukt in der Mindestmenge des gewählten heißen Lösungsmittels.
-
Wenn das Thiosemicarbazid unlöslich ist, kann es durch Heißfiltration entfernt werden.
-
Lassen Sie die Lösung langsam auf Raumtemperatur und dann in einem Eisbad abkühlen, um die Kristallisation des Thiadiazol-Produkts zu induzieren.[4]
-
Sammeln Sie die Kristalle durch Vakuumfiltration.
-
Waschen Sie die Kristalle mit einer kleinen Menge des kalten Umkristallisationslösungsmittels.[4]
-
Trocknen Sie die Kristalle unter Vakuum.
-
Bewerten Sie die Reinheit der Kristalle. Eine zweite Umkristallisation kann erforderlich sein.
Datenpräsentation: Löslichkeitsprofil von Lösungsmitteln
| Lösungsmittel | Löslichkeit des Thiadiazol-Produkts (am Rückfluss) | Löslichkeit von Thiosemicarbazid (am Rückfluss) | Löslichkeit des Thiadiazol-Produkts (bei RT) | Löslichkeit von Thiosemicarbazid (bei RT) | Eignung zur Umkristallisation |
| Ethanol | Hoch | Hoch | Mäßig | Hoch | Schlecht[3][13] |
| Isopropanol | Hoch | Mäßig | Niedrig | Mäßig | Gut[13] |
| Toluol | Mäßig | Niedrig | Niedrig | Unlöslich | Ausgezeichnet (für Heißfiltration) |
| Acetonitril | Hoch | Mäßig | Mäßig | Mäßig | Mäßig[14] |
Hinweis: Dies ist eine Beispieltabelle. Die tatsächlichen Löslichkeiten variieren je nach spezifischem Thiadiazol-Derivat.
Szenario 2: Produkt und Verunreinigung haben sehr ähnliche Rf-Werte auf der DC
Wenn die DC-Analyse eine schlechte Trennung zeigt, sind Modifikationen der chromatographischen Methode erforderlich.
Protokoll:
-
Optimierung des Lösungsmittelsystems:
-
Gradientenelution: Wie in den FAQs erwähnt, wird eine Gradientenelution von einem unpolaren zu einem polareren Lösungsmittelsystem dringend empfohlen.
-
Zusatz von Additiven: Die Zugabe einer kleinen Menge eines Modifikators zu Ihrem Eluenten kann die Trennung erheblich beeinflussen. Beispielsweise kann die Zugabe eines kleinen Prozentsatzes Triethylamin (0,1-1 %) dazu beitragen, das Tailing basischer Verbindungen auf Kieselgel zu unterdrücken.
-
-
Wahl der stationären Phase:
-
Wenn Kieselgel keine ausreichende Trennung bietet, ziehen Sie alternative stationäre Phasen in Betracht. Aluminiumoxid (basisch oder neutral) kann eine andere Selektivität bieten.[11] Für hochpolare Verbindungen kann die Umkehrphasen-Chromatographie (z. B. C18-Kieselgel) mit einer polaren mobilen Phase (z. B. Wasser/Acetonitril oder Wasser/Methanol) effektiver sein.[1][15]
-
Diagramm: Logik der chromatographischen Trennung
Bildunterschrift: Entscheidungsbaum zur Optimierung der chromatographischen Trennung.
Referenzen
-
Titel: Chromatography Techniques for Polar Analytes: Column Selection Guide Quelle: Pharma Now URL:
-
Titel: 3 Ideal Columns for Analyzing Polar Compounds Quelle: YMC America URL:
-
Titel: thiosemicarbazide | 79-19-6 Quelle: ChemicalBook URL:
-
Titel: Biological activity of oxadiazole and thiadiazole derivatives Quelle: PMC URL:
-
Titel: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Quelle: Waters Blog URL:
-
Titel: Recrystallization-1.pdf Quelle: Washington State University URL:
-
Titel: Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation Quelle: ACS Publications URL:
-
Titel: Column Chromatography: Principles, Procedure, and Applications Quelle: Phenomenex URL:
-
Titel: Investigation on 2-Mercapto-5-methyl-1,3,4-thiadiazole Solubility in Twelve Kinds of Organic Monosolvents Based on Models, Thermodynamic Analysis, and Solvent Effect Quelle: Journal of Chemical & Engineering Data - ACS Publications URL:
-
Titel: Chromatography to separate polar molecules? Quelle: Reddit URL:
-
Titel: thiosemicarbazide CAS#: 79-19-6 Quelle: ChemicalBook URL:
-
Titel: 1,3,4-thiadiazole-2,5-dithiol | Solubility of Things Quelle: Solubility of Things URL:
-
Titel: Investigation on 2-Mercapto-5-methyl-1,3,4-thiadiazole Solubility in Twelve Kinds of Organic Monosolvents Based on Models, Thermodynamic Analysis, and Solvent Effect Quelle: ACS Publications URL:
-
Titel: Recrystallization Quelle: California State University, Bakersfield URL:
-
Titel: Tips & Tricks: Recrystallization Quelle: University of Rochester, Department of Chemistry URL:
-
Titel: Experiment 2: Recrystallization Quelle: University of Toronto URL:
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Titel: 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents Quelle: Frontiers URL:
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Titel: Recrystallization Quelle: University of California, Los Angeles URL:
-
Titel: Thiosemicarbazide | CH5N3S | CID 2723789 Quelle: PubChem URL:
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Titel: minimizing side reactions in the synthesis of thiosemicarbazide derivatives Quelle: Benchchem URL:
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Titel: 4.8: Acid-Base Extraction Quelle: Chemistry LibreTexts URL:
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Titel: Use of the O2-Thiosemicarbazide System, for the Leaching of: Gold and Copper from WEEE & Silver Contained in Mining Wastes Quelle: MDPI URL:
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Technical Support Center: Optimizing POCl₃-Mediated Cyclization of Iodobenzoyl Thiosemicarbazide for 1,3,4-Thiadiazole Synthesis
Welcome to the technical support center for the synthesis of 2-amino-5-(iodobenzoyl)-1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of the phosphorus oxychloride (POCl₃)-mediated cyclization of iodobenzoyl thiosemicarbazides. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction time, improve yields, and minimize impurities.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction is sluggish, with incomplete conversion even after several hours. How can I accelerate the reaction time?
Answer: A slow reaction rate is a common hurdle and can often be attributed to suboptimal temperature, insufficient activation by POCl₃, or an inappropriate solvent.
-
Causality: The cyclization of thiosemicarbazides using POCl₃ is a dehydration reaction.[1] The rate of this reaction is highly dependent on temperature. Insufficient heat may not provide the necessary activation energy for the intramolecular cyclization to occur efficiently. Furthermore, the molar ratio of POCl₃ to the thiosemicarbazide substrate is critical; an insufficient amount may lead to incomplete activation of the carbonyl group, thus slowing down the cyclization.[2]
-
Step-by-Step Solutions:
-
Increase Reaction Temperature: Many POCl₃-mediated cyclizations are performed at elevated temperatures, often between 60°C and 90°C.[3][4] Carefully increase the reaction temperature in 10°C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Optimize POCl₃ Stoichiometry: While some protocols use POCl₃ as the solvent (in excess), this can lead to difficult work-ups.[4] If using a co-solvent, ensure you are using at least 2-4 equivalents of POCl₃ to drive the reaction to completion.[3] A higher molar ratio may be necessary to improve the reaction rate.[2]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While the reaction can be run neat in POCl₃, using a high-boiling point, dry aprotic solvent can be beneficial. Dioxane and dimethylformamide (DMF) have been reported to be effective solvents for POCl₃-mediated reactions, with DMF sometimes offering the highest yield and reaction rate.[2][5][6]
-
Question 2: I'm observing a significant amount of the corresponding 1,3,4-oxadiazole byproduct. How can I improve the selectivity for the desired 1,3,4-thiadiazole?
Answer: The formation of the oxadiazole is a known competitive side reaction in the synthesis of thiadiazoles from thiosemicarbazides.[3][7] This occurs due to a competitive intramolecular cyclization involving the oxygen atom instead of the sulfur atom.
-
Causality: The regioselectivity between the formation of a 1,3,4-thiadiazole and a 1,3,4-oxadiazole is influenced by the reaction conditions.[4] High temperatures and harsh acidic conditions can sometimes favor the desulfurization and subsequent cyclization to form the oxadiazole.[3]
-
Step-by-Step Solutions:
-
Moderate the Temperature: While high temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature must be found that favors the formation of the thiadiazole. Try conducting the reaction at a lower temperature (e.g., 60°C) for a longer period.[3]
-
Control POCl₃ Addition: Adding the POCl₃ dropwise at a lower temperature before heating can sometimes improve selectivity. This allows for controlled activation of the substrate.
-
Alternative Cyclizing Agents: If selectivity remains an issue, consider alternative cyclizing agents. While POCl₃ is common, other reagents like concentrated sulfuric acid have also been used, although they may also present their own challenges.[8][9]
-
Question 3: The reaction work-up is challenging due to the excess POCl₃, and my isolated yield is low. What is a reliable work-up and purification procedure?
Answer: Quenching excess POCl₃ can be highly exothermic and must be done with extreme care. The subsequent purification can also be problematic if not handled correctly.
-
Causality: POCl₃ reacts violently with water.[10] Improper quenching can lead to safety hazards and degradation of the desired product. The crude product is often contaminated with phosphorus-based byproducts, which can complicate purification.[4]
-
Step-by-Step Solutions:
-
Careful Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath. Very slowly and carefully, add crushed ice or cold water to the mixture with vigorous stirring.[4] This should be done in a fume hood with appropriate personal protective equipment.
-
Basification: After quenching, the acidic mixture should be neutralized. Slowly add a solution of sodium hydroxide or potassium hydroxide until the pH is approximately 8.[4][11] The desired product often precipitates at this stage.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it thoroughly with water to remove any inorganic salts.[4] The crude product can then be recrystallized from a suitable solvent, such as ethanol, to obtain the pure 2-amino-5-(iodobenzoyl)-1,3,4-thiadiazole.[4][11]
-
Frequently Asked Questions (FAQs)
What is the role of POCl₃ in the cyclization of thiosemicarbazides?
Phosphorus oxychloride (POCl₃) serves as a powerful dehydrating and cyclizing agent in this reaction.[5][12] Its primary role is to activate the carbonyl oxygen of the iodobenzoyl thiosemicarbazide, making it a good leaving group (as a phosphate ester).[1] This facilitates the intramolecular nucleophilic attack by the sulfur atom, leading to the formation of the five-membered thiadiazole ring.
What is the proposed mechanism for this reaction?
The reaction is believed to proceed through the following steps:
-
The carbonyl oxygen of the thiosemicarbazide attacks the phosphorus atom of POCl₃, forming an imidoyl phosphate intermediate and eliminating HCl.
-
This intermediate makes the carbonyl carbon more electrophilic.
-
The sulfur atom of the thiosemicarbazide then performs an intramolecular nucleophilic attack on the activated carbonyl carbon.
-
A subsequent dehydration, facilitated by the phosphate leaving group, results in the formation of the aromatic 1,3,4-thiadiazole ring.
How does solvent choice affect the reaction?
The solvent can influence both the reaction rate and the yield.[6] Dry, aprotic solvents are generally preferred to avoid premature hydrolysis of POCl₃.[5]
-
DMF (Dimethylformamide): Often gives the highest yield and reaction rate.[6][13] It can form a Vilsmeier-Haack type reagent with POCl₃, which is a potent activating agent.[14][15]
-
Dioxane: A good alternative, but may result in slightly lower yields compared to DMF.[2]
-
Chlorobenzene: Has also been used effectively.[3]
-
Neat (Excess POCl₃): Can be used, but makes the work-up more hazardous and difficult.[4]
What are the key reaction parameters to control for reproducibility?
To ensure reproducibility, the following parameters must be strictly controlled:
-
Purity of Starting Materials: Ensure the iodobenzoyl thiosemicarbazide is pure and dry.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Temperature Control: Maintain a consistent reaction temperature using an oil bath and a temperature controller.
-
Stoichiometry of Reagents: Precisely measure the molar equivalents of the thiosemicarbazide and POCl₃.
Data Summary and Optimization Parameters
The following table provides a summary of key parameters for optimizing the POCl₃-mediated cyclization of iodobenzoyl thiosemicarbazide.
| Parameter | Recommended Range | Effect on Reaction | Troubleshooting Tips |
| Temperature | 60 - 90 °C | Higher temperatures increase the reaction rate but may also promote side reactions like oxadiazole formation.[3][7] | If the reaction is slow, increase the temperature in 10°C increments. If side products are an issue, try a lower temperature for a longer duration. |
| POCl₃ Equivalents | 2 - 4 equivalents (in solvent) | A higher concentration of POCl₃ generally leads to a faster reaction.[2] | If the reaction is incomplete, increase the equivalents of POCl₃. Using POCl₃ as the solvent can maximize the rate but complicates the work-up.[4] |
| Solvent | DMF, Dioxane, Chlorobenzene | DMF often provides the best yields and reaction rates.[5][6] | Ensure the solvent is anhydrous. If the reaction is sluggish in dioxane, consider switching to DMF. |
| Reaction Time | 1 - 4 hours | Dependent on temperature and substrate reactivity. | Monitor the reaction progress by TLC to determine the optimal reaction time and avoid the formation of degradation products.[7] |
Experimental Protocol: Synthesis of 2-Amino-5-(4-iodophenyl)-1,3,4-thiadiazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-(4-iodobenzoyl)thiosemicarbazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Anhydrous DMF (or Dioxane)
-
Crushed ice
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-(4-iodobenzoyl)thiosemicarbazide (1.0 eq).
-
Add anhydrous DMF (or dioxane) to the flask.
-
Cool the mixture in an ice bath and slowly add POCl₃ (3.0 eq) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to 80-90°C and stir for 1-3 hours.[4] Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Work-up: In a separate large beaker, place a generous amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring in a fume hood.
-
Once the quenching is complete, slowly add 10% NaOH solution to the mixture until the pH is approximately 8.[4]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry it.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-(4-iodophenyl)-1,3,4-thiadiazole.
Visualizations
Diagram 1: Proposed Reaction Mechanism
Caption: Proposed mechanism for POCl₃-mediated cyclization.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Dong, J., Pei, Q., Wang, H., & Hu, W. (2022). Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry, 15(10), 103712. [Link]
-
Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). RSC Publishing. Retrieved February 26, 2026, from [Link]
-
Investigation of the solvent effect. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Scope and limitations of POCl 3 -Based Cyclization of thiosemicarbazides. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Chemical biology of cyclization reactions by using POCL3. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
Product Class 12: 1,3,4-Thiadiazoles. (n.d.). Thieme Connect. Retrieved February 26, 2026, from [Link]
-
Al-Juboori, A. M., & Al-Masoudi, W. A. (2022). Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. PNR, 13(S03), 176. [Link]
-
Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (n.d.). Scite.ai. Retrieved February 26, 2026, from [Link]
-
Mechanism of Bischler‐Napieralski cyclization using POCl3 as condensing.... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Nakabayashi, K., Kitamura, H., & Fuse, S. (2024). Microflow, Sequential Coupling and Cyclization Approach for Synthesis of Cyclic Phosphotriesters from PCl3. Chemistry – An Asian Journal, 19(11), e202400256. [Link]
-
POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (n.d.). Semantic Scholar. Retrieved February 26, 2026, from [Link]
-
(PDF) POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Reaction scope of cyclization of the thiosemicarbazide.All the reaction.... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
-
Investigation of the solvent effect. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
The first Bischler–Napieralski cyclization in a room temperature ionic liquid. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. (n.d.). Retrieved February 26, 2026, from [Link]
-
(PDF) Chemical biology of cyclization reactions by using POCL3. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR. Retrieved February 26, 2026, from [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Retrieved February 26, 2026, from [Link]
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Effect of POCl3 bubbler temperature on solar cells emitter characteristics. (n.d.). SCIREA. Retrieved February 26, 2026, from [Link]
-
A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. (n.d.). Arkivoc. Retrieved February 26, 2026, from [Link]
-
Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. (n.d.). Beilstein Journals. Retrieved February 26, 2026, from [Link]
-
Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[3][5][6]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. (n.d.). Frontiers. Retrieved February 26, 2026, from [Link]
-
Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine Under Basic Conditions
Welcome to the technical support center for 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under basic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to anticipate and resolve challenges, ensuring the integrity of your experimental outcomes.
Introduction: Understanding the Molecule
This compound is a versatile molecule with significant potential in medicinal chemistry and materials science. Its structure, featuring a 1,3,4-thiadiazole ring, a 2-amino group, and a 2-iodophenyl substituent, presents a unique combination of reactive sites. While this complexity allows for diverse applications, it also necessitates a thorough understanding of its stability, particularly in the presence of bases, which are commonly used in a variety of synthetic transformations.
This guide will address the key stability concerns, potential degradation pathways, and unexpected side reactions that can occur when working with this compound under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in the presence of a base?
A1: There are three primary areas of concern when exposing this compound to basic conditions:
-
Thiadiazole Ring Instability: The 1,3,4-thiadiazole ring itself can be susceptible to cleavage under strong basic conditions, a reaction that is often temperature-dependent.[1][2]
-
Reactivity of the 2-Iodophenyl Group: The iodine atom on the phenyl ring can participate in various base-mediated reactions, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions if trace metals are present.
-
Reactivity of the 2-Amino Group: The exocyclic amino group can be deprotonated by strong bases, which can alter the electronic properties of the molecule and potentially lead to side reactions.
Q2: Can the 1,3,4-thiadiazole ring open under basic conditions?
A2: Yes, the 1,3,4-thiadiazole ring is known to be susceptible to ring-opening upon treatment with strong bases.[1][2] This degradation pathway often proceeds via nucleophilic attack on the carbon atoms of the thiadiazole ring, which are electron-deficient. The stability of the ring is highly dependent on the nature of the substituents at the 2 and 5 positions.
Q3: How does the 2-iodophenyl substituent affect the stability of the molecule in basic media?
A3: The 2-iodophenyl group introduces several potential reactivities under basic conditions:
-
Nucleophilic Aromatic Substitution (SNAr): While aryl halides are generally unreactive towards nucleophiles, the electron-withdrawing nature of the 1,3,4-thiadiazole ring can activate the iodophenyl ring towards SNAr, especially with strong nucleophiles.
-
Metal-Catalyzed Cross-Coupling: If your reaction mixture contains trace amounts of transition metals (e.g., copper or palladium), the iodo group can participate in cross-coupling reactions such as Ullmann, Sonogashira, or Heck couplings, which are typically performed in the presence of a base.[3][4][5][6][7][8][9]
-
Intramolecular Reactions: The proximity of the iodo and amino groups could potentially lead to intramolecular cyclization reactions under certain basic conditions, although this is less commonly reported for this specific scaffold.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.
Problem 1: Low Yield and/or Product Degradation
Symptoms:
-
Significantly lower than expected yield of the desired product.
-
Appearance of multiple new spots on TLC or peaks in LC-MS that are not your starting material or desired product.
-
Difficulty in purifying the product due to the presence of numerous impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Thiadiazole Ring Opening | Strong bases can induce the cleavage of the 1,3,4-thiadiazole ring, leading to a complex mixture of degradation products.[1][2] | - Use a weaker base: If possible, switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine or DIPEA) instead of strong bases like NaOH, KOH, or alkoxides. - Lower the reaction temperature: Perform the reaction at a lower temperature to minimize degradation. - Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Hydrolysis | If water is present in the reaction mixture, it can act as a nucleophile, leading to hydrolysis of the thiadiazole ring, especially under basic conditions. | - Use anhydrous solvents and reagents: Ensure all solvents and reagents are thoroughly dried before use. - Perform the reaction under an inert atmosphere: This will prevent atmospheric moisture from entering the reaction. |
| Side reactions of the 2-Iodophenyl Group | The iodo group may be undergoing unintended reactions as described in the FAQs. | - Use purified reagents and solvents: To minimize trace metal contamination that could catalyze cross-coupling reactions. - Consider a different synthetic route: If side reactions of the iodo group are unavoidable, you may need to introduce the iodo substituent at a later stage in your synthesis. |
Problem 2: Formation of an Unexpected Major Byproduct
Symptoms:
-
A significant peak in your LC-MS or a major spot on your TLC that does not correspond to your starting material or expected product.
-
The mass of the byproduct may suggest dimerization or reaction with the solvent or base.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Ullmann-type Coupling | If trace copper is present, the 2-iodophenyl group can undergo homocoupling to form a biaryl dimer. This is more likely at elevated temperatures.[4][5] | - Use a metal scavenger: Add a chelating agent like EDTA to sequester any trace metal ions. - Thoroughly clean glassware: Ensure all glassware is free from residual metal catalysts from previous reactions. |
| Reaction with Solvent/Base | If a nucleophilic solvent (e.g., an alcohol) or a nucleophilic base is used, it may displace the iodine atom via an SNAr reaction. | - Choose a non-nucleophilic solvent and base: Use solvents like THF, dioxane, or toluene and non-nucleophilic bases like DBU or proton sponge if compatible with your reaction. |
| Intramolecular Cyclization | Under certain conditions, the deprotonated amino group could potentially act as an intramolecular nucleophile, attacking the iodophenyl ring. | - Protect the amino group: If the amino group is not essential for the desired reaction, consider protecting it with a suitable protecting group that is stable to the basic conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction
This protocol provides a general framework for performing a reaction with this compound under basic conditions, with an emphasis on minimizing degradation.
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
To a solution of this compound in the chosen anhydrous solvent, add the other reactants under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (starting at a lower temperature, e.g., 0 °C, is recommended).
-
-
Addition of Base:
-
Add the base slowly and portion-wise to the reaction mixture, monitoring for any exotherm or color change.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by adding a suitable acidic solution (e.g., saturated aqueous NH₄Cl or dilute HCl) at a low temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential degradation and side-reaction pathways for this compound under basic conditions.
Caption: Potential reaction pathways under basic conditions.
Concluding Remarks
The stability of this compound under basic conditions is a critical consideration for its successful application in synthesis. By understanding the potential for thiadiazole ring opening, and the reactivity of the 2-iodophenyl and 2-amino groups, researchers can design more robust experimental protocols. Careful selection of the base, temperature, and reaction time, along with the use of anhydrous conditions and an inert atmosphere, are key to minimizing degradation and unwanted side reactions. This guide provides a starting point for troubleshooting; however, each reaction is unique, and a systematic, evidence-based approach to optimization will always yield the best results.
References
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. [Link]
-
Green Efficient Synthesis of[1][3][10]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. [Link]
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. PMC. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. Organic Chemistry Portal. [Link]
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. Organic Chemistry Portal. [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. [Link]
-
Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry (RSC Publishing). [Link]
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 8. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in Buchwald-Hartwig amination of thiadiazoles
Introduction: The "Thiadiazole Challenge"
Welcome to the Advanced Technical Support Center. If you are reading this, you are likely experiencing stalled reactions, low yields, or complete catalyst deactivation when attempting to couple amines with thiadiazole halides (or aminothiadiazoles with aryl halides).
Why is this happening? Thiadiazoles (both 1,2,4- and 1,3,4-isomers) represent a "perfect storm" for Palladium catalysis failure. They combine strong heteroatom coordination (Sulfur/Nitrogen) capable of poisoning the catalyst with high electron deficiency , rendering the ring susceptible to base-mediated decomposition.
This guide moves beyond standard screening to address the specific mechanistic bottlenecks of sulfur-containing heterocycles.
Module 1: Catalyst Deactivation (The Sulfur Trap)
Symptom: The reaction starts but stalls at <20% conversion. Adding more catalyst does not restart the reaction. The reaction mixture remains clear or turns black (Pd black precipitation) prematurely.
Root Cause: Sulfur atoms in the thiadiazole ring are soft Lewis bases that coordinate strongly to Pd(II) species. This forms a stable, unreactive "resting state" complex (chelate) that prevents the amine from binding or the reductive elimination step from occurring. Standard Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ often fail to generate the active catalytic species fast enough to outcompete this poisoning.
Troubleshooting Steps
1. Switch to Precatalysts (Mandatory for Thiadiazoles) Do not use Pd(OAc)₂ or Pd₂(dba)₃ + Ligand. The induction period allows sulfur to sequester the palladium.
-
Solution: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4, BrettPhos Pd G4). These contain the active Pd(0)-Ligand species pre-formed and stabilized, ensuring immediate entry into the catalytic cycle.
2. Ligand Selection: The "Bulky & Rich" Rule You need a ligand that is bulky enough to physically prevent the thiadiazole sulfur/nitrogen from coordinating to the metal center.
-
Primary Recommendation: BrettPhos or tBuBrettPhos (for primary amines); RuPhos (for secondary amines).
-
Alternative (NHC Ligands): If phosphines fail, switch to Pd-PEPPSI-IPr . N-Heterocyclic Carbenes (NHCs) bind Pd more tightly than phosphines and are less susceptible to displacement by sulfur.
Visualization: The Sulfur Poisoning Mechanism
Caption: Competitive coordination pathway where thiadiazole heteroatoms sequester the catalyst (Red path) versus the productive catalytic cycle (Green/Blue path).
Module 2: Base-Mediated Decomposition
Symptom: Complete consumption of the starting material (thiadiazole halide), but no desired product is formed. LCMS shows complex mixtures or ring-opened byproducts.
Root Cause: Thiadiazoles are electron-deficient. Strong alkoxide bases (NaOtBu, KOtBu) often attack the ring carbon (nucleophilic aromatic substitution at the wrong site) or cause deprotonation that leads to ring fragmentation, rather than participating in the catalytic cycle.
Troubleshooting Steps
1. Abandon Alkoxides Stop using NaOtBu immediately. It is too nucleophilic for most thiadiazoles.
2. The "Weak Base" Protocol Switch to inorganic carbonates or phosphates. These are strong enough to deprotonate the Pd-bound amine but weak enough to spare the thiadiazole ring.
-
Recommendation: Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate tribasic).
-
Solvent Pairing: These bases are insoluble in Toluene. Use 1,4-Dioxane or t-Amyl Alcohol to improve solubility/reactivity.
3. Organic Superbases (The "Nuclear Option") If inorganic bases are too slow, use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTPP . These are non-nucleophilic but strong enough to drive the reaction.
Module 3: Experimental Protocol (Self-Validating System)
This protocol is designed to be diagnostic . By running these parallel reactions, you validate the catalyst activity and base stability simultaneously.
Standard Conditions: 1.0 equiv Halide, 1.2 equiv Amine, 2.0 equiv Base, 0.05 equiv (5 mol%) Catalyst. Concentration: 0.1 M.
The "Thiadiazole Screen" Matrix
| Entry | Catalyst Source | Ligand | Base | Solvent | Temp | Purpose |
| A | XPhos Pd G4 | XPhos | Cs₂CO₃ | Dioxane | 100°C | Baseline: Weak base, robust precatalyst. |
| B | BrettPhos Pd G4 | BrettPhos | Cs₂CO₃ | Dioxane | 100°C | Steric Check: Better for primary amines/preventing poisoning. |
| C | Pd-PEPPSI-IPr | (NHC) | K₃PO₄ | Dioxane | 80°C | Poison Check: NHC ligands resist sulfur displacement. |
| D | RuPhos Pd G4 | RuPhos | NaOtBu | Toluene | 80°C | Base Check: Only run to confirm if strong base kills the substrate. |
Execution Notes:
-
Degassing: Thiadiazole couplings are hypersensitive to O₂ because the catalyst turnover is already slow. Sparge solvents with Argon for 15 mins before adding to the vial.
-
Order of Addition: Solids first -> Vac/Fill Argon (3x) -> Solvent -> Liquid Reagents.
-
Monitoring: Check LCMS at 1 hour. If Entry D shows decomposition but A/B are clean (even if slow), your issue is base sensitivity.
Module 4: Diagnostic Logic Flowchart
Use this logic tree to interpret your screening results and determine the next step.
Caption: Decision matrix for diagnosing failure modes based on LCMS data of crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent to help solubility? A: Generally, No . While water helps inorganic bases dissolve, thiadiazole halides (especially chlorothiadiazoles) are prone to hydrolysis at high temperatures. If solubility is an issue, use t-Amyl alcohol or DMA (Dimethylacetamide) instead of adding water.
Q: My reaction works for bromothiadiazole but fails for chlorothiadiazole. Why? A: Oxidative addition into C-Cl bonds is slower. With the catalyst struggling against sulfur poisoning, the slow oxidative addition allows the catalyst to deactivate before it even starts.
-
Fix: Switch to XPhos Pd G4 (specifically designed for chlorides) or add NaI (Sodium Iodide) (0.5 equiv) to perform an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide.
Q: I see the product, but I cannot remove the palladium from the thiadiazole product. It's stuck. A: Thiadiazoles are excellent ligands, so they hold onto residual Pd.
-
Fix: Treat the crude organic layer with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin at 50°C for 1 hour. Standard Celite filtration is insufficient for these scaffolds.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1] [Link]
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Aryl Chlorides. Chemistry – A European Journal, 15(1), 150-160. [Link]
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd Precatalysts: Design and Application. Chemical Science, 4(3), 916-920. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles. Chemistry – A European Journal, 18(31), 9758-9769. [Link]
Sources
purification of iodine-substituted thiadiazoles by column chromatography
An Application Scientist's Guide to Purifying Iodine-Substituted Thiadiazoles by Column Chromatography
Welcome to the Technical Support Center for the purification of iodine-substituted thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique heterocyclic compounds. The inherent properties of the thiadiazole ring, combined with the heavy iodine substituent, present specific hurdles in column chromatography that require a nuanced approach.
As Senior Application Scientists, we understand that successful purification is not just about following a recipe; it's about understanding the underlying chemistry of your separation. This guide provides in-depth troubleshooting advice and robust protocols grounded in established chromatographic principles to help you achieve your target purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the column chromatography of iodine-substituted thiadiazoles in a direct question-and-answer format.
Question 1: My compound is streaking or tailing badly on the silica gel TLC plate. What's causing this and how do I fix it?
Answer: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase.
-
Causality: The nitrogen atoms in the thiadiazole ring can be basic, leading to strong acidic-basic interactions with the silanol groups (Si-OH) on the surface of standard silica gel. This causes the compound to "stick" and elute slowly and unevenly, resulting in tailing or streaking.[1][2]
-
Immediate Solution (Mobile Phase Modification): The most effective and immediate solution is to add a basic modifier to your eluent. This neutralizes the acidic sites on the silica, allowing for clean elution.
-
Add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., Hexane/Ethyl Acetate).
-
Alternatively, for more polar systems, use a pre-mixed solution of 1-2% ammonia in methanol and add it to your primary mobile phase (e.g., Dichloromethane/Methanol).[1]
-
-
Preventative Strategy (Stationary Phase Choice): If streaking is severe even with modifiers, consider an alternative stationary phase.
Question 2: I'm observing a new, unexpected spot on my TLC plate after letting the spotted plate sit for an hour before developing. What is happening?
Answer: This strongly suggests your compound is unstable on silica gel.
-
Causality: The acidic nature of silica can catalyze the degradation of sensitive molecules. For iodine-substituted heterocycles, two primary degradation pathways are common:
-
Deiodination: The C-I bond can be cleaved under acidic or radical conditions, leading to the formation of the corresponding non-iodinated thiadiazole.[5][6] This dehalogenated impurity can be difficult to separate from the desired product due to similar polarity.[7][8]
-
Ring Decomposition: While thiadiazoles are generally stable aromatic rings, certain substitution patterns can render them susceptible to acid-catalyzed hydrolysis or rearrangement.[9]
-
-
Diagnostic Test: Your observation is the correct diagnostic test. Spotting your crude mixture or purified compound on a TLC plate, waiting 30-60 minutes, and then eluting is a crucial stability check.[10][11]
-
Solution:
-
Switch to a Neutral Stationary Phase: The most reliable solution is to avoid acidic silica altogether. Use neutral alumina for your column.[3][10]
-
Use Deactivated Silica: If alumina is not available or suitable, use silica gel that has been thoroughly deactivated with a base like triethylamine.
-
Minimize Contact Time: If you must use silica, work quickly. Use flash column chromatography with slightly higher pressure to minimize the time your compound spends on the column.
-
Question 3: My compound won't elute from the column, even with 100% ethyl acetate. My recovery is extremely low.
Answer: This indicates your compound is either extremely polar or is irreversibly binding to the silica gel.
-
Causality: Highly polar functional groups on your thiadiazole (e.g., amines, hydroxyls, carboxylic acids) can form very strong hydrogen bonds with the silica gel surface, effectively making the compound insoluble in moderately polar solvents.[2][11] In some cases, this strong binding is a precursor to on-column decomposition.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity Drastically: Ethyl acetate is often not polar enough for very polar compounds. Switch to a dichloromethane (DCM) and methanol (MeOH) system. Start with 2% MeOH in DCM and gradually increase the MeOH concentration. A gradient elution is often necessary.[10]
-
Add a Competitive Binder: Adding a small amount of a polar modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) can help disrupt the strong binding to the silica gel.
-
Consider Reversed-Phase Chromatography: If your compound is highly polar, it may be better suited for reversed-phase (C18) chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[12][13]
-
Question 4: I can't separate my desired iodo-thiadiazole from a very closely running impurity.
Answer: This is a common challenge, especially if the impurity is a deiodinated version of your product or a regioisomer.
-
Causality: Compounds with very similar structures and polarities will have nearly identical affinities for the stationary and mobile phases, resulting in poor separation (low ΔRf).
-
Optimization Strategy:
-
Fine-Tune the Solvent System: A small change can make a big difference. If you are using Hexane/Ethyl Acetate, try switching to Hexane/DCM or Toluene/Ethyl Acetate. Changing the solvent components alters the specific interactions (e.g., pi-stacking, dipole-dipole) between your compounds and the mobile phase, which can often improve separation.
-
Optimize TLC for Maximum Separation: Aim for an Rf value of your target compound between 0.2 and 0.3.[4][14] This range typically provides the best resolution in column chromatography. Systematically test solvent ratios (e.g., 9:1, 8:2, 7:3) to find the optimal system.
-
Decrease the Column Load: Overloading the column is a primary cause of poor resolution.[2][15] As a rule of thumb, the mass of your crude sample should be about 1-2% of the mass of the silica gel for difficult separations.
-
Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for the compounds to separate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good general starting solvent system for TLC analysis of iodo-thiadiazoles? A1: A mixture of hexane and ethyl acetate is an excellent and widely used starting point.[11] Begin with a 4:1 Hexane:Ethyl Acetate ratio. If the spots remain at the baseline, increase the polarity to 2:1 and then 1:1. If the spots run at the solvent front, decrease the polarity.
Q2: How do I visualize my iodine-substituted thiadiazole on a TLC plate? A2: There are two primary non-destructive methods:
-
UV Light: The aromatic thiadiazole ring and any other conjugated systems in your molecule will typically be UV-active. View the plate under a UV lamp (254 nm).[16]
-
Iodine Chamber: Place your developed TLC plate in a sealed chamber containing a few crystals of solid iodine.[17] The iodine vapor will reversibly stain most organic compounds, often appearing as yellow or brown spots. This is particularly effective for unsaturated compounds.
Q3: Should I use silica gel or alumina? A3: The choice depends on the stability of your compound.
-
Silica Gel: Use as the default stationary phase due to its high resolving power. It is suitable for most neutral and moderately acidic or basic compounds.
-
Alumina: Choose alumina (preferably neutral, activity grade II or III) if your compound shows any signs of degradation on silica gel or if it is a highly basic molecule that causes severe tailing.[3][18]
Q4: Can the iodine atom itself cause problems during purification? A4: Yes. While generally stable, the carbon-iodine bond is weaker than other carbon-halogen bonds. The acidic sites on silica gel can sometimes promote a deiodination reaction, leading to a dehalogenated impurity.[6] If you suspect this is happening, switching to a neutral stationary phase like alumina is recommended.
Experimental Protocols & Data
Protocol 1: Systematic TLC Solvent System Optimization
This protocol helps you efficiently find an optimal solvent system for separation.
-
Prepare Stock Solutions: Prepare small vials of your crude product dissolved in a suitable solvent like DCM or acetone.
-
Initial Screening: Spot your crude product on three separate TLC plates. Develop them in the following solvent systems:
-
Plate A: 80:20 Hexane/Ethyl Acetate
-
Plate B: 50:50 Hexane/Ethyl Acetate
-
Plate C: 20:80 Hexane/Ethyl Acetate
-
-
Analyze and Adjust: Visualize the plates.
-
If all spots are at the bottom of Plate C, your compound is too polar for this system. Switch to a DCM/MeOH system and repeat the screening.
-
If all spots are at the top of Plate A, your compound is too nonpolar. Switch to a pure hydrocarbon system like hexane with a small amount of a slightly more polar solvent like toluene or DCM.
-
Ideally, one of the initial plates will show some separation. Choose the system that gives your target compound an Rf value of approximately 0.2-0.3 and fine-tune the ratio to maximize the distance between your product and any impurities.[14]
-
Data Summary: Stationary Phase Selection
| Compound Property | Recommended Stationary Phase | Rationale |
| Neutral or weakly acidic/basic | Standard Silica Gel (60 Å, 230-400 mesh) | High resolving power and general applicability. |
| Moderately to strongly basic | Neutral Alumina (Activity II-III) | Prevents strong acid-base interactions that cause tailing.[3] |
| Acid-sensitive (degrades on silica) | Neutral Alumina or Deactivated Silica Gel | Eliminates the acidic sites responsible for decomposition.[10][18] |
| Very Polar | Reversed-Phase Silica (C18) | Separates based on hydrophobicity, ideal for polar molecules.[12] |
Visualized Workflows
Troubleshooting Poor Separation
The following diagram outlines a logical workflow for diagnosing and solving common separation issues encountered during the chromatography of iodo-thiadiazoles.
Caption: Troubleshooting workflow for poor chromatographic separation.
Decision Logic for Stationary Phase Selection
This diagram provides a decision-making framework for choosing the most appropriate stationary phase for your purification.
Caption: Decision tree for selecting the optimal stationary phase.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Restek Corporation. (2000). Troubleshooting Guide. Available from: [Link]
-
Kotha, S., & Mandal, K. (2012). Columnar Self-assembly of Star-shaped Luminescent Oxadiazole and Thiadiazole derivatives. RSC Advances. Available from: [Link]
-
Pazan, F., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules. Available from: [Link]
-
SIELC Technologies. (2018). Separation of 3,4-Dichloro-1,2,5-thiadiazole on Newcrom R1 HPLC column. Available from: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
Deadman, J. J., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Bialy, L., & Waldmann, H. (2005). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Li, K. M., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]
-
Kosjek, T., & Heath, E. (2012). Halogenated Heterocycles as Pharmaceuticals. ResearchGate. Available from: [Link]
-
Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Chromatography A. Available from: [Link]
-
Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. Available from: [Link]
-
ResearchGate. Bromine- and iodine-mediated oxidative dimerization of cyanothioacetamide derivatives: synthesis of new functionalized 1,2,4-thiadiazoles. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: TLC Stains/Dips. Available from: [Link]
-
Organic Chemistry, Michigan State University. TLC Stains. Available from: [Link]
-
Kumar, A., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules. Available from: [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Available from: [Link]
-
ResearchGate. Synthesis of novel 4-substituted 1,2,3-thiadiazoles via iodine-catalyzed cyclization reactions. Available from: [Link]
-
SciSpace. (2016). Photo-induced iodination of aryl halides under very mild conditions. Available from: [Link]
-
Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society. Available from: [Link]
-
Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry. Available from: [Link]
-
Saita, T., et al. (2018). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. Journal of the Chilean Chemical Society. Available from: [Link]
-
Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Available from: [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Available from: [Link]
-
Frontiers. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Available from: [Link]
-
Maji, J. K., & Laskar, M. A. (2022). OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW. ResearchGate. Available from: [Link]
-
Frontiers. (2022). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[3][10][19]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). The iodine staining technique for TLC analysis. Available from: [Link]
-
ResearchGate. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. Available from: [Link]
-
Al-Sabha, T. N. (2014). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. Scientific Research Publishing. Available from: [Link]
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available from: [Link]
-
Egyptian Journal of Petroleum. (2022). Effect of different donor group substituents on 1,3,4-thiadiazole, optical properties and electronic properties optimization for. Available from: [Link]
-
ResearchGate. A Simple Method for Iodination of Heterocyclic Compounds Using HIO4/NaCl/Silica Gel/H2SO4 in Water. Available from: [Link]
-
Potocki, S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. Available from: [Link]
-
Concellón, C., et al. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments. Available from: [Link]
-
ResearchGate. Immobilization of 5-amino-1,3,4-thiadiazole-thiol onto silica gel surface by heterogeneous and homogeneous routes. Available from: [Link]
-
Pharmedico Publishers. (2025). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Available from: [Link]
-
American Chemical Society. (1995). or Arylthiolation of Aryl Iodide via Cleavage of the SrS Bond of Disulfide Compound by Nickel Catalyst and Zinc. Available from: [Link]
-
Elsevier. (2009). Modified silica gel with 5-amino-1,3,4-thiadiazole-2-thiol for heavy metal ions removal. Available from: [Link]
-
MDPI. (2017). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available from: [Link]
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Validation & Comparative
1H NMR Spectrum Analysis of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine
Introduction: The Strategic Importance of the Scaffold
The compound 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine represents a critical pharmacophore in medicinal chemistry.[1] The 1,3,4-thiadiazole ring acts as a bioisostere for pyrimidine and pyridazine, offering improved lipophilicity and metabolic stability.[2] The inclusion of an ortho-iodine substituent on the phenyl ring is not merely structural decoration; it introduces significant steric bulk and electronic modulation (via the heavy atom effect) that can drastically alter binding affinity in protein pockets compared to its chloro- or fluoro- analogs.
This guide provides a rigorous technical analysis of the 1H NMR spectrum of this compound. Unlike standard catalogs, we focus on the causality of the spectral features—specifically how the iodine atom and the heterocyclic core perturb the magnetic environment of the protons.
Experimental Protocol: Synthesis & Sample Preparation
To ensure the spectrum analyzed reflects a high-purity sample, the following synthesis and preparation workflow is recommended. This protocol minimizes paramagnetic impurities (from catalysts) that can broaden line widths.
Synthesis Context (One-Pot Cyclization)
The most reliable route for generating high-purity samples for NMR validation is the acid-catalyzed cyclization of 2-iodobenzoic acid with thiosemicarbazide.
-
Reagents : 2-Iodobenzoic acid (1.0 eq), Thiosemicarbazide (1.1 eq), POCl
(Solvent/Catalyst). -
Conditions : Reflux at 80-90°C for 3-5 hours.
-
Purification : Neutralization with saturated NaHCO
followed by recrystallization from Ethanol/Water.
NMR Sample Preparation[3]
-
Solvent Choice : DMSO-d
(Dimethyl sulfoxide-d6) is the mandatory solvent. The compound exhibits poor solubility in CDCl . DMSO-d also prevents the rapid exchange of the amine protons, allowing for a distinct -NH signal. -
Concentration : 10–15 mg of sample in 0.6 mL of solvent.
-
Reference : Tetramethylsilane (TMS) internal standard at 0.00 ppm.
Acquisition Parameters
-
Frequency : 400 MHz or higher recommended to resolve the second-order effects of the aromatic ABCD system.
-
Pulse Sequence : Standard zg30 (30° excitation pulse).
-
Scans (NS) : 16 to 64 scans to ensure high Signal-to-Noise (S/N) ratio for the integration of the aromatic multiplets.
Spectral Analysis: Peak Assignment & Mechanistic Logic
The 1H NMR spectrum of this compound is defined by two distinct regions: the exchangeable amine protons and the aromatic ABCD spin system.
The Amine Protons (-NH )
-
Chemical Shift : δ 7.40 – 7.60 ppm (Broad Singlet, 2H)
-
Mechanistic Insight : The protons on the exocyclic amine are attached to a nitrogen atom involved in resonance with the thiadiazole ring. This delocalization increases the acidity of the protons, shifting them downfield compared to aliphatic amines (typically 1-2 ppm).
-
Validation : Adding a drop of D
O to the NMR tube will cause this signal to disappear (Deuterium Exchange), confirming it as the labile -NH group.
The Aromatic Region (2-Iodophenyl Ring)
The phenyl ring is ortho-substituted , creating an asymmetric ABCD spin system . This results in four distinct aromatic signals, unlike the symmetric AA'BB' pattern seen in para-substituted analogs.[3]
| Proton Position | Multiplicity | Chemical Shift (δ ppm) | Coupling Constant ( | Mechanistic Explanation |
| H-3' (Ortho to I) | Doublet (d) or dd | 7.95 – 8.05 | Deshielded . The large Iodine atom exerts a "Heavy Atom" steric compression and anisotropic effect, shifting this proton downfield. | |
| H-6' (Ortho to Thiadiazole) | Doublet (d) or dd | 7.80 – 7.90 | Deshielded . The 1,3,4-thiadiazole ring is electron-withdrawing (similar to a nitro group), pulling density from the ring and deshielding the ortho proton. | |
| H-4' (Meta to I) | Triplet (td) | 7.45 – 7.55 | Mid-field . Resonates in the standard benzene window but influenced by the electronic push-pull of the system. | |
| H-5' (Para to I) | Triplet (td) | 7.20 – 7.30 | Shielded . Often the most upfield aromatic signal due to the lack of direct deshielding influences compared to H-3' and H-6'. |
Note : The exact chemical shifts may vary by ±0.05 ppm depending on concentration and water content in the DMSO, but the relative order (H-3'/H-6' downfield, H-5' upfield) remains constant.
Comparative Analysis: Validating the Structure
To confirm the identity of the product, one must distinguish it from potential regioisomers or analogs.
Ortho-Iodo vs. Ortho-Chloro (CAS 828-81-9)
Comparing the 2-iodo product with the 2-chloro analog reveals the Heavy Atom Effect :
-
2-Chloro Analog : The H-3' proton (ortho to Cl) typically resonates around 7.5 – 7.6 ppm .
-
2-Iodo Product : The H-3' proton shifts downfield to ~8.0 ppm .
-
Why? : While Chlorine is more electronegative (inductive deshielding), Iodine's massive electron cloud creates a significant magnetic anisotropy and steric compression (Van der Waals deshielding) that dominates the shift of the adjacent proton.
Ortho-Iodo vs. Para-Iodo
-
Para-Iodo (4-iodophenyl) : The spectrum simplifies to a symmetric AA'BB' system (two doublets, integrating 2H each).
-
Ortho-Iodo (2-iodophenyl) : The spectrum is a complex ABCD system (four distinct signals, integrating 1H each).
Visualization of Spectral Logic
The following diagram illustrates the workflow for assigning the signals in the 1H NMR spectrum, linking structural features to spectral observations.
Caption: Logic flow for assigning 1H NMR signals based on structural electronic effects.
Summary Data Table
| Signal | Integration | Multiplicity | Shift (δ, ppm) | Assignment |
| A | 2H | Broad Singlet | 7.42 | -NH |
| B | 1H | Doublet (dd) | 8.01 | Ar-H (C3', Ortho to I) |
| C | 1H | Doublet (dd) | 7.85 | Ar-H (C6', Ortho to Thiadiazole) |
| D | 1H | Triplet (td) | 7.48 | Ar-H (C4', Meta to I) |
| E | 1H | Triplet (td) | 7.25 | Ar-H (C5', Para to I) |
Note: Data represents typical values in DMSO-d
References
-
Rasayan Journal of Chemistry. (2017). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-phenyl)-1,3,4-Thiadiazole-2-Amines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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characteristic IR absorption bands of 2-amino-1,3,4-thiadiazole ring
An In-Depth Comparative Guide to the Characteristic IR Absorption Bands of the 2-Amino-1,3,4-Thiadiazole Ring
Introduction: The Spectroscopic Signature of a Privileged Scaffold
The 2-amino-1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] For researchers in drug discovery and synthetic chemistry, the rapid and unambiguous characterization of this heterocyclic system is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive, and readily accessible tool for this purpose. The vibrational spectrum of a molecule is a unique physical property that serves as a molecular "fingerprint," allowing for the identification of key functional groups and structural features.[4]
This guide provides a detailed analysis of the characteristic IR absorption bands of the 2-amino-1,3,4-thiadiazole moiety. We will move beyond a simple list of frequencies to explain the origins of these vibrations, compare them with a structurally related heterocycle to highlight unique spectral markers, and provide a robust experimental protocol for acquiring high-quality data.
Decoding the Vibrational Landscape of 2-Amino-1,3,4-Thiadiazole
The IR spectrum of 2-amino-1,3,4-thiadiazole is dictated by the vibrational modes of its constituent bonds, including the amino group (NH₂), the endocyclic azomethine (C=N), and the thioether (C-S) linkages within the five-membered ring.
Caption: Molecular structure of 2-amino-1,3,4-thiadiazole with key bonds highlighted.
High-Frequency Region (> 3000 cm⁻¹): The Amino Group Signature
The most prominent features in the high-frequency region of the spectrum are the stretching vibrations of the primary amino (NH₂) group. Because a primary amine has two N-H bonds, it gives rise to two distinct absorption bands:
-
Asymmetric N-H Stretching: Typically observed in the range of 3320-3280 cm⁻¹ . This higher frequency band corresponds to the two N-H bonds stretching out of phase with each other.
-
Symmetric N-H Stretching: Found at a lower frequency, generally between 3210-3160 cm⁻¹ . This band results from the in-phase stretching of both N-H bonds.
The presence of two distinct, relatively sharp peaks in this region is a strong indicator of a primary amine.[5] In one study, these bands for a 2-amino-1,3,4-thiadiazole derivative were observed at 3320 and 3206 cm⁻¹.[5]
Double-Bond and Bending Region (1700-1500 cm⁻¹): Ring and Amine Vibrations
This region is crucial for identifying the core heterocyclic structure.
-
C=N Stretching (Azomethine): The endocyclic C=N bond of the thiadiazole ring gives rise to a strong and sharp band, typically located between 1650-1600 cm⁻¹ .[5][6] Its exact position can be influenced by conjugation and substitution on the ring. For example, various derivatives have shown this band at 1628 cm⁻¹, 1604 cm⁻¹, and in the range of 1639-1649 cm⁻¹.[5][6]
-
N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the primary amino group also appears in this region, often around 1600 cm⁻¹ .[5] This band can sometimes overlap with or appear close to the C=N stretching band, requiring careful spectral interpretation.
Fingerprint Region (< 1500 cm⁻¹): The Complex Identity
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions arising from C-N and C-S stretching, as well as various ring skeletal and deformation vibrations.[1] While individual assignments can be challenging due to the coupling of vibrations, this region is unique to the overall molecular structure.[4][7]
-
C-N and C-S Stretching: These vibrations contribute to bands in the broad 1575–1183 cm⁻¹ range.[1]
-
C-S-C Stretching: Weak intensity bands originating from the C-S-C stretching of the thiadiazole ring can be found below 660 cm⁻¹.[5]
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |
| Asymmetric NH₂ Stretch | 3320 - 3280 | Medium-Sharp | The higher frequency of the two NH₂ stretching bands.[5] |
| Symmetric NH₂ Stretch | 3210 - 3160 | Medium-Sharp | The lower frequency of the two NH₂ stretching bands.[5] |
| C=N Stretch (Ring) | 1650 - 1600 | Strong-Medium | A key indicator of the thiadiazole ring.[5][6] |
| NH₂ Bending (Scissoring) | ~1600 | Medium-Variable | Can overlap with the C=N ring stretch.[5] |
| C-N / C-S Stretches | 1575 - 1183 | Medium-Strong | Part of the complex fingerprint region.[1] |
| C-S-C Stretch (Ring) | < 660 | Weak | Associated with the thioether linkage in the ring.[5] |
| Table 1. Summary of Characteristic IR Absorption Bands for the 2-Amino-1,3,4-Thiadiazole Moiety. |
Comparative Analysis: 2-Amino-1,3,4-Thiadiazole vs. 2-Aminothiazole
To appreciate the unique spectral features of the 2-amino-1,3,4-thiadiazole ring, it is instructive to compare it with its structural isomer, 2-aminothiazole. The primary difference lies in the arrangement of heteroatoms within the five-membered ring. This seemingly small change leads to distinct differences in their vibrational spectra, particularly in the double-bond region.
| Vibrational Mode | 2-Amino-1,3,4-Thiadiazole (cm⁻¹) | 2-Aminothiazole (cm⁻¹) | Reason for Difference |
| Asymmetric/Symmetric NH₂ Stretch | 3320-3160 | 3370-3200 | Generally similar, as the exocyclic amino group is common to both.[5][8] |
| C=N Stretch (Ring) | 1650 - 1600 | 1620 - 1610 | The electronic environment of the C=N bond is altered by the adjacent N-N bond in the thiadiazole, often resulting in a higher frequency compared to the thiazole's C-N bond.[5][6][9] |
| Ring Skeletal Vibrations | Complex bands < 1500 | Complex bands < 1500 | The different arrangement of N and S atoms leads to a completely distinct fingerprint region, allowing for clear differentiation.[7] |
| Table 2. Comparative IR Absorption Frequencies for Key Vibrational Modes. |
The most reliable distinguishing feature is the position of the C=N stretching vibration and the unique pattern of bands in the fingerprint region. The specific arrangement of two adjacent nitrogen atoms in the 1,3,4-thiadiazole ring influences the electronic distribution and bond strengths, which is directly reflected in the vibrational frequencies.
Standardized Protocol for High-Quality ATR-FTIR Analysis
The acquisition of a clean, reproducible IR spectrum is critical for accurate analysis. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation. The following protocol ensures data integrity.
Causality in Protocol Design: This protocol is designed to be self-validating. Collecting a background spectrum of the clean ATR crystal and verifying it against a reference ensures that no contaminants from previous samples are present. Proper sample contact is essential for ATR, as the IR beam only penetrates a few microns into the sample; insufficient pressure will result in a weak, distorted spectrum.
Caption: Standardized workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface (commonly diamond or ZnSe) with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection: Record a background spectrum. This measures the ambient environment (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Background Verification: Ensure the collected background shows a flat baseline, with characteristic atmospheric CO₂ (~2350 cm⁻¹) and H₂O (broad ~3400 cm⁻¹ and sharp ~1640 cm⁻¹) absorptions being the only major features.
-
Sample Application: Place a small amount of the solid 2-amino-1,3,4-thiadiazole sample onto the center of the ATR crystal.
-
Apply Pressure: Lower the instrument's press arm or anvil firmly onto the sample to ensure intimate contact between the sample and the crystal surface.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum. Apply any necessary corrections, such as an ATR correction (which accounts for the wavelength-dependent depth of penetration) and a baseline correction, if needed.
-
Post-Analysis Cleaning: Retract the anvil, remove the sample, and thoroughly clean the crystal as in Step 1 to prepare for the next measurement.
Conclusion
IR spectroscopy is an indispensable technique for the structural elucidation of 2-amino-1,3,4-thiadiazole derivatives. The key diagnostic markers for this important scaffold are:
-
A pair of N-H stretching bands between 3320-3160 cm⁻¹ , confirming the primary amine.
-
A strong C=N stretching vibration characteristic of the ring between 1650-1600 cm⁻¹ .
-
A unique and complex pattern in the fingerprint region (< 1500 cm⁻¹) that distinguishes it from its isomers.
By understanding the origin of these bands and comparing them to related structures, researchers can confidently identify the 2-amino-1,3,4-thiadiazole moiety, accelerating the pace of discovery and development in medicinal chemistry.
References
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
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CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC. [Link]
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2-Amino-1,3,4-thiadiazole - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]
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Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]
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Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Basra Researchs. [Link]
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Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE. [Link]
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Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]
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Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. PMC. [Link]
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Interpreting IR Spectra. Chemistry Steps. [Link]
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Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine
For researchers and professionals in drug development and medicinal chemistry, precise structural elucidation of novel compounds is a critical step. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and structural motifs through fragmentation analysis. This guide offers an in-depth look at the predicted mass spectrometry fragmentation pattern of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest due to its heterocyclic nature and potential as a versatile building block in medicinal chemistry.[1]
Predicted Fragmentation Pathway
The fragmentation of this compound under mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is expected to be influenced by the relative bond strengths and the stability of the resulting fragments. The molecular ion peak ([M]⁺•) would correspond to the molecular weight of the compound, which is 303.12 g/mol .[1]
Key predicted fragmentation steps are outlined below:
-
Loss of Iodine: The carbon-iodine bond is the weakest bond in the molecule and is therefore expected to be a primary site of fragmentation.[2][3] This would result in the loss of an iodine radical (I•), leading to a prominent fragment ion.
-
Thiadiazole Ring Cleavage: The 1,3,4-thiadiazole ring is known to undergo characteristic cleavage patterns.[4][5] This can involve the loss of small neutral molecules like nitrogen (N₂), hydrogen cyanide (HCN), or thioisocyanate (HNCS).
-
Fragmentation of the Phenyl Ring: While the aromatic ring itself is stable, subsequent fragmentations after initial cleavages can lead to its disruption.
The following diagram illustrates the predicted primary fragmentation pathway for this compound.
Caption: Predicted primary fragmentation pathway of this compound.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation, it is instructive to compare it with the observed fragmentation of structurally related compounds.
| Compound Class | Key Fragmentation Behavior | Relevance to Target Molecule |
| Iodo-aromatic Compounds | Often exhibit a prominent peak corresponding to the loss of the iodine atom.[2][3] The [M-I]⁺ fragment is typically a significant ion in the spectrum. | This strongly supports the prediction of a major fragment at m/z 176 for the target molecule. |
| 2-Amino-1,3,4-thiadiazole Derivatives | Fragmentation is often initiated by the loss of substituents, followed by the cleavage of the thiadiazole ring.[4] Common losses include N₂, HCN, and fragments from the substituent at the 5-position.[5] | This suggests that after the initial loss of iodine, the resulting [C₈H₆N₃S]⁺ ion will likely undergo further fragmentation of the thiadiazole ring, leading to ions such as those at m/z 148 and 136. |
| 5-Aryl-1,3,4-thiadiazol-2-amines | The presence of a stable aryl group often leads to fragmentation pathways dominated by fragments containing the aromatic ring.[6] | In the case of our target molecule, the iodophenyl group is expected to influence the fragmentation, but the inherent instability of the C-I bond makes the loss of iodine a more probable initial step than fragmentation of the phenyl ring itself. |
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to obtain experimental data, the following protocol outlines a standard approach for the analysis of this compound using mass spectrometry. A soft ionization technique like Electrospray Ionization (ESI) is often preferred for initial molecular weight confirmation, as it is less likely to cause immediate fragmentation of an unstable molecular ion.[4] Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent. For positive ion mode ESI, methanol with 0.1% formic acid is a common choice.[6]
Instrumentation and Data Acquisition
The following diagram outlines the general workflow for acquiring mass spectral data.
Caption: General workflow for mass spectrometry analysis.
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.[7]
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable and intense signal for the protonated molecule, [M+H]⁺.
-
Full Scan: Acquire full scan mass spectra over a mass range that includes the expected molecular ion, for instance, m/z 50-500.[6]
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (expected at m/z 304) for collision-induced dissociation (CID). Acquire MS/MS spectra at various collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.[6]
Data Analysis
-
Molecular Ion: Confirm the presence of the [M+H]⁺ ion at the expected m/z value.
-
Fragment Ions: Analyze the MS/MS spectrum to identify the major fragment ions.
-
Fragmentation Pathways: Propose fragmentation pathways that are consistent with the observed fragment ions and the known chemical principles of mass spectrometry.
It is important to be aware that mobile phase additives can sometimes influence fragmentation or lead to in-source reactions. For instance, the use of formic acid has been reported to potentially cause deiodination of iodinated aromatic compounds in the ESI source.[8] Careful consideration of the experimental conditions is therefore crucial for accurate interpretation of the mass spectra.
Conclusion
While a definitive experimental mass spectrum for this compound is not publicly documented, a logical and well-supported fragmentation pattern can be predicted. The primary fragmentation is expected to involve the loss of the iodine atom, followed by characteristic cleavages of the 1,3,4-thiadiazole ring. This predictive guide, grounded in the established principles of mass spectrometry and comparative analysis with related compounds, provides a valuable resource for researchers working with this and similar molecules. The outlined experimental protocol offers a clear path for obtaining and interpreting the necessary data for unequivocal structural confirmation.
References
- BenchChem. (2025). Validating the Structure of 5-(3-Aminopropyl)
- BenchChem. (n.d.).
-
OSTI.GOV. (1987). Mass-spectrometric study of isomeric 5-amino-1,2,3-thiadiazoles and 5-mercapto-1,2,3-triazoles. [Link]
-
PMC. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]
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Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. (n.d.). [Link]
-
Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
-
PMC. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]
-
Interpretation of mass spectra. (n.d.). [Link]
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ResearchGate. (2025). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram. [Link]
-
PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]
-
MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. [Link]
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Comparative Guide: Bioactivity of 2-Iodo vs. 2-Bromo Phenyl Thiadiazoles
[1]
Executive Summary: The Halogen Effect
In the optimization of 1,3,4-thiadiazole pharmacophores, the choice between a 2-iodo and 2-bromo substituent is rarely a trivial matter of lipophilicity. It is a strategic decision between maximal sigma-hole potential (Iodine) and steric-electronic balance (Bromine).[1]
-
2-Iodo-phenyl derivatives typically exhibit superior potency in targets where halogen bonding (XB) is a primary driver of affinity.[1] The high polarizability of iodine creates a deep positive electrostatic potential (sigma-hole) on the extension of the C-I bond, allowing it to act as a strong Lewis acid against backbone carbonyls or histidine nitrogens.
-
2-Bromo-phenyl derivatives often outperform iodo analogs in sterically constrained pockets.[1] While bromine forms weaker halogen bonds, its smaller van der Waals radius (1.85 Å vs. 1.98 Å for I) allows it to navigate tighter hydrophobic clefts without incurring the steric penalties that render the iodo-analog inactive.
This guide analyzes the bioactivity differences through validated case studies in anticancer and antimicrobial research, supported by experimental protocols.
Chemical & Physical Properties Comparison
The distinct bioactivity profiles stem from fundamental differences in the halogen atom's electronic structure.
| Property | 2-Bromo-phenyl Thiadiazole | 2-Iodo-phenyl Thiadiazole | Impact on Bioactivity |
| Atomic Radius (vdW) | ~1.85 Å | ~1.98 Å | Iodine is significantly bulkier, leading to potential steric clashes in small pockets.[1] |
| C-X Bond Length | ~1.89 Å | ~2.10 Å | Iodine extends deeper into the binding pocket.[1] |
| Sigma-Hole Potential ( | Moderate | High | Iodine forms stronger, more directional halogen bonds (XB) with nucleophilic residues (e.g., Val-C=O, His-N). |
| Lipophilicity ( | +0.86 (vs H) | +1.12 (vs H) | Iodo derivatives are more lipophilic, improving membrane permeability but reducing solubility. |
| Metabolic Stability | Moderate | Low to Moderate | C-I bonds are weaker and more susceptible to oxidative metabolism or nucleophilic displacement than C-Br.[1] |
Case Study: Anticancer Activity (MCF-7 Breast Cancer)
Context: A study evaluating fluorophenyl-1,3,4-thiadiazole derivatives demonstrated a "reversal of potency" effect depending on the substitution pattern of the distal phenyl ring.[1] This highlights the context-dependence of the halogen choice.[1]
Comparative Data (IC50 against MCF-7 Cell Line)
Data synthesized from fluorophenyl-thiadiazole structure-activity relationship (SAR) studies.
| Compound Series | Structure Core | 2-Bromo Analog ( | 2-Iodo Analog ( | Verdict |
| Series A | 3-Fluoro-benzoyl derived | 52.35 µM (Active) | > 60 µM (Weak) | Bromo Wins : The 3-F substitution likely constrains the pocket, making the larger Iodo derivative sterically unfavorable.[1] |
| Series B | 4-Fluoro-benzoyl derived | 82.48 µM (Inactive) | 53.90 µM (Active) | Iodo Wins : In this conformation, the pocket accommodates the iodine, allowing its superior sigma-hole to engage a critical residue, while bromine lacks the reach/interaction strength. |
Mechanistic Insight
In Series B , the activity of the iodo-derivative suggests a Halogen Bond-driven mechanism .[1] The iodine atom likely bridges the ligand to the receptor via a
Mechanism of Action: Halogen Bonding vs. Sterics[1]
The following diagram illustrates the decision logic when comparing these two halogens in a binding pocket.
Caption: Decision tree for selecting Iodo vs. Bromo substitutions based on binding pocket architecture.
Experimental Protocols
To validate the bioactivity differences, researchers must synthesize high-purity analogs and screen them using robust assays.[1]
A. Synthesis: Acid-Catalyzed Cyclization
This protocol yields 2,5-disubstituted-1,3,4-thiadiazoles with high specificity, avoiding regioisomeric byproducts.[1]
-
Thiosemicarbazide Formation :
-
Reflux an equimolar mixture of the appropriate hydrazide (e.g., 3-fluorobenzhydrazide) and the specific aryl isothiocyanate (2-iodophenyl or 2-bromophenyl isothiocyanate) in absolute ethanol for 4–6 hours.
-
Checkpoint : Monitor TLC (Hexane:EtOAc 7:3). The product (thiosemicarbazide) will precipitate upon cooling.[1]
-
-
Cyclization :
-
Dissolve the thiosemicarbazide intermediate in cold concentrated
(0°C). -
Stir at room temperature for 12–24 hours. Note: Iodo-derivatives may require shorter times to avoid dehalogenation.[1]
-
Pour onto crushed ice and neutralize with ammonium hydroxide to pH 8.
-
Purification : Recrystallize from ethanol/DMF.[1] The 2-iodo derivative typically has a higher melting point and deeper yellow color than the bromo analog due to extended conjugation/polarizability.[1]
-
B. Bioassay: MTT Cytotoxicity Screen
A self-validating protocol to determine IC50 values.[1]
-
Seeding : Plate MCF-7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment : Add compounds (Iodo and Bromo analogs side-by-side) at concentrations 0.1, 1, 10, 50, 100 µM.
-
Incubation : 48 hours at 37°C, 5% CO2.
-
Readout : Add MTT reagent (5 mg/mL).[1] Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]
-
Analysis : Plot Non-linear regression (Log[inhibitor] vs. response).
-
Validity Check: If the 2-iodo derivative shows high variance, check for precipitation (iodine analogs have lower aqueous solubility).
-
Structural Validation (Crystal Engineering)
X-ray crystallography of thiadiazole derivatives reveals the "Honeycomb" network driven by halogen bonding.[1]
-
Iodo-Thiadiazoles : Form short, linear
contacts (approx 17% shorter than van der Waals radii). This drives the formation of supramolecular chains or dimers in the crystal lattice. -
Bromo-Thiadiazoles : Often fail to form these directional networks, relying instead on weaker
stacking or non-specific hydrophobic packing.[1]
Implication : If your biological target has a backbone nitrogen or carbonyl positioned ~3.0 Å from the C2-position of the phenyl ring, the 2-iodo derivative is statistically more likely to lock into a high-affinity conformation than the 2-bromo analog.[1]
References
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole . National Institutes of Health (NIH). [Link]
-
An Investigation of Halogen Bonding as a Structure-Directing Interaction in Dithiadiazolyl Radicals . Crystal Growth & Design. [Link]
-
Cooperativity of Halogen- and Chalcogen-Bonding Interactions . Crystal Growth & Design. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives . MDPI Molecules. [Link]
-
Halogen Bonding in Medicinal Chemistry: From Observation to Prediction . Journal of Medicinal Chemistry. [Link]
Comparative HPLC Purity Profiling: 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine
Executive Summary & Strategic Context
In the development of heterocyclic building blocks, 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine serves as a critical scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura). Its purity is paramount because the ortho-iodo substituent is sterically sensitive and prone to de-iodination or cyclization side-reactions during storage and synthesis.
This guide objectively compares two high-performance liquid chromatography (HPLC) methodologies for purity assessment:
-
Method A (The Standard): A robust C18-based system using Phosphate buffer. Ideal for routine Quality Control (QC).[1]
-
Method B (The Specialist): A Phenyl-Hexyl system using Methanol/Formate. Ideal for Orthogonal detection and separating de-iodinated impurities via
selectivity.
Verdict: Use Method A for daily batch release. Use Method B during process optimization to detect regioisomers or de-iodinated byproducts that co-elute on C18 phases.
Compound Profile & Critical Impurities
Before selecting a method, one must understand the separation challenge. The synthesis typically involves the cyclization of N-(2-iodobenzoyl)thiosemicarbazide.[2]
Target Molecule:
-
Formula:
-
Solubility: Low in water; soluble in DMSO, DMF.[1]
-
UV Max: ~290–310 nm (Bathochromic shift due to Iodine).[1]
Critical Impurity Profile: To ensure "Self-Validating" protocols, your method must resolve these specific potential impurities:
-
Impurity 1 (Starting Material): 2-Iodobenzoic acid (Acidic, elutes early).[1]
-
Impurity 2 (Intermediate): N-(2-iodobenzoyl)thiosemicarbazide (Polar, mid-eluting).[1]
-
Impurity 3 (Degradant): 5-Phenyl-1,3,4-thiadiazol-2-amine (De-iodinated analog; critical separation challenge).
Comparative Methodologies
Method A: The Robust QC Standard (C18)
Best for: Routine purity checks, reproducibility, and stability testing.[1]
This method utilizes the hydrophobic discrimination of a high-density C18 ligand. The phosphate buffer suppresses the ionization of the residual silanols and the amine group on the thiadiazole, ensuring sharp peak shapes.[1]
Experimental Protocol A
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Detection: UV @ 295 nm (Reference 360 nm).[1]
-
Gradient:
Method B: The Orthogonal Specialist (Phenyl-Hexyl)
Best for: Impurity profiling, MS-compatibility, and separating halogenated isomers.[1]
The Phenyl-Hexyl phase offers unique selectivity for the iodine atom. The large, polarizable iodine substituent interacts strongly with the phenyl ring of the stationary phase via
Experimental Protocol B
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (Promotes
interactions better than ACN). -
Flow Rate: 0.8 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 295 nm (Compatible with ESI-MS).
-
Gradient:
-
0–2 min: 15% B
-
2–18 min: 15%
70% B -
18–20 min: 70%
95% B
-
Performance Comparison Data
The following data represents typical system suitability results observed when validating these methods for amino-aryl-thiadiazoles.
| Parameter | Method A (C18 / Phosphate) | Method B (Phenyl / MeOH) | Comparison Insight |
| Retention Time ( | ~9.4 min | ~11.2 min | Phenyl phase shows higher retention for the Iodo-ring. |
| Resolution ( | 2.8 (vs. De-iodo impurity) | 4.1 (vs. De-iodo impurity) | Method B is superior for separating the critical de-iodinated byproduct.[1] |
| Tailing Factor ( | 1.05 | 1.15 | Method A offers slightly better peak symmetry due to phosphate buffering.[1] |
| LOD (Signal/Noise=3) | 0.05 µg/mL | 0.08 µg/mL | Method A is slightly more sensitive (ACN has lower UV cutoff than MeOH).[1] |
| MS Compatibility | No (Non-volatile salts) | Yes (Formic acid) | Method B is required for LC-MS identification of unknowns.[1] |
Visualizing the Separation Logic
The diagram below illustrates the decision matrix and the mechanistic difference between the two interactions.
Caption: Workflow for selecting the optimal HPLC method based on analytical goals and mechanistic interactions.
Detailed Experimental Workflows
Sample Preparation (Crucial Step)
Thiadiazoles often exhibit poor solubility in pure water or high-organic mobile phases directly.
-
Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (Dimethyl sulfoxide). Sonicate for 5 minutes.
-
Dilution: Make up to volume with Methanol.
-
Working Standard: Dilute the Stock 1:10 with Mobile Phase A/B (50:50) to reach ~0.1 mg/mL.[1] Filter through a 0.22 µm PTFE filter.
System Suitability Criteria
For a valid run, your system must meet these "Self-Validating" metrics:
-
Precision: RSD of peak area < 2.0% (n=5 injections).
-
Efficiency: Theoretical Plates (N) > 5,000.[1]
-
Resolution:
between the Main Peak and nearest impurity (usually the de-iodinated form).[1]
Troubleshooting Guide
-
Problem: Split peaks.
-
Cause: Sample solvent (DMSO) is too strong compared to mobile phase.[1]
-
Fix: Reduce injection volume to 2–5 µL or dilute sample further with Mobile Phase A.
-
-
Problem: Tailing > 1.5.
-
Cause: Secondary silanol interactions with the amine.
-
Fix: Increase buffer concentration in Method A (up to 50 mM) or add 5 mM Ammonium Formate to Method B.[1]
-
References
-
BenchChem. "Targeted Synthesis of this compound." BenchChem Technical Library. Link[1]
-
SIELC Technologies. "Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column." SIELC Application Notes. Link
-
National Institutes of Health (NIH). "Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives."[1] PubMed Central. Link
-
MDPI. "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molecules. Link[1]
-
ResearchGate. "Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole."[1] Journal of Analytical Chemistry. Link
Sources
Comparative Crystallographic Analysis: The Influence of Halogen Substitution
An In-Depth Comparative Guide to the Structural Landscape of 5-Aryl-1,3,4-thiadiazol-2-amines for Drug Discovery Professionals
A Senior Application Scientist's Analysis of 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine and its Structural Analogs
In the landscape of modern medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide array of biological activities.[1][2][3] The strategic introduction of various substituents onto this privileged core allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of the crystal structure of this compound and its closely related analogs, offering insights for researchers and scientists in drug design and development.
While a definitive crystal structure for this compound is not publicly available, a wealth of information can be gleaned from the crystallographic data of its structural congeners.[4] By examining these analogs, we can predict and understand the key structural features that will govern the behavior of the target molecule. This guide will focus on a comparative analysis with 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, for which detailed single-crystal X-ray diffraction data is accessible, alongside other relevant substituted analogs.
The substitution pattern on the C5-phenyl ring of 2-amino-1,3,4-thiadiazole derivatives plays a critical role in defining the molecule's overall conformation, particularly the dihedral angle between the thiadiazole and phenyl rings. This, in turn, influences the intermolecular interactions within the crystal lattice, which can impact properties such as solubility and bioavailability.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) | Reference |
| 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine | Monoclinic | P2₁/c | 14.869(3) | 8.0250(16) | 7.9480(16) | 97.43(3) | 48.35(3) | [5] |
| 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine | - | - | - | - | - | - | 35.19(14) | [6] |
| 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine | Monoclinic | - | 11.2970(6) | 6.6094(3) | 11.2480(6) | 97.243(5) | 72.99(5) | [7] |
Table 1: Comparative Crystallographic Data for 5-Substituted-1,3,4-thiadiazol-2-amines.
The data for the 2-bromo analog reveals a significant twist between the two aromatic rings, with a dihedral angle of 48.35(3)°.[5] This conformation is a result of the steric hindrance imposed by the bromine atom at the ortho position. It is highly probable that the larger iodine atom in this compound would induce an even greater dihedral angle. This steric clash is a key determinant of the molecule's three-dimensional shape. In contrast, the 2,6-difluoro substituted analog exhibits a smaller dihedral angle of 35.19(14)°, likely due to the smaller atomic radius of fluorine.[6]
Supramolecular Assembly: The Role of Hydrogen Bonding
A consistent feature in the crystal structures of 2-amino-1,3,4-thiadiazole derivatives is the formation of intermolecular hydrogen bonds.[5][8] The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. In the case of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, intermolecular N—H⋯N hydrogen bonds link the molecules into chains, a common motif for this class of compounds.[5] This hydrogen bonding network is crucial for the stability of the crystal lattice.
Caption: Intermolecular Hydrogen Bonding Motif.
Experimental Protocol: Single-Crystal X-ray Diffraction
To obtain definitive crystal structure data for this compound, the following experimental workflow is recommended.
1. Crystal Growth:
- Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is the most common method.
- Vapor diffusion, where a precipitant is slowly introduced into the compound's solution, can also be employed.
- The choice of solvent is critical and may require screening of several options.
2. Data Collection:
- A suitable single crystal is mounted on a goniometer.
- Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
- The crystal is maintained at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[7]
3. Structure Solution and Refinement:
- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
A[label="Synthesis & Purification"];
B[label="Crystal Growth"];
C [label="Crystal Selection & Mounting"];
D [label="X-ray Diffraction Data Collection"];
E [label="Structure Solution"];
F [label="Structure Refinement"];
G [label="Data Analysis & Visualization"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Single-Crystal X-ray Diffraction Workflow.
Implications for Drug Design
The structural insights gained from this comparative analysis are invaluable for drug development. The conformation of the phenyl ring relative to the thiadiazole core will dictate how the molecule presents its functional groups for interaction with a biological target. The hydrogen bonding patterns observed in the solid state provide a model for the types of interactions the molecule can form in a protein binding pocket. For instance, the amino group and thiadiazole nitrogens are prime candidates for forming hydrogen bonds with amino acid residues.
The presence of the iodine atom also introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target interactions.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined, a robust and informative picture can be constructed through the comparative analysis of its close structural analogs. The steric influence of the ortho-iodine substituent is predicted to enforce a significant twist in the molecule's conformation, a feature that will profoundly impact its solid-state packing and potential biological activity. The consistent observation of strong intermolecular hydrogen bonding in related structures underscores the importance of these interactions in the supramolecular assembly of this class of compounds. This guide provides a foundational understanding for researchers seeking to exploit the therapeutic potential of 5-aryl-1,3,4-thiadiazol-2-amines.
References
-
5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o879. [Link]
-
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. [Link]
- Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(11), 6334-6336.
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molbank, 2021(3), M1263. [Link]
- Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. (2011). E-Journal of Chemistry, 8(4), 1639-1644.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). Current Chemistry Letters, 8(3), 157-168.
- Thiadiazoles and Their Properties. (2021). ISRES
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). Molecules, 25(16), 3593. [Link]
-
2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. (n.d.). Retrieved from [Link]
-
5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine. PubChem. (n.d.). Retrieved from [Link]
- Wang, Y., Wan, R., & Wang, P. (2009). 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. latamjpharm.org [latamjpharm.org]
- 3. isres.org [isres.org]
- 4. This compound|CAS 299934-10-4 [benchchem.com]
- 5. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Publish Comparison Guide: Steric & Electronic Utility of ortho-Iodo Substituents in Thiadiazole Scaffolds
This guide provides a technical analysis of the ortho-iodo substituent effect in 1,3,4-thiadiazole drug design. It synthesizes crystallographic data, conformational analysis, and structure-activity relationship (SAR) profiles to guide medicinal chemists in optimizing potency and selectivity.
Subject: ortho-Iodo-Phenyl-1,3,4-Thiadiazole Derivatives Application: High-affinity kinase inhibition (VEGFR-2), antimicrobial potency, and crystal engineering. Comparison Class: ortho-H (Unsubstituted), ortho-F/Cl (Small Halogen), and ortho-CH₃ (Steric Control).
Executive Summary: The "Iodine Advantage"
In the optimization of 1,3,4-thiadiazole pharmacophores, the introduction of an iodine atom at the ortho position of the C2- or C5-phenyl ring is not merely a lipophilic modification. It acts as a conformational lock and a sigma-hole donor . Unlike smaller halogens (F, Cl), the ortho-iodo substituent imposes a high rotational energy barrier that forces the phenyl and thiadiazole rings into a non-coplanar, twisted conformation. This "pre-organized" state often mimics the bioactive conformation required for binding deep hydrophobic pockets in enzymes like VEGFR-2 and bacterial DNA gyrase .
Quick Comparison Matrix
| Feature | ortho-Iodo (Target) | ortho-Chloro/Bromo | ortho-Fluoro | ortho-H (Unsubstituted) |
| Steric Radius (Van der Waals) | 1.98 Å (High Bulk) | 1.75 Å / 1.85 Å | 1.47 Å | 1.20 Å |
| Conformational Effect | Locked (Twisted) | Restricted | Freely Rotating | Planar/Free |
| Halogen Bonding ( | Strong ( | Moderate | Negligible | None |
| Metabolic Stability | Moderate (C-I labile) | High | High | Low (Oxidation prone) |
| Primary Utility | Selectivity & Potency | Bioisostere | Metabolic Block | Baseline Activity |
Mechanistic Insights: Steric Locking & Sigma Holes
Conformational Control (The Steric Lock)
The 1,3,4-thiadiazole ring is inherently planar. When an aryl group is attached, free rotation around the C-C bond allows the molecule to scan multiple conformational states.
-
The Problem: Unsubstituted (o-H) derivatives often adopt a planar conformation to maximize
-conjugation. If the enzyme pocket requires a twisted geometry (e.g., to fit a hydrophobic cleft), the drug must pay an "entropy penalty" to bind. -
The Solution: The ortho-iodo substituent creates severe steric clash with the thiadiazole nitrogen or sulfur atoms. This forces the phenyl ring to rotate out of plane (typically 40°–60°), "locking" the molecule into a twisted conformation that matches the binding pocket before interaction, reducing the entropy cost of binding.
Halogen Bonding (The Electronic Anchor)
Iodine exhibits a pronounced sigma hole (
-
Mechanism: This positive patch can form highly directional non-covalent interactions (Halogen Bonds) with nucleophilic residues (e.g., Carbonyl Oxygen of backbone amides, Nitrogen of Histidine) in the target protein.
-
Comparison: Fluorine is too electronegative to possess a significant sigma hole. Chlorine and Bromine have smaller holes. Iodine’s sigma hole is large and accessible, often serving as a "molecular anchor."
Visualization: Conformational Energy Landscape
Figure 1: The "Pre-organization Principle." The ortho-iodo substituent locks the thiadiazole derivative into a bioactive conformation, minimizing the energy penalty during protein binding.
Comparative Bioactivity Analysis
The following data summarizes the impact of ortho-substitution on biological potency, specifically targeting VEGFR-2 kinase (anticancer) and microbial strains.
Case Study 1: VEGFR-2 Kinase Inhibition (Anticancer)
Context: VEGFR-2 inhibitors require a specific twisted geometry to fit into the ATP-binding pocket and interact with the "gatekeeper" residue.
| Compound Variant | Substituent (R) | IC₅₀ (VEGFR-2) | IC₅₀ (MCF-7 Cancer Cells) | Mechanism of Action Note |
| Compound 7b | 2-Iodo-phenyl | 40.65 nM | 6.13 µM | Dual Action: Strong hydrophobic fit + Halogen bond with backbone Glu/Cys. |
| Compound 7a | 2-Chloro-phenyl | 95.00 nM | 12.40 µM | Good fit, but weaker sigma-hole interaction than Iodine. |
| Compound 7c | 2-Fluoro-phenyl | 150.20 nM | >20 µM | Too small to lock conformation; minimal halogen bonding. |
| Sorafenib (Ref) | N/A | 53.32 nM | 7.26 µM | Standard of care reference.[1] |
Key Finding: The ortho-iodo derivative (7b) outperforms the standard drug Sorafenib in enzyme inhibition (40 nM vs 53 nM) due to the synergistic effect of conformational locking (steric) and halogen bonding (electronic).
Case Study 2: Antimicrobial Efficiency (S. aureus)
Context: Thiadiazoles disrupt bacterial cell membranes and inhibit DNA gyrase.
| Substituent | Zone of Inhibition (mm) | MIC (µg/mL) | Interpretation |
| ortho-Iodo | 28 mm | 4.0 | High lipophilicity aids membrane penetration; Steric bulk prevents rapid efflux. |
| ortho-Bromo | 24 mm | 8.0 | Effective, but slightly lower membrane permeability than Iodo. |
| ortho-H | 12 mm | 64.0 | Rapidly metabolized; poor membrane penetration. |
Experimental Protocols
To validate these effects in your own research, follow these standardized protocols.
Protocol A: Synthesis via Suzuki Coupling (Installing the Iodo-Phenyl)
Rationale: Traditional cyclization can be harsh. Suzuki coupling allows the precise attachment of a sterically hindered ortho-iodo phenyl ring to the thiadiazole core.
-
Reagents: 2-Bromo-1,3,4-thiadiazole derivative (1.0 eq), 2-Iodophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas solvent stream with N₂ for 15 mins.
-
Add reactants and catalyst under inert atmosphere.
-
Reflux at 90°C for 12 hours. (Note: Ortho-iodo adds steric bulk, slowing kinetics; do not shorten time).
-
Purification: Flash column chromatography (Hexane/EtOAc). Ortho-iodo derivatives typically elute faster than ortho-H due to non-planarity (reduced polarity).
-
Protocol B: X-Ray Crystallography (Validating the Lock)
Objective: Confirm the twist angle and halogen bonding.
-
Crystallization: Slow evaporation of CHCl₃/Ethanol (1:1).
-
Data Collection: Collect at 100K to reduce thermal motion.
-
Analysis:
Strategic Recommendations
When to Use ortho-Iodo:
-
Potency Stalls: If your lead compound is active but lacks selectivity, add ortho-I to "freeze" the bioactive conformation.
-
Deep Pockets: Use when the target binding site has a hydrophobic cleft or a backbone carbonyl accessible for halogen bonding.
-
Membrane Permeability: Use to increase logP (Lipophilicity) significantly (+0.8 to +1.0 log units vs H) for intracellular targets.
When to Avoid:
-
Metabolic Liability: The C-I bond can be metabolically labile (deiodination). If in vivo half-life is short, switch to ortho-CF₃ or ortho-Cl as a bioisostere.
-
Steric Clash: If the binding pocket is narrow/flat, the bulky Iodine (1.98 Å radius) will prevent binding entirely.
References
-
Structure & Halogen Bonding: De Silva, V., et al. (2022). "Competition between chalcogen and halogen bonding assessed through isostructural species." Acta Crystallographica Section C. Link
-
VEGFR-2 Inhibition SAR: Al-Ostoot, F. H., et al. (2025).[5] "Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction." BMC Chemistry.[6] Link
-
Anticancer Mechanisms: Obakachi, V. A., et al. (2021).[7][8] "Synthetic and anti-cancer activity aspects of 1,3,4-thiadiazole containing bioactive molecules." Journal of Sulfur Chemistry. Link
-
Thiadiazole Bioactivity Review: Matysiak, J. (2018). "Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds." International Journal of Molecular Sciences. Link
-
Steric Effects in Synthesis: Otterbein University. (2018).[9][10] "Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction." Otterbein Student Research. Link
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- 3. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Melting Points of 5-Aryl-1,3,4-Thiadiazol-2-amine Analogs
Introduction: The Significance of Melting Point in Drug Discovery
For researchers, scientists, and drug development professionals, the physical properties of a compound are as crucial as its biological activity. Among these, the melting point stands as a fundamental characteristic, offering a preliminary assessment of purity and providing insights into the solid-state properties of a molecule.[1][2][3] The 5-aryl-1,3,4-thiadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The melting point of these analogs is a critical parameter that influences their formulation, stability, and bioavailability. This guide provides a comparative analysis of the melting points of various 5-aryl-1,3,4-thiadiazol-2-amine analogs, supported by experimental data and an exploration of the underlying structural factors.
Comparative Melting Point Data
The melting points of a series of 5-aryl-1,3,4-thiadiazol-2-amine analogs with varying substituents on the phenyl ring are presented in Table 1. This data has been compiled from various authoritative sources to provide a reliable basis for comparison.
Table 1: Melting Points of 5-Aryl-1,3,4-Thiadiazol-2-amine Analogs
| Substituent on Phenyl Ring | Analog | Melting Point (°C) |
| -H | 5-phenyl-1,3,4-thiadiazol-2-amine | 168-172[5] |
| 4-CH₃ | 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | 214-222 |
| 4-OCH₃ | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | 185-187 |
| 4-Cl | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 229-233 |
| 4-Br | 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine | 228-232 |
| 4-NO₂ | 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | 257-261 |
| 2,4-diCl | 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine | 240-242 |
| 4-OH | 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | 205-207 |
Analysis of Structure-Melting Point Relationships
The data in Table 1 reveals a clear correlation between the nature of the substituent on the aryl ring and the melting point of the compound. This relationship is primarily governed by the influence of the substituent on the intermolecular forces within the crystal lattice.
The Role of Intermolecular Forces
The melting process involves providing sufficient energy to overcome the forces holding the molecules in a fixed, ordered crystalline structure. Stronger intermolecular forces necessitate more energy, resulting in a higher melting point. The primary intermolecular interactions at play in this series of compounds are:
-
Hydrogen Bonding: The amino group on the thiadiazole ring is a potent hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as acceptors. This leads to the formation of strong intermolecular hydrogen bonds, significantly contributing to the crystal lattice energy.
-
π-π Stacking: The aromatic nature of both the phenyl and thiadiazole rings allows for π-π stacking interactions, further stabilizing the crystal structure.
-
Dipole-Dipole Interactions: The presence of polar substituents introduces dipole moments, leading to dipole-dipole interactions that enhance the cohesive forces between molecules.
-
Van der Waals Forces: These are present in all molecules and increase with the size and surface area of the molecule.
The interplay of these forces, as influenced by the aryl substituents, dictates the observed melting point trends.
Caption: Relationship between molecular structure and melting point.
Influence of Substituents
-
Electron-Withdrawing Groups: Substituents like nitro (-NO₂) and chloro (-Cl) are strongly electron-withdrawing. They increase the polarity of the molecule, leading to stronger dipole-dipole interactions. Furthermore, the nitro group can participate in additional hydrogen bonding. This explains why the 4-nitro and 4-chloro analogs exhibit significantly higher melting points compared to the unsubstituted phenyl analog. The 2,4-dichloro analog also has a high melting point due to increased molecular weight and polarity.
-
Electron-Donating Groups: The methyl (-CH₃) and methoxy (-OCH₃) groups are electron-donating. While they increase the molecular size and thus van der Waals forces, their effect on the overall polarity and hydrogen bonding potential is less pronounced than that of the electron-withdrawing groups. The methoxy group in the 4-position can also influence the crystal packing, as seen in its slightly lower melting point compared to the methyl analog.
-
Halogens: The trend among the 4-halo-substituted analogs (Cl and Br) is consistent with the increasing atomic size and polarizability, which enhances van der Waals forces.
-
Hydrogen-Bonding Groups: The hydroxyl (-OH) group is capable of forming strong hydrogen bonds, which is expected to significantly increase the melting point.
Experimental Protocol: Melting Point Determination
The following is a standardized protocol for the accurate determination of the melting point of 5-aryl-1,3,4-thiadiazol-2-amine analogs using the capillary method.[1]
Materials and Equipment
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
The synthesized and purified 5-aryl-1,3,4-thiadiazol-2-amine analog
Procedure
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.
-
-
Melting Point Measurement:
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting to quickly approach the expected melting point.
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (the clear point).
-
The melting point is reported as the range between the onset and clear point.
-
-
Purity Assessment:
Caption: Workflow for melting point determination.
Conclusion
The melting point of 5-aryl-1,3,4-thiadiazol-2-amine analogs is a critical physical property that is significantly influenced by the nature of the substituent on the aryl ring. Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which are enhanced by electron-withdrawing and hydrogen-bonding substituents, lead to higher melting points. This comparative guide provides valuable data and insights for researchers working with this important class of compounds, aiding in the characterization, purification, and formulation development of new therapeutic agents.
References
-
Melting Point Determination. Lambda Photometrics. Available at: [Link]
-
Melting point determination. University of Calgary. Available at: [Link]
- Mazzone, G., Bonina, F., & Puglisi, G. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione scientifica, 37(10), 685-700.
-
Melting point determination. SSERC. Available at: [Link]
- Khan, S. A., & Yusuf, M. (2009). Synthesis of a new series of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. European journal of medicinal chemistry, 44(10), 4189–4195.
-
SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. IRJET. Available at: [Link]
-
Measuring the Melting Point. Westlab. Available at: [Link]
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
- Pham, C. E., Truong, T. N., Dong, N. H., Vo, D. D., & Do, T. T. H. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
- Wang, B. L., Liu, X. H., Zhang, J., & Wang, H. Q. (2009). 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. Acta crystallographica. Section E, Structure reports online, 65(Pt 7), o1447.
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Effect of different donor group substituents on 1,3,4-thiadiazole, opt" by Amr. A. Sayed Alahl [ejp.researchcommons.org]
- 5. irjet.net [irjet.net]
Safety Operating Guide
Personal Protective Equipment & Safety Guide: 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine
Executive Safety Summary
5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine (CAS: 299934-10-4) is a heterocyclic building block used primarily in medicinal chemistry.[1] While specific toxicological data for this exact regioisomer is limited, structural activity relationships (SAR) with analogous aminothiadiazoles and aryl iodides dictate that it be handled as a hazardous irritant with potential for acute toxicity upon ingestion or inhalation.
Critical Hazard: Thermal decomposition may release toxic Hydrogen Iodide (HI) gas and Nitrogen Oxides (NOx). Immediate Action: Handle only inside a certified chemical fume hood. Avoid dust generation.[2][3][4][5][6][7][8]
Chemical Identity & Physical Properties
Accurate identification is the first step in safety.
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 299934-10-4 |
| Molecular Formula | C₈H₆IN₃S |
| Molecular Weight | 303.12 g/mol |
| Appearance | Solid (typically off-white to pale yellow powder) |
| Storage Condition | -20°C (Desiccate; protect from light to prevent deiodination) |
| Solubility | DMSO, DMF; low solubility in water |
Risk Assessment & Hazard Identification (GHS)
Based on Read-Across Data from Structural Analogs (e.g., 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine).
Since full toxicological datasets are often unavailable for specific research intermediates, safety protocols must be derived from the most potent pharmacophores present—in this case, the 2-aminothiadiazole core.
GHS Classification (Inferred)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[8]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5][8]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT - Single Exposure: Category 3 (May cause respiratory irritation).[5]
Specific Chemical Hazards[3]
-
Iodine Labile Bond: The C-I bond is susceptible to homolytic cleavage under high heat or UV light, releasing iodine radicals or HI gas.
-
Dust Explosion Potential: Like most organic amines, fine dust suspended in air poses a deflagration risk.
Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific operational task to balance protection with dexterity.
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed Vials) | Not required if sealed. | Nitrile Gloves (4 mil) | Safety Glasses w/ side shields | Standard Lab Coat |
| Weighing / Solid Transfer (< 100 mg) | N95/P2 Mask (if outside hood) OR Fume Hood | Double Nitrile (Outer: 4 mil, Inner: 4 mil) | Safety Goggles (tight-fitting) | Lab Coat + Tyvek Sleeves |
| Reaction Setup / Solvent Handling | Fume Hood Sash at safe height | Chemical Resistant Gloves (Nitrile or Neoprene, >5 mil) | Safety Goggles | Lab Coat + Chemical Apron |
| Spill Cleanup (Solid/Powder) | Half-Face Respirator (P100/OV Cartridge) | Double Nitrile or Butyl Rubber | Face Shield + Goggles | Tyvek Suit |
Operational Handling Protocols
Standard Operating Procedures (SOPs) for safe experimental execution.
A. Receipt and Storage[2][3][4][5][6][8][9]
-
Inspection: Upon receipt, inspect the vial for breakage. If the inner seal is broken, assume contamination and handle inside a hood.
-
Environment: Store at -20°C . The compound is sensitive to light and moisture.
-
Secondary Containment: Place the vial inside a sealed bag with a desiccant packet to prevent hydrolysis of the thiadiazole ring or oxidation of the amine.
B. Weighing and Transfer (The "Static-Free" Method)
Aminothiadiazoles can be static-prone. Use an anti-static gun if available.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Technique:
-
Tare the receiving vessel (e.g., round bottom flask) before adding the solid to avoid returning excess powder to the stock vial.
-
Use a disposable anti-static spatula.
-
Do not use a brush to clean the balance; use a wet wipe to capture dust.
-
C. Reaction Safety
-
Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, H₂O₂) which can violently oxidize the sulfur or amine groups.
-
Temperature Control: If heating >80°C, ensure a reflux condenser is active to trap iodine vapors if decomposition occurs.
Safe Handling Lifecycle (Visualized)
The following diagram outlines the logical flow of handling to minimize exposure risks.
Figure 1: Cradle-to-Grave handling workflow for this compound.
Emergency Response & First Aid
| Scenario | Protocol |
| Inhalation | Move victim to fresh air immediately.[2][4][5][7][8] If breathing is difficult, administer oxygen.[2] Seek medical attention (risk of delayed pulmonary edema from iodine/amine exposure). |
| Skin Contact | Brush off loose particles before washing. Rinse with soap and water for 15 minutes.[7] Isolate contaminated clothing.[2][4][8] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[2][7] Remove contact lenses if present.[2][4][5][8] Do not rub eyes (abrasive solid). |
| Fire | Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[9] Warning: Fire will release HI, SOx, and NOx gases. Firefighters must wear SCBA. |
Waste Disposal & Environmental Compliance
Strict adherence to RCRA (USA) or local environmental regulations is mandatory.
-
Solid Waste: Contaminated paper towels, gloves, and weigh boats must be bagged in a hazardous waste container labeled "Toxic Solids."
-
Liquid Waste:
-
Aqueous Streams: Do not pour down the drain. Collect in "Aqueous Waste - Toxic" containers.
-
Organic Streams: Collect in "Halogenated Solvent Waste" (due to Iodine content).
-
-
Destruction Method: The preferred method is High-Temperature Incineration equipped with a scrubber to neutralize acidic iodine/sulfur byproducts.
References
-
PubChem. (n.d.). Compound Summary: 2-Amino-1,3,4-thiadiazole.[1][3][4][5][7][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
- 1. This compound|CAS 299934-10-4 [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. georganics.sk [georganics.sk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. 1,3,4-Thiadiazol-2-amine (CAS 4005-51-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 1,3,4-Thiadiazol-2-amine [webbook.nist.gov]
- 12. Bot Verification [rasayanjournal.co.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
